molecular formula C19H30N4O6S B558361 Boc-L-beta-homoarginine(tos) CAS No. 136271-81-3

Boc-L-beta-homoarginine(tos)

Katalognummer: B558361
CAS-Nummer: 136271-81-3
Molekulargewicht: 442,53 g/mole
InChI-Schlüssel: RYHLUZMBVLFVPG-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-beta-homoarginine(tos), also known as Boc-L-beta-homoarginine(tos), is a useful research compound. Its molecular formula is C19H30N4O6S and its molecular weight is 442,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality Boc-L-beta-homoarginine(tos) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-homoarginine(tos) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLUZMBVLFVPG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375806
Record name (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136271-81-3
Record name (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-L-beta-homoarginine(tos) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butyloxycarbonyl-L-beta-homoarginine(tosyl), commonly abbreviated as Boc-L-beta-homoarginine(tos), is a protected amino acid derivative that serves as a crucial building block in synthetic peptide chemistry and drug discovery.[1] Its unique structure, featuring a Boc protecting group on the beta-amino group and a tosyl protecting group on the guanidino side chain, allows for precise and controlled incorporation into peptide sequences. This guide provides a comprehensive overview of its chemical and physical properties, applications, and a generalized experimental workflow for its use in solid-phase peptide synthesis.

Physicochemical and Identification Properties

The properties of Boc-L-beta-homoarginine(tos) are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties
PropertyValueCitations
Molecular Formula C₁₉H₃₀N₄O₆S[1][2][3][4][5]
Molecular Weight 442.52 g/mol [1][2][3][5]
Appearance White to off-white powder; light yellow crystalline[1][3]
Purity ≥98.0% (TLC) or ≥99%[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Storage Temperature 0-8 °C[1]
Table 2: Chemical Identifiers
IdentifierValueCitations
CAS Number 136271-81-3[1][2][4][6]
MDL Number MFCD03427576[1][3][4]
PubChem ID 4076586[1]
SMILES Cc1ccc(cc1)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--=O)NC(=O)OC(C)(C)C[3]
InChI Key RYHLUZMBVLFVPG-AWEZNQCLSA-N[3]

Core Applications in Research and Development

Boc-L-beta-homoarginine(tos) is a versatile reagent with broad applications in several areas of biochemical and pharmaceutical research.[1]

  • Peptide Synthesis : It is a fundamental building block for the synthesis of peptides with modified backbones. The beta-homoarginine structure introduces an additional carbon into the peptide backbone, which can alter the peptide's conformation and proteolytic stability. The Boc and tosyl protecting groups facilitate its use in stepwise solid-phase peptide synthesis (SPPS).[1][3]

  • Drug Development : This compound is utilized in the creation of novel therapeutic peptides and peptidomimetics.[1] Its incorporation can lead to compounds with potential anti-inflammatory and analgesic properties.[1] The modified arginine side chain can influence binding to biological targets and modulate pharmacological activity.

  • Bioconjugation : The unique structure of Boc-L-beta-homoarginine(tos) makes it a valuable tool in bioconjugation chemistry. It can be used to link peptides to other biomolecules, such as proteins or carrier molecules, for applications in targeted drug delivery.[1]

  • Molecular Biology Research : Researchers use peptides containing this analog to investigate protein-protein interactions and enzyme mechanisms. The altered structure can help elucidate the specific roles of arginine residues in biological recognition and catalysis.[1]

  • Diagnostic Tools : There is interest in using this compound for the development of diagnostic assays, particularly for the detection of specific biomarkers. Its ability to form stable complexes can enhance the sensitivity and accuracy of such tests.[1]

G cluster_0 Core Compound cluster_1 Primary Applications cluster_2 Advanced Applications & Research Areas Boc_Arg Boc-L-beta-homoarginine(tos) Peptide_Synth Peptide Synthesis Boc_Arg->Peptide_Synth Building Block Drug_Dev Drug Development Peptide_Synth->Drug_Dev Creates Novel Peptides Bioconjugation Bioconjugation Drug_Dev->Bioconjugation For Targeted Delivery Mol_Bio Molecular Biology Research Drug_Dev->Mol_Bio To Study Interactions Diagnostics Diagnostic Tools Drug_Dev->Diagnostics For Biomarker Detection

Figure 1: Logical workflow of the applications of Boc-L-beta-homoarginine(tos).

Experimental Protocols: Use in Boc Solid-Phase Peptide Synthesis (SPPS)

While specific protocols vary based on the target peptide sequence and scale, the following provides a generalized methodology for the incorporation of Boc-L-beta-homoarginine(tos) into a peptide chain using Boc-SPPS.

Objective: To incorporate a Boc-L-beta-homoarginine(tos) residue into a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • Boc-L-beta-homoarginine(tos)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM)

Methodology:

  • Resin Preparation: The synthesis starts with a resin support, typically with the first amino acid already attached. The N-terminal Boc group of this initial amino acid is removed (deprotected) using TFA to expose a free amino group. The resin is then washed thoroughly with DMF to remove residual TFA and prepare for the coupling step.

  • Activation of Boc-L-beta-homoarginine(tos): In a separate vessel, Boc-L-beta-homoarginine(tos) is dissolved in DMF. The coupling reagent (e.g., HBTU) and a base (DIEA) are added to the solution. This reaction mixture is pre-activated for several minutes to form the activated ester of the amino acid, making it highly reactive towards the free amino group on the resin.

  • Coupling Reaction: The activated Boc-L-beta-homoarginine(tos) solution is added to the prepared resin. The mixture is agitated for a sufficient period (typically 1-2 hours) to allow the coupling reaction to go to completion. A small sample of the resin can be tested (e.g., with a ninhydrin test) to confirm the absence of free amino groups.

  • Washing: After the coupling is complete, the resin is drained and washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Cycle Repetition: The process of deprotection (Step 1) and coupling (Steps 2-4) is repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as hydrofluoric acid (HF). This final step also removes the tosyl protecting group from the homoarginine side chain and all other side-chain protecting groups.

G start Start: Resin with free NH2 group deprotection 1. Boc Deprotection (TFA) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 activation 3. Activation of Boc-L-beta-homoarginine(tos) (HBTU/DIEA in DMF) wash1->activation coupling 4. Coupling to Resin activation->coupling wash2 5. Wash (DMF/DCM) coupling->wash2 next_cycle Add Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage from Resin & Side-Chain Deprotection (HF) next_cycle->cleavage No end End: Purified Peptide cleavage->end

Figure 2: Generalized workflow for Boc-SPPS using Boc-L-beta-homoarginine(tos).

References

Boc-L-beta-homoarginine(tos) molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-L-beta-homoarginine(tos)

This guide provides a comprehensive overview of the molecular structure, properties, and application of Nβ-Boc-Nω-tosyl-L-β-homoarginine, a key building block in peptide synthesis and drug development.[][2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties and provides a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Properties of Boc-L-beta-homoarginine(tos)

Boc-L-beta-homoarginine(tos) is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidinium group is protected by a tosyl (Tos) group.[2] This dual protection scheme makes it a valuable reagent for the stepwise synthesis of peptides, preventing unwanted side reactions during the coupling process.[3] The Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), while the tosyl group requires a much stronger acid, such as hydrogen fluoride (HF), for removal, ensuring orthogonal protection during synthesis.[4][5]

Data Presentation

The quantitative and qualitative data for Boc-L-beta-homoarginine(tos) are summarized in the table below for easy reference.

PropertyValueCitations
Chemical Name Nβ-Boc-Nω-tosyl-L-β-homoarginine[][6][7]
Synonyms Boc-beta-HArg(Tos)-OH, Boc-β-Homoarg(Tos)-OH[6][7][8]
CAS Number 136271-81-3[][4][8][9]
Molecular Formula C₁₉H₃₀N₄O₆S[][4][8][10]
Molecular Weight 442.53 g/mol [4][6][9][10]
Appearance White to off-white powder; light yellow crystalline form[][4][7]
Purity ≥98.0% (TLC), ≥99%[][4][7]
Storage Temperature 0-8 °C[]
Solubility Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone, etc.[11]
Primary Application Solid-Phase Peptide Synthesis (SPPS), Drug Development[][2][7]

Experimental Protocols

The primary application of Boc-L-beta-homoarginine(tos) is as a building block in Boc solid-phase peptide synthesis (SPPS).[2] The following is a detailed, generalized protocol for one cycle of amino acid addition using this methodology.

Materials and Reagents:

  • Resin (e.g., Merrifield, MBHA, or PAM resin) pre-loaded with the C-terminal amino acid.[10]

  • Boc-L-beta-homoarginine(tos)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Coupling agents (e.g., HBTU/HOBt or DCC)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

Protocol for One Coupling Cycle:

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Add DCM to swell the resin for 30-60 minutes with gentle agitation.[8]

    • Drain the solvent.[8]

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[10]

    • Perform a pre-wash by agitating for 5 minutes, then drain.[10]

    • Add fresh 50% TFA/DCM and agitate for an additional 15-25 minutes to ensure complete removal of the Boc group.[8]

    • Drain the TFA solution.

    • Wash the peptide-resin thoroughly with DCM (2x) and IPA (2x) to remove residual acid.[10]

  • Neutralization:

    • To neutralize the resulting N-terminal trifluoroacetate salt, wash the resin with a 10% solution of DIEA or TEA in DCM.[4][10]

    • Agitate for 1-2 minutes and drain.[8]

    • Repeat the neutralization step to ensure the N-terminus is a free amine.[8]

    • Wash the resin with DCM and/or DMF to remove excess base.[8]

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of Boc-L-beta-homoarginine(tos) and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.[8]

    • Add this activation solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction and agitate at room temperature for the required duration (typically 1-2 hours).[8]

    • Monitor the reaction for completeness (e.g., using a ninhydrin test).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin with DMF and DCM to remove unreacted reagents and byproducts.[]

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is fully assembled.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tosyl group on the beta-homoarginine) are removed.

    • This typically requires treatment with a very strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][10]

    • Scavengers like anisole or thiocresol are added to the cleavage cocktail to prevent side reactions.[10]

    • The crude peptide is then precipitated with cold diethyl ether, purified (e.g., by HPLC), and lyophilized.[8]

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Boc_SPPS_Workflow start Start: Swollen Peptide-Resin (Boc-AA-Resin) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection Begin Cycle wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling 3. Amino Acid Coupling (Boc-L-beta-homoarginine(tos) + HBTU/DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_complete Peptide Elongated by One Residue wash3->cycle_complete cycle_complete->deprotection Repeat for Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) cycle_complete->final_cleavage Final Cycle Complete

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

A Technical Guide to Boc-L-beta-homoarginine(tos): Synthesis, Applications, and Supplier Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-beta-homoarginine(tos), a key building block in peptide synthesis and drug discovery. We will delve into its chemical properties, supplier information, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its potential biological significance.

Core Compound Information

Boc-L-beta-homoarginine(tos), chemically known as Nβ-Boc-Nω-tosyl-L-β-homoarginine, is a protected amino acid derivative crucial for the synthesis of modified peptides. The tert-butyloxycarbonyl (Boc) group on the beta-amino group and the tosyl (Tos) group on the guanidino side chain provide orthogonal protection, enabling its strategic incorporation into peptide sequences.

PropertyValueReference
CAS Number 136271-81-3[1][2][3][4]
Molecular Formula C19H30N4O6S[1][2]
Molecular Weight 442.53 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥98.0% (TLC)[5]
Storage Conditions 0-8 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Commercial Availability

Boc-L-beta-homoarginine(tos) is available from a range of chemical suppliers specializing in reagents for peptide synthesis and pharmaceutical research. When sourcing this compound, it is crucial to verify the purity and request a certificate of analysis.

Table of Representative Suppliers:

SupplierWebsite
Aapptec Peptides--INVALID-LINK--]">www.aapptec.com
Chem-Impex--INVALID-LINK--]">www.chemimpex.com[2]
Santa Cruz Biotechnology--INVALID-LINK--]">www.scbt.com
Krackeler Scientific--INVALID-LINK--]">www.krackeler.com[5]
P3 BioSystems--INVALID-LINK--]">www.p3biosystems.com
CRO SPLENDID LAB--INVALID-LINK--]">www.splendidlab.com[1]
Tetrahedron Scientific Inc.--INVALID-LINK--]">www.tetrahedron.us[3]
ChemicalBook--INVALID-LINK--]">www.chemicalbook.com[4]
ZHEJIANG PEPTIDE BIOTECH CO.,LTD.--INVALID-LINK--]">www.peptide-china.com

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-beta-homoarginine(tos) is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis. This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Boc-SPPS Workflow

The incorporation of Boc-L-beta-homoarginine(tos) follows the general cycle of Boc-SPPS. This iterative process involves two key steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

Resin Resin-Peptide-NH-Boc Deprotection N-terminal Deprotection (TFA/DCM) Resin->Deprotection 1. Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 2. Neutralization Coupling Coupling of Boc-L-beta-homoarginine(tos) Neutralization->Coupling 3. Coupling Washing Washing Coupling->Washing 4. Washing ElongatedPeptide Resin-Peptide-β-hArg(Tos)-NH-Boc Washing->ElongatedPeptide ElongatedPeptide->Deprotection Repeat for next amino acid

Figure 1. A generalized workflow for the incorporation of Boc-L-beta-homoarginine(tos) in Boc-SPPS.
Experimental Protocol: Incorporation of Boc-L-beta-homoarginine(tos)

1. Resin Preparation and Swelling:

  • The peptide-resin is initially swelled in a suitable solvent, typically dichloromethane (DCM), for 20-30 minutes to ensure optimal reaction kinetics.[6]

2. N-terminal Boc Deprotection:

  • The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[7]

  • This deprotection step is usually performed for 20-30 minutes.

3. Neutralization:

  • Following deprotection, the resin is neutralized with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM (typically 5-10% v/v) to liberate the free N-terminal amine.

4. Coupling of Boc-L-beta-homoarginine(tos):

  • Boc-L-beta-homoarginine(tos) (typically 2-4 equivalents relative to the resin substitution) is pre-activated to form a reactive species. Common activation methods include the use of coupling reagents such as:

    • HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of 1-hydroxybenzotriazole (HOBt) and DIEA in a solvent like N,N-dimethylformamide (DMF).

    • DCC/HOBt: Dicyclohexylcarbodiimide (DCC) with HOBt in DMF/DCM.

  • The activated amino acid solution is then added to the neutralized resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

5. Capping (Optional):

  • If the coupling reaction is incomplete, any unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences.

6. Final Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tosyl group on the beta-homoarginine residue, are removed.

  • Due to the stability of the tosyl group, a strong acid is required for its cleavage. Anhydrous hydrogen fluoride (HF) is a common reagent for this step.[7] The cleavage cocktail typically includes scavengers, such as anisole or cresol, to prevent side reactions.

  • Alternatively, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.

Start Assembled Peptide on Resin (Boc-AA_n-...-β-hArg(Tos)-...-Resin) Cleavage Cleavage from Resin and Side-Chain Deprotection Start->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Reagents Strong Acid (e.g., HF) + Scavengers (e.g., Anisole) Reagents->Cleavage Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization FinalPeptide Final Peptide with β-homoarginine Characterization->FinalPeptide

Figure 2. Final cleavage and purification workflow for a peptide containing β-homoarginine synthesized via Boc-SPPS.

Biological Significance and Potential Applications

The incorporation of non-natural amino acids like L-beta-homoarginine into peptides is a powerful strategy for modulating their biological properties. While specific signaling pathways directly influenced by peptides containing this residue are not extensively documented in publicly available literature, the structural modifications introduced by beta-homoarginine can lead to several advantageous characteristics:

  • Enhanced Proteolytic Stability: The presence of a beta-amino acid can render the adjacent peptide bond more resistant to cleavage by proteases, which typically recognize and cleave peptide bonds between L-alpha-amino acids. This can lead to a longer in vivo half-life for the peptide therapeutic.

  • Altered Conformation: The additional methylene group in the backbone of beta-homoarginine can induce unique secondary structures (e.g., helices, sheets) in the peptide, potentially leading to novel receptor binding affinities and specificities.

  • Modulation of Bioactivity: The replacement of arginine with beta-homoarginine can fine-tune the biological activity of a peptide. For instance, in antimicrobial peptides, the precise spatial arrangement of the cationic guanidinium group is critical for membrane interaction and disruption. The altered positioning of this group in beta-homoarginine could lead to changes in antimicrobial potency and spectrum. Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), and the inclusion of beta-homoarginine could influence their internalization mechanisms and efficiency.[8][9]

Research into peptides containing beta-amino acids has explored their potential in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor agonists/antagonists.[10][11] The synthesis of peptides containing beta-homoarginine using Boc-L-beta-homoarginine(tos) is a key enabling step in the exploration of these potential applications.

Conclusion

Boc-L-beta-homoarginine(tos) is a valuable and commercially available building block for the synthesis of peptides with modified backbones. Its use in Boc-SPPS, although requiring strong acid for final deprotection, allows for the creation of novel peptide analogs with potentially enhanced stability and unique biological activities. Further research into the specific applications and signaling pathways affected by beta-homoarginine-containing peptides will undoubtedly continue to expand the utility of this important synthetic tool in drug discovery and chemical biology.

References

Synthesis of Boc-L-beta-homoarginine(Tos): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis of Nβ-Boc-Nω-tosyl-L-β-homoarginine, a valuable building block in peptide synthesis and drug discovery. The document details a plausible and effective synthetic pathway, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Introduction

Boc-L-beta-homoarginine(Tos) is a non-proteinogenic amino acid derivative that serves as a crucial component in the synthesis of peptidomimetics and other biologically active molecules. The presence of the β-homoarginine structure can impart unique conformational constraints and metabolic stability to peptides. The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group and the tosyl (Tos) group on the guanidino side chain allow for its selective incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide outlines a multi-step synthesis beginning with the commercially available precursor, Boc-L-β-homolysine(Z)-OH.

Synthetic Pathway Overview

The synthesis of Boc-L-beta-homoarginine(Tos) can be achieved through a three-step process starting from Nβ-Boc-Nω-Z-L-β-homolysine. The strategy involves the deprotection of the side-chain amino group, followed by a guanidinylation reaction, and subsequent protection of the resulting guanidino group with a tosyl moiety.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Side-Chain Deprotection cluster_2 Step 2: Guanidinylation cluster_3 Step 3: Tosylation A Boc-L-β-homolysine(Z)-OH B Boc-L-β-homolysine-OH A->B H₂, Pd/C (Hydrogenolysis) C Boc-L-β-homoarginine-OH B->C 1H-Pyrazole-1-carboxamidine ·HCl, DIPEA D Boc-L-β-homoarginine(Tos)-OH C->D TsCl, Pyridine

Caption: Synthetic pathway for Boc-L-beta-homoarginine(Tos)-OH.

Experimental Protocols

Step 1: Synthesis of Nβ-Boc-L-β-homolysine

Objective: To remove the benzyloxycarbonyl (Z) protecting group from the side-chain amino group of Nβ-Boc-Nω-Z-L-β-homolysine via hydrogenolysis to yield Nβ-Boc-L-β-homolysine.

Materials:

  • Nβ-Boc-Nω-Z-L-β-homolysine (1.0 eq)

  • Palladium on activated carbon (10% Pd, 0.1 eq)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve Nβ-Boc-Nω-Z-L-β-homolysine in methanol in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on the apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude Nβ-Boc-L-β-homolysine. The product is often used in the next step without further purification.

Step 2: Synthesis of Nβ-Boc-L-β-homoarginine

Objective: To convert the primary amino group on the side chain of Nβ-Boc-L-β-homolysine into a guanidino group.

Materials:

  • Nβ-Boc-L-β-homolysine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

  • Dissolve Nβ-Boc-L-β-homolysine in DMF in a round-bottom flask.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride to the solution.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • The crude product can be purified by silica gel chromatography or used directly in the next step after an aqueous workup.

Step 3: Synthesis of Nβ-Boc-Nω-tosyl-L-β-homoarginine

Objective: To protect the newly formed guanidino group with a tosyl group.

Materials:

  • Nβ-Boc-L-β-homoarginine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude Nβ-Boc-L-β-homoarginine in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the final product, Nβ-Boc-Nω-tosyl-L-β-homoarginine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Step Reactant Product Typical Yield (%) Purity (%)
1Boc-L-β-homolysine(Z)-OHBoc-L-β-homolysine-OH90-98>95
2Boc-L-β-homolysine-OHBoc-L-β-homoarginine-OH75-85>90 (crude)
3Boc-L-β-homoarginine-OHBoc-L-β-homoarginine(Tos)-OH60-75>98
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance ¹H NMR Mass Spec (m/z)
Boc-L-β-homolysine(Z)-OHC₂₀H₃₀N₂O₆394.46White to off-white solidConsistent with structure[M+H]⁺ 395.2
Boc-L-β-homolysine-OHC₁₂H₂₄N₂O₄260.33White solidConsistent with structure[M+H]⁺ 261.2
Boc-L-β-homoarginine-OHC₁₃H₂₆N₄O₄302.37White solidConsistent with structure[M+H]⁺ 303.2
Boc-L-β-homoarginine(Tos)-OHC₁₉H₃₀N₄O₆S442.53White to pale yellow solidConsistent with structure[M+H]⁺ 443.2

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Hydrogenolysis cluster_step2 Step 2: Guanidinylation cluster_step3 Step 3: Tosylation S1_Start Dissolve Starting Material S1_Add_Cat Add Pd/C Catalyst S1_Start->S1_Add_Cat S1_Hydrogenate Hydrogenate S1_Add_Cat->S1_Hydrogenate S1_Filter Filter through Celite S1_Hydrogenate->S1_Filter S1_Concentrate Concentrate S1_Filter->S1_Concentrate S1_Product Product 1 S1_Concentrate->S1_Product S2_Start Dissolve Product 1 S1_Product->S2_Start S2_Add_Reagents Add Guanidinylating Agent & Base S2_Start->S2_Add_Reagents S2_React Stir at RT S2_Add_Reagents->S2_React S2_Workup Workup / Purification S2_React->S2_Workup S2_Product Product 2 S2_Workup->S2_Product S3_Start Dissolve Product 2 S2_Product->S3_Start S3_Add_TsCl Add Tosyl Chloride S3_Start->S3_Add_TsCl S3_React Stir S3_Add_TsCl->S3_React S3_Workup Aqueous Workup S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product Final Product S3_Purify->S3_Product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of Boc-L-beta-homoarginine(Tos) presented in this guide provides a reliable and reproducible method for obtaining this important amino acid derivative. The protocols are based on well-established chemical transformations and can be adapted by researchers for their specific needs. The provided data serves as a benchmark for reaction monitoring and product characterization. This guide is intended to be a valuable resource for scientists engaged in the fields of peptide chemistry, medicinal chemistry, and drug development.

Boc-L-beta-homoarginine(tos): A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for Boc-L-beta-homoarginine(tos) (Nβ-Boc-Nω-tosyl-L-β-homoarginine), a key amino acid derivative in peptide synthesis and drug development. While detailed quantitative stability studies are not widely published, this document synthesizes the existing information from supplier safety data sheets and product information to ensure proper handling and maintain the integrity of the compound.

Summary of Key Data

Boc-L-beta-homoarginine(tos) is a white to off-white or light yellow crystalline powder.[1][2] Its stability is crucial for its effective use in applications such as peptide synthesis, bioconjugation, and the development of peptide-based therapeutics.[1]

Storage and Stability

Proper storage is essential to prevent degradation and maintain the purity of Boc-L-beta-homoarginine(tos). The compound is generally considered stable under the recommended storage conditions.[3]

ParameterRecommended ConditionSource
Temperature 0-8 °C[1] or not exceeding 5 °C[3]Chem-Impex[1], AAPPTec, LLC[3]
Container Keep container tightly closed.AAPPTec, LLC[3]
Incompatibilities Strong oxidizing reagents.[3]AAPPTec, LLC[3]
General Stability Stable under recommended storage conditions.AAPPTec, LLC[3]

Note: No quantitative data on stability over time at various temperatures, humidity levels, or light exposure was found in the public domain.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₉H₃₀N₄O₆S[1][4][5]
Molecular Weight 442.52 g/mol [1] or 442.53 g/mol [2][5]
Appearance White to off-white powder[1] or light yellow crystalline[2]
Purity ≥98.0% (TLC)[2] or ≥99%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6]

Experimental Protocols

Detailed experimental protocols for the stability testing of Boc-L-beta-homoarginine(tos) are not publicly available. However, a general workflow for handling and use can be derived from safety data sheets and general laboratory practices for similar compounds.

General Handling Workflow

The following diagram outlines a generalized workflow for handling Boc-L-beta-homoarginine(tos) in a research setting to minimize degradation and ensure safety.

G General Handling Workflow for Boc-L-beta-homoarginine(tos) cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction Setup cluster_cleanup Post-Use storage Store at 0-8 °C in a tightly sealed container equilibration Equilibrate container to room temperature storage->equilibration weighing Weigh desired amount in a fume hood equilibration->weighing dissolution Dissolve in an appropriate solvent weighing->dissolution reaction Add to reaction mixture dissolution->reaction waste Dispose of waste according to federal, state, and local regulations reaction->waste return_storage Return unused compound to proper storage reaction->return_storage If applicable return_storage->storage

Caption: General laboratory workflow for handling Boc-L-beta-homoarginine(tos).

Potential Degradation

While specific degradation pathways under normal storage conditions are not documented, exposure to incompatible substances or improper storage can compromise the compound's integrity.

Hazardous Decomposition

Under fire conditions, hazardous decomposition products can be formed.

G Hazardous Decomposition Products cluster_conditions Condition cluster_products Decomposition Products compound Boc-L-beta-homoarginine(tos) combustion Combustion/ High Heat compound->combustion co_co2 Oxides of Carbon (CO, CO₂) combustion->co_co2 nox Oxides of Nitrogen (NO, NO₂, ...) combustion->nox sox Oxides of Sulfur (SO₂, SO₃, ...) combustion->sox

Caption: Decomposition products of Boc-L-beta-homoarginine(tos) under combustion.[3]

Conclusion and Recommendations

The stability of Boc-L-beta-homoarginine(tos) is best maintained by strict adherence to the recommended storage conditions, specifically refrigeration between 0-8 °C in a tightly sealed container.[1][3] Researchers should avoid exposure to strong oxidizing agents.[3] Given the lack of detailed public stability data, it is recommended that for long-term storage or sensitive applications, users should perform their own quality control checks to ensure the integrity of the compound. Standard safety precautions, including the use of personal protective equipment, should be followed during handling.[3]

References

An In-depth Technical Guide on the Solubility of Boc-L-beta-homoarginine(tos) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-N-ω-tosyl-L-beta-homoarginine, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical research. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practices.

Solubility Profile of Boc-L-beta-homoarginine(tos)

Precise, quantitative solubility data for Boc-L-beta-homoarginine(tos) is not extensively published in peer-reviewed literature. However, qualitative information is available from chemical suppliers. The presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) and tosyl (Tos) protecting groups significantly influences the molecule's solubility, generally increasing its affinity for organic solvents.

Table 1: Qualitative Solubility of Boc-L-beta-homoarginine(tos)

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
A summary of qualitative solubility based on available chemical data sheets[1].

Contextual Data: Solubility of a Structurally Related Compound

To provide a quantitative frame of reference, the solubility of a related protected arginine derivative, Nα,NG,NG-Tri-tert-butyloxycarbonylarginine (Boc-Arg(Boc)2-OH), is presented below. This compound also features Boc protection, rendering its solubility behavior in organic solvents informative.

Table 2: Quantitative Solubility of Boc-Arg(Boc)2-OH

SolventAbbreviationApproximate Solubility (mg/mL)
DimethylformamideDMF~30
Dimethyl SulfoxideDMSO~30
EthanolEtOH~30
Ethanol:PBS (pH 7.2) (1:5)-~0.16
Data sourced from supplier technical information[2][3]. Note: These values are approximate and can be influenced by the purity of the compound and experimental conditions.

Detailed Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask equilibrium method, is recommended. This method is considered a gold standard for determining the solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of Boc-L-beta-homoarginine(tos) in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • Boc-L-beta-homoarginine(tos) (solid)

  • High-purity organic solvent of choice

  • Analytical balance (4-5 decimal places)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Orbital shaker with temperature control or a thermostatted water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • Centrifuge (optional)

  • Quantification instrument: HPLC-UV system or a rotary evaporator and vacuum oven for gravimetric analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid Boc-L-beta-homoarginine(tos) to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

    • Record the exact weight of the added solid.

    • Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure the dissolution process is complete[4].

  • Phase Separation and Sampling:

    • After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle. Centrifugation at a low speed can be used to accelerate this process.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    Method A: High-Performance Liquid Chromatography (HPLC)

    • Calibration: Prepare a series of standard solutions of Boc-L-beta-homoarginine(tos) of known concentrations in the same solvent. Analyze the standard solutions using a suitable HPLC method to generate a calibration curve[4][5].

    • Sample Analysis: Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve[4].

    Method B: Gravimetric Analysis

    • Evaporation: Place the vial containing the filtered saturated solution on a rotary evaporator or under a gentle stream of nitrogen to completely remove the solvent[6][7].

    • Drying: Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved[7].

    • Weighing: Accurately weigh the vial with the dried residue. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • From HPLC: Calculate the original concentration of the saturated solution, accounting for any dilutions made. The result is the solubility, typically expressed in mg/mL or mol/L.

    • From Gravimetric Analysis: Divide the mass of the dried residue by the volume of the supernatant taken.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_result Result A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle/Centrifuge Suspension C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Method A: HPLC Analysis E->F G Method B: Gravimetric Analysis E->G H Calculate Solubility (mg/mL or mol/L) F->H G->H

Caption: Workflow for determining the equilibrium solubility of a compound.

References

The Architectural Advantage: A Technical Guide to Beta-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. While peptides offer high specificity and biological activity, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of β-amino acids into peptide scaffolds has emerged as a powerful strategy to overcome these limitations, yielding peptidomimetics with superior stability, well-defined secondary structures, and potent biological activities. This in-depth guide provides a comprehensive overview of the core principles of β-amino acid-based peptide design, including synthesis, structural characteristics, and applications, supplemented with detailed experimental protocols and quantitative data.

Introduction to β-Amino Acids: A Structural Homologation with Profound Consequences

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in their backbone.[1] This seemingly minor alteration—a homologation of the carbon backbone—introduces significant changes to the peptide's architecture, leading to unique conformational preferences and a remarkable resistance to enzymatic degradation.[2][3] Unlike α-peptides, which are readily cleaved by proteases, β-peptides are virtually invulnerable to these enzymes, a property that dramatically enhances their in vivo half-life and bioavailability.[4][5]

The stereochemistry of β-amino acids offers a rich diversity for molecular design. With two chiral centers, a β-amino acid with a specific side chain can exist as four distinct diastereoisomers, expanding the accessible chemical space for creating novel peptide structures.[1] This structural diversity, coupled with their proteolytic resistance, makes β-amino acids highly attractive building blocks for developing a new generation of peptide-based therapeutics.

Structural Landscape of β-Peptides: Beyond the α-Helix

The elongated backbone of β-peptides precludes the formation of canonical α-helical and β-sheet structures. Instead, they fold into a variety of unique and well-defined secondary structures, including various helices and turns.[6][7] These structures are stabilized by intramolecular hydrogen bonds and are often adopted by surprisingly short peptide sequences. The most common helical structures are named based on the number of atoms in the hydrogen-bonded ring:

  • 14-Helix: A prevalent and stable helical structure, particularly for β³-peptides (where the side chain is attached to the β-carbon).[8]

  • 12-Helix and 10-Helix: Other common helical motifs.

  • 8-Helix and 10/12-Helix: Less common but structurally significant helical conformations.[7][9]

The ability to form stable, predictable secondary structures is a key advantage in rational drug design, as it allows for the precise spatial arrangement of side chains to interact with biological targets.

Synthesis and Analysis of β-Peptides: A Practical Approach

The synthesis of β-peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques, primarily employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][10] The synthesis of the requisite β-amino acid monomers can be accomplished through various established routes, including the Arndt-Eistert homologation of α-amino acids.[2]

Data Presentation: Quantitative Comparison of α- and β-Peptides

The incorporation of β-amino acids leads to significant improvements in both proteolytic stability and, in many cases, binding affinity. The following tables summarize key quantitative data comparing α-peptides with their β-peptide or α/β-peptide counterparts.

Peptide/PeptidomimeticTarget ProteinBinding Affinity (IC50/Kd/Ki)Fold Difference vs. α-PeptideReference
p53 (α-peptide)hDM21.2 ± 0.1 μM (IC50)-[9]
α/β/γ-peptide 1hDM21.8 ± 0.3 μM (IC50)0.67x[9]
α/β/γ-peptide 2hDM28.7 ± 2.0 μM (IC50)0.14x[9]
β53-1 (β-peptide)hDM2368 - 583 nM (Kd)~2-3x (weaker)[4]
Bak (α-peptide)Bcl-xL0.025 μM (Ki)-[5]
α,β-peptide 8Bcl-xL1.5 μM (Ki)60x (weaker)[5]

Table 1: Comparative Binding Affinities of α- and β-Peptide Inhibitors.

Peptide/PeptidomimeticProtease(s)Stability MeasurementReference
α/β-peptide 4Trypsin, ChymotrypsinNo proteolysis detected after 36 hours of incubation.[5]
α/β/γ-peptidesα-Chymotrypsin≥10 to ≥32-fold greater resistance than native p53 peptide.[9]
β- and γ-peptides15 different proteasesStable for at least 48 hours.[11]
α-peptide15 different proteasesComplete cleavage within 15 minutes.[11]

Table 2: Proteolytic Stability of β-Peptides and their Analogs.

Experimental Protocols

This protocol outlines the general steps for the one-carbon homologation of an N-protected α-amino acid to its corresponding β³-amino acid.

  • Activation of the α-Amino Acid:

    • Dissolve the N-Fmoc protected α-amino acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., N-methylmorpholine) to form a mixed anhydride.

    • Stir the reaction at 0°C for 1-2 hours.

  • Formation of the Diazoketone:

    • Prepare a solution of diazomethane in diethyl ether (use extreme caution, as diazomethane is toxic and explosive).

    • Slowly add the diazomethane solution to the mixed anhydride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench any excess diazomethane by the careful addition of acetic acid.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a catalyst, typically silver benzoate or silver oxide, to promote the Wolff rearrangement.

    • Heat the reaction mixture to induce the rearrangement, which expels nitrogen gas and forms a ketene intermediate. The ketene is then trapped by water to form the homologous carboxylic acid.

  • Purification:

    • Acidify the reaction mixture and extract the β³-amino acid into an organic solvent.

    • Purify the product by column chromatography or recrystallization to obtain the pure Fmoc-protected β³-amino acid.

This protocol describes the manual solid-phase synthesis of a β-peptide on a Rink Amide resin.

  • Resin Preparation:

    • Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected β-amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

    • Wash the resin extensively with DMF and dichloromethane (DCM).

  • Chain Elongation:

    • Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent β-amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7][12][13][14]

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

The three-dimensional structure of a β-peptide in solution can be determined using a combination of 2D NMR experiments.[6][15][16][17]

  • Sample Preparation: Dissolve the purified β-peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

  • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

  • Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data using molecular dynamics and simulated annealing algorithms.

  • Structure Validation: Assess the quality of the calculated structures based on parameters such as the number of NOE violations and the Ramachandran plot statistics.

Applications of β-Peptides in Drug Discovery and Chemical Biology

The unique properties of β-peptides have led to their exploration in a wide range of therapeutic areas.

Inhibition of Protein-Protein Interactions

Many disease processes are driven by aberrant protein-protein interactions (PPIs). The stable, helical scaffolds of β-peptides are well-suited to mimic the α-helical domains often involved in PPIs, making them promising therapeutic candidates.

  • p53-MDM2 Interaction: The tumor suppressor protein p53 is negatively regulated by its interaction with MDM2. β-peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressing activity.[4]

  • BACE1 Inhibition in Alzheimer's Disease: The β-secretase enzyme (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[18][19] β-peptide-based inhibitors can be designed to block the active site of BACE1, preventing the cleavage of the amyloid precursor protein and reducing the formation of amyloid plaques.

Antimicrobial Peptides

The emergence of antibiotic-resistant bacteria is a major global health threat. β-peptide-based antimicrobial agents offer a promising alternative to conventional antibiotics. They can mimic the amphipathic structures of natural antimicrobial peptides, allowing them to disrupt bacterial membranes and induce cell death.[1][20] Their resistance to proteolysis is a significant advantage in this context.

Receptor Agonists and Antagonists

β-peptides can be designed to bind to and modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs).

  • Somatostatin Analogs: Somatostatin is a peptide hormone that regulates the secretion of various other hormones. β-peptide analogs of somatostatin have been developed with enhanced stability and receptor subtype selectivity, making them potential therapeutics for hormonal disorders and certain cancers.[4][21][22][23][24]

Visualizing the World of β-Peptides: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in β-peptide design and application.

p53_MDM2_inhibition cluster_normal Normal Cellular Regulation cluster_inhibition β-Peptide Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Inhibition MDM2->p53 Ubiquitination & Degradation beta_peptide β-Peptide Inhibitor MDM2_inhibited MDM2 beta_peptide->MDM2_inhibited Binds to p53 binding pocket p53_active Active p53 MDM2_inhibited->p53_active Interaction Blocked Tumor Suppression Tumor Suppression p53_active->Tumor Suppression

Inhibition of the p53-MDM2 interaction by a β-peptide.

BACE1_inhibition cluster_amyloid_pathway Amyloidogenic Pathway cluster_inhibition β-Peptide Inhibition APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase sAPPβ fragment Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Cleavage of C99 Plaques Amyloid Plaques Abeta->Plaques Aggregation beta_peptide_inhibitor β-Peptide BACE1 Inhibitor BACE1_inhibited BACE1 beta_peptide_inhibitor->BACE1_inhibited Binding to active site BACE1_inhibited->APP Cleavage Blocked antimicrobial_peptide_mechanism beta_peptide Amphipathic β-Peptide bacterial_membrane Bacterial Membrane (Negatively Charged) beta_peptide->bacterial_membrane Electrostatic Attraction pore_formation Pore Formation / Membrane Disruption bacterial_membrane->pore_formation Hydrophobic Insertion cell_lysis Cell Lysis pore_formation->cell_lysis Loss of Integrity somatostatin_analog_pathway beta_peptide_analog β-Peptide Somatostatin Analog SSTR Somatostatin Receptor (SSTR) (GPCR) beta_peptide_analog->SSTR Binding G_protein G-protein SSTR->G_protein Activation adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibition cAMP cAMP adenylyl_cyclase->cAMP Conversion of ATP hormone_secretion Hormone Secretion (e.g., Growth Hormone) adenylyl_cyclase->hormone_secretion Reduced Secretion cAMP->hormone_secretion Stimulation peptide_library_screening_workflow library_synthesis β-Peptide Library Synthesis (e.g., Split-and-Pool) screening High-Throughput Screening (e.g., Phage Display, OBOC) library_synthesis->screening target_immobilization Target Protein Immobilization target_immobilization->screening washing Washing Steps (Remove non-binders) screening->washing elution Elution of Binders washing->elution hit_identification Hit Identification (e.g., Mass Spectrometry, DNA Sequencing) elution->hit_identification hit_validation Hit Validation (Binding Assays, Functional Assays) hit_identification->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

References

The Biological Significance of Homoarginine in Peptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of peptide-based therapeutics and research, the quest for enhanced stability, modulated bioactivity, and improved pharmacokinetic profiles is perpetual. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. Among these, L-homoarginine (hArg), a close structural analog of L-arginine with an additional methylene group in its side chain, has emerged as a molecule of significant interest. This technical guide provides an in-depth exploration of the biological significance of incorporating homoarginine into peptide sequences, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its impact on signaling pathways, enzymatic stability, and peptide structure, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Concepts: The Role of Homoarginine in Biological Systems

Homoarginine's biological relevance primarily stems from its intricate relationship with the nitric oxide (NO) signaling pathway, a critical regulator of numerous physiological processes, including vasodilation, neurotransmission, and immune responses.

Modulation of Nitric Oxide Bioavailability

Homoarginine influences nitric oxide (NO) production through a dual mechanism:

  • Alternative Substrate for Nitric Oxide Synthase (NOS): Homoarginine can serve as a substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), leading to the production of NO and L-homocitrulline. However, it is a less efficient substrate compared to L-arginine.

  • Inhibition of Arginase: Arginase is an enzyme that competes with NOS for the common substrate, L-arginine, converting it to ornithine and urea. Homoarginine acts as a competitive inhibitor of arginase, thereby increasing the intracellular pool of L-arginine available for NOS to produce NO.[1]

This dual role positions homoarginine as a modulator of NO homeostasis. Low circulating levels of homoarginine have been clinically associated with an increased risk of cardiovascular diseases, underscoring its physiological importance.

Biosynthesis and Metabolism

Homoarginine is endogenously synthesized from L-lysine, primarily in the liver and kidneys. Two key enzymes are involved in its metabolism:

  • Ornithine transcarbamylase (OTC): An enzyme of the urea cycle that can use lysine as a substrate, albeit with lower affinity than ornithine, to produce homoarginine.

  • L-arginine:glycine amidinotransferase (AGAT): This enzyme, involved in creatine synthesis, can also catalyze the formation of homoarginine.

The metabolic pathways of homoarginine are integral to understanding its physiological concentrations and potential as a biomarker.

Quantitative Data: Homoarginine in Action

The substitution of arginine with homoarginine can significantly alter the biochemical and pharmacokinetic properties of peptides. The following tables summarize key quantitative data, providing a comparative perspective.

Table 1: Arginase Inhibition by L-Homoarginine
Arginase IsoformInhibitorIC50 (mM)Ki (mM)Inhibition Type
Arginase 1L-Homoarginine8.14 ± 0.526.1 ± 0.50Competitive
Arginase 2L-Homoarginine2.52 ± 0.011.73 ± 0.10Competitive

Data sourced from a study on human arginase activity.[1]

Table 2: Comparative Proteolytic Stability of Peptides

While specific half-life data for a wide range of homoarginine-containing peptides is dispersed throughout the literature, a general principle is that modifications to natural amino acids can enhance stability. The replacement of arginine with homoarginine can confer increased resistance to degradation by trypsin-like proteases, which typically cleave at the C-terminal side of arginine and lysine residues. This is due to the altered side-chain length and conformation, which can hinder recognition by the active site of these enzymes. Studies have shown that peptides with modifications such as D-amino acid substitutions or end-capping exhibit significantly longer half-lives in serum.[2][3][4] For instance, the half-life of some peptides can increase from minutes to several hours with such modifications.[3]

Peptide ModificationGeneral Effect on Serum Half-Life
Unmodified PeptideOften short (minutes to a few hours)
Homoarginine Substitution Increased resistance to trypsin-like enzymes
D-Amino Acid SubstitutionSignificant increase in stability
N-terminal AcetylationIncreased stability
C-terminal AmidationIncreased stability

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

The Nitric Oxide Signaling Pathway and the Influence of Homoarginine

The following diagram depicts the central role of nitric oxide synthase (NOS) in converting L-arginine to nitric oxide and how homoarginine modulates this pathway.

NitricOxideSignaling cluster_VascularEndothelium Vascular Endothelium cluster_SmoothMuscleCell Smooth Muscle Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate Homoarginine L-Homoarginine Homoarginine->NOS Alternative Substrate (less efficient) Homoarginine->Arginase Inhibits NitricOxide Nitric Oxide (NO) NOS->NitricOxide Produces sGC Soluble Guanylyl Cyclase (sGC) NitricOxide->sGC Activates Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea Produces cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Figure 1: Modulation of the Nitric Oxide signaling pathway by L-homoarginine.
Experimental Workflow for Synthesis and Analysis of Homoarginine-Containing Peptides

This diagram outlines the typical workflow for researchers investigating the properties of peptides where arginine has been substituted with homoarginine.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Guanidinylation On-Resin Guanidinylation of Lysine Guanidinylation->Cleavage Purification HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (Verification of Mass) Purification->MassSpec StabilityAssay Proteolytic Stability Assay (e.g., in serum) MassSpec->StabilityAssay ActivityAssay Biological Activity Assay (e.g., NOS/Arginase activity) MassSpec->ActivityAssay StructuralAnalysis Structural Analysis (CD or NMR) MassSpec->StructuralAnalysis

Figure 2: Workflow for the synthesis and analysis of homoarginine-containing peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of homoarginine-containing peptides.

Solid-Phase Synthesis of Homoarginine-Containing Peptides

Objective: To synthesize a peptide with a homoarginine residue using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-homoarginine(Pbf)-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in a minimal amount of DMF. b. Add DIEA (6 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-L-homoarginine(Pbf)-OH for the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

On-Resin Guanidinylation of Lysine to Homoarginine

Objective: To convert a lysine residue within a peptide sequence on the solid support to a homoarginine residue.

Materials:

  • Peptide-resin containing a lysine residue with a side-chain protecting group orthogonal to Fmoc (e.g., Fmoc-Lys(Mtt)-OH).

  • Reagents for Mtt deprotection: 1% TFA in DCM.

  • Guanidinylating agent: 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Base: DIEA.

  • Solvent: DMF.

Protocol:

  • Selective Deprotection: After assembling the peptide chain, selectively remove the Mtt group from the lysine side chain by treating the resin with 1% TFA in DCM (10 x 2 min).

  • Neutralization and Washing: Wash the resin with 10% DIEA in DMF (3 x 1 min) followed by DMF (5 x 1 min).

  • Guanidinylation: a. Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents) and DIEA (10 equivalents) in DMF. b. Add this solution to the resin and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Purification: Proceed with the standard cleavage, deprotection, and purification protocol as described in section 4.1.

Non-Kit Based Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

Objective: To measure the activity of NOS in a sample by quantifying the amount of nitrite, a stable oxidation product of NO.

Materials:

  • Sample (e.g., cell lysate, tissue homogenate)

  • NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4)

  • L-Arginine or L-Homoarginine solution (substrate)

  • NADPH solution

  • Calcium Chloride (for Ca2+-dependent NOS isoforms)

  • EGTA (for background control)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Sample: 50 µL of sample, 50 µL of NOS reaction buffer containing L-arginine (or L-homoarginine) and NADPH.

    • Background Control: 50 µL of sample, 50 µL of NOS reaction buffer with L-arginine, NADPH, and EGTA (to chelate calcium and inhibit cNOS).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Griess Reaction: a. Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light. b. Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by interpolating from the standard curve.

  • Calculate Activity: Subtract the background control absorbance from the sample absorbance. NOS activity can be expressed as pmol of nitrite produced per minute per mg of protein.

Colorimetric Arginase Activity Assay

Objective: To measure arginase activity by quantifying the amount of urea produced.

Materials:

  • Sample (e.g., plasma, cell lysate)

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Activation buffer: 10 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2

  • Substrate solution: 0.5 M L-arginine, pH 9.7

  • Acid solution: A mixture of H2SO4, H3PO4, and water.

  • Color reagent: 9% α-isonitrosopropiophenone (in 100% ethanol)

  • Urea standard solution

  • 96-well microplate

  • Heating block or water bath at 95-100°C

Protocol:

  • Sample Preparation: Lyse cells or dilute plasma in the lysis buffer.

  • Enzyme Activation: Add 25 µL of the sample to a microfuge tube and add 25 µL of activation buffer. Heat at 55-60°C for 10 minutes to activate the enzyme.

  • Arginine Hydrolysis: Add 50 µL of the substrate solution to each tube and incubate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding 400 µL of the acid solution.

  • Color Development: a. Add 25 µL of the color reagent to each tube. b. Heat the tubes at 100°C for 45 minutes. c. Cool the tubes in the dark for 10 minutes.

  • Measurement: Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 540 nm.

  • Quantification: Prepare a standard curve with known concentrations of urea. Determine the urea concentration in the samples from the standard curve.

  • Calculate Activity: Arginase activity is expressed as µmol of urea produced per minute per mg of protein.[5][6][7][8]

Conclusion

The incorporation of homoarginine into peptides represents a promising strategy for modulating their biological activity and enhancing their therapeutic potential. Its ability to influence the nitric oxide signaling pathway and its potential to increase proteolytic stability make it a valuable tool in peptide design and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of homoarginine in their specific applications. As our understanding of the subtle yet significant effects of non-proteinogenic amino acids grows, homoarginine is poised to play an increasingly important role in the future of peptide-based research and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-L-beta-homoarginine(tos) Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-L-beta-homoarginine(tos) using tert-butyloxycarbonyl (Boc) chemistry. Beta-homoarginine is a non-proteinogenic amino acid that can confer unique structural and functional properties to peptides, including increased proteolytic stability. The tosyl (Tos) protecting group on the guanidino side chain is a common choice in Boc-SPPS, offering stability during synthesis and removability during the final cleavage step.

Key Considerations for Incorporating Boc-L-beta-homoarginine(tos)

The incorporation of Boc-L-beta-homoarginine(tos) presents specific challenges due to the steric hindrance from the Boc and tosyl groups and the basic nature of the guanidino side chain. Careful selection of coupling reagents and optimization of reaction conditions are crucial for successful synthesis.

Potential Challenges:

  • Steric Hindrance: The bulky nature of the Boc and tosyl groups can slow down coupling reactions. To overcome this, higher excesses of the amino acid and coupling reagents, longer reaction times, or the use of more potent activating agents may be necessary.

  • Lactam Formation: Arginine derivatives can be prone to the formation of a delta-lactam side product, which terminates the peptide chain. The choice of coupling method can influence the extent of this side reaction.

  • Incomplete Cleavage: The tosyl group on the arginine side chain requires strong acidic conditions for complete removal, often necessitating longer cleavage times with reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocols

This section outlines a step-by-step protocol for the manual solid-phase synthesis of a peptide containing Boc-L-beta-homoarginine(tos). The protocol is based on standard Boc-SPPS methodologies.

Resin Selection and Swelling

The choice of resin depends on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.

ParameterRecommendation
Resin Type Merrifield (for peptide acids), MBHA or BHA (for peptide amides)
Swelling Solvent Dichloromethane (DCM) for polystyrene-based resins
Swelling Time 30-60 minutes with gentle agitation

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient DCM to cover the resin.

  • Allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

Boc-SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

General Boc-SPPS Workflow

G start Start: Resin Swelling deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle Repeat for next amino acid wash3->end_cycle end_cycle->deprotection Yes final_cleavage Final Cleavage and Deprotection end_cycle->final_cleavage No

Caption: General workflow for a single cycle of Boc-SPPS.

a. Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

ReagentConcentrationDuration
Trifluoroacetic Acid (TFA) in DCM50% (v/v)1-2 minutes (pre-wash), then 20-30 minutes

Protocol:

  • Add 50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[1]

b. Neutralization

This step neutralizes the resulting trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[2][3]

ReagentConcentrationDuration
Diisopropylethylamine (DIEA) in DCM5-10% (v/v)2 x 2 minutes

Protocol:

  • Add 5-10% DIEA in DCM to the resin and agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin thoroughly with DCM.

c. Coupling of Boc-L-beta-homoarginine(tos)

This step involves the activation of the carboxylic acid of Boc-L-beta-homoarginine(tos) and its coupling to the free N-terminal amine of the resin-bound peptide. Due to potential steric hindrance, a potent coupling reagent is recommended.

Coupling Reaction Workflow

G amino_acid Boc-L-beta-homoarginine(tos)-OH activation Activation (Formation of Active Ester) amino_acid->activation coupling_reagent Coupling Reagent (e.g., HBTU, BOP) coupling_reagent->activation base Base (DIEA) base->activation coupling Coupling Reaction activation->coupling resin Peptide-Resin (with free N-terminus) resin->coupling coupled_product Coupled Peptide-Resin coupling->coupled_product

Caption: Workflow of the amino acid coupling step in SPPS.

ReagentEquivalents (relative to resin capacity)
Boc-L-beta-homoarginine(tos)2-4
Coupling Reagent (e.g., HBTU, BOP)2-4
DIEA4-8

Protocol:

  • Dissolve 2-4 equivalents of Boc-L-beta-homoarginine(tos) and a suitable coupling reagent (e.g., HBTU, BOP) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.

  • Add the activation mixture to the neutralized peptide-resin.

  • Add 4-8 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

  • Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the tosyl group from the beta-homoarginine residue. Strong acids like HF or TFMSA are typically required for the cleavage of the tosyl group.[4] The cleavage of Arg(Tos) residues may require a longer reaction time.[4]

Final Cleavage Workflow

G peptide_resin Fully Assembled Peptide-Resin cleavage_reaction Cleavage Reaction (0°C to room temp) peptide_resin->cleavage_reaction cleavage_cocktail Cleavage Cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers) cleavage_cocktail->cleavage_reaction precipitation Precipitation (Cold diethyl ether) cleavage_reaction->precipitation purification Purification (RP-HPLC) precipitation->purification final_peptide Purified Peptide purification->final_peptide

Caption: Workflow for the final cleavage and purification of the peptide.

Cleavage ReagentConditionsScavengers
Hydrogen Fluoride (HF)0°C for 1-2 hours (longer for multiple Arg(Tos) residues)Anisole, p-cresol, dimethyl sulfide
TFMSA/TFA0°C to room temperature for 1-3 hoursThioanisole, ethanedithiol (EDT)

Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Carefully add the pre-cooled cleavage cocktail (e.g., HF/anisole 9:1 v/v) to the peptide-resin in a suitable apparatus.

  • Stir the mixture at 0°C for 1-2 hours. For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended.

  • Evaporate the cleavage reagent under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

TechniqueTypical Conditions
Purification (RP-HPLC) C18 column; gradient of acetonitrile in water with 0.1% TFA.[5]
Analysis (Analytical RP-HPLC) C18 column; gradient of acetonitrile in water with 0.1% TFA.
Analysis (Mass Spectrometry) Electrospray Ionization (ESI) or MALDI-TOF.

Summary of Reagents and Conditions

StepKey ReagentsTypical Conditions
Resin Swelling DCMRoom temperature, 30-60 min
Nα-Boc Deprotection 50% TFA in DCMRoom temperature, 20-30 min
Neutralization 5-10% DIEA in DCMRoom temperature, 2 x 2 min
Coupling Boc-L-beta-homoarginine(tos), HBTU/BOP, DIEA in DMF/DCMRoom temperature, 1-4 hours
Final Cleavage HF or TFMSA with scavengers0°C to room temperature, 1-3 hours
Purification RP-HPLC (C18 column)Acetonitrile/water/TFA gradient

References

Application Notes and Protocols for the Efficient Coupling of Boc-L-beta-homoarginine(Tos) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-beta-homoarginine, into peptide sequences is a critical strategy in drug discovery and development. These modifications can enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. Boc-L-beta-homoarginine(Tos) is a key building block for introducing a beta-homoarginine residue in Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry. However, the steric hindrance presented by the β-amino acid backbone and the bulky tosyl (Tos) protecting group on the side chain guanidino group can pose significant challenges to achieving high coupling efficiencies. This document provides detailed application notes and protocols to optimize the coupling of Boc-L-beta-homoarginine(Tos) in SPPS.

Challenges in Coupling Boc-L-beta-homoarginine(Tos)

The primary challenge in the incorporation of Boc-L-beta-homoarginine(Tos) is its steric bulk. This hindrance can slow down the kinetics of the coupling reaction, leading to incomplete acylation of the free N-terminal amine on the growing peptide chain. Factors contributing to this challenge include:

  • β-Amino Acid Structure: The altered backbone geometry compared to α-amino acids can create a less favorable orientation for nucleophilic attack.

  • Bulky Side-Chain Protection: The tosyl group is a large and sterically demanding protecting group, which can further impede the approach of the activated carboxyl group to the resin-bound amine.

  • Secondary Structure Formation: The growing peptide chain, particularly with β-amino acids, can adopt secondary structures that mask the N-terminus, making it less accessible for coupling.

Failure to achieve complete coupling results in deletion sequences, which are difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.

Recommended Coupling Reagents and Conditions

To overcome the challenges associated with coupling sterically hindered amino acids like Boc-L-beta-homoarginine(Tos), the use of potent activating reagents is highly recommended. Standard carbodiimide reagents like DCC or DIC alone are often insufficient.[1] Onium salt-based coupling reagents, known for their high reactivity and efficiency, are preferred.

Table 1: Comparison of Recommended Coupling Reagents for Boc-L-beta-homoarginine(Tos)

Coupling ReagentClassActivating Leaving GroupRecommended Equivalents (Reagent/Amino Acid/Base)Expected Coupling Efficiency (with optimization)Key Considerations
HATU Uronium/Aminium SaltHOAt1.9 / 2.0 / 4.0>98%Highly reactive, fast kinetics.[1] Ideal for hindered couplings.
HCTU Uronium/Aminium Salt6-Cl-HOBt1.9 / 2.0 / 4.0>97%More cost-effective than HATU with comparable efficiency in many cases.
COMU Uronium/Aminium SaltOxymaPure1.9 / 2.0 / 4.0>98%High efficiency and improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1][2]
PyBOP Phosphonium SaltHOBt2.0 / 2.0 / 4.0>95%Effective for minimizing racemization, though generally less reactive than HATU or COMU.[1]
BOP Phosphonium SaltHOBt2.0 / 2.0 / 4.0>95%One of the earlier phosphonium reagents, effective but can be less favorable due to the formation of carcinogenic HMPA as a byproduct.[3]

Note: The expected coupling efficiencies are estimates based on the general performance of these reagents with sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the efficient coupling of Boc-L-beta-homoarginine(Tos) in manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the essential steps for a single coupling cycle in Boc-SPPS.

G Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Nα-Boc Deprotection Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization Boc_Deprotection->Neutralization Amino_Acid_Coupling 4. Amino Acid Coupling Neutralization->Amino_Acid_Coupling Washing 5. Washing Amino_Acid_Coupling->Washing Repeat_Cycle Repeat Cycle Washing->Repeat_Cycle For next amino acid G Pre_activation 1. Pre-activation of Boc-L-beta-homoarginine(Tos) Coupling_Reaction 2. Coupling to Resin Pre_activation->Coupling_Reaction Monitoring 3. Monitoring of Coupling Coupling_Reaction->Monitoring Monitoring->Coupling_Reaction If incomplete, recouple Washing 4. Washing Monitoring->Washing If complete

References

Application Notes and Protocols: Deprotection of Boc-L-beta-homoarginine(Tos) using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its facile removal under acidic treatment. Trifluoroacetic acid (TFA) is the most commonly employed reagent for the cleavage of the Boc group from the α-amino function of amino acids. This document provides detailed application notes and protocols for the selective deprotection of the Nα-Boc group from Boc-L-beta-homoarginine(Tos) while maintaining the integrity of the tosyl (Tos) protecting group on the guanidino side chain. L-beta-homoarginine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other biologically active molecules, notably as a substrate for nitric oxide synthase (NOS).[1][2]

Principle and Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3] The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt. It is crucial to perform this reaction in a well-ventilated area as the evolution of CO2 gas can cause pressure build-up in a closed system.

The tosyl group protecting the guanidino side chain of the beta-homoarginine is significantly more stable to acidic conditions and will remain intact during the TFA-mediated deprotection of the Nα-Boc group. Removal of the Tosyl group typically requires much harsher acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF).[4]

Data Presentation

The efficiency of the Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. While specific quantitative data for Boc-L-beta-homoarginine(Tos) is not extensively published, the following table summarizes representative data for the Boc deprotection of various amino acids under different TFA conditions, which can serve as a guide for optimization.

TFA Concentration (% in DCM)Temperature (°C)Typical Reaction TimeExpected Yield (%)Purity (%)Reference / Notes
20-30%25 (Room Temp)1 - 2 hours>95>98A common and generally effective condition for most substrates.
50%25 (Room Temp)30 - 60 minutes>95>98Faster deprotection, suitable for less sensitive substrates.
100% (Neat)25 (Room Temp)5 - 15 minutes>90VariableVery rapid, but may increase the risk of side reactions.
50%01 - 2 hours>95>98Milder conditions for sensitive substrates.

Note: Yields and purity are highly substrate-dependent and should be optimized for Boc-L-beta-homoarginine(Tos) through analytical monitoring (e.g., TLC, HPLC, LC-MS).

Experimental Protocols

Materials and Reagents
  • Boc-L-beta-homoarginine(Tos)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system for purity analysis

Protocol 1: Standard Boc Deprotection (25% TFA in DCM)
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-beta-homoarginine(Tos) (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: Cool the flask in an ice bath to 0 °C with stirring. Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25% (v/v).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times). c. The crude product will be the L-beta-homoarginine(Tos) as a trifluoroacetate salt.

  • Isolation of the Free Amine (Optional): a. If the free amine is required, dissolve the crude TFA salt in water and cool in an ice bath. b. Slowly add saturated aqueous NaHCO₃ solution with stirring until the pH of the solution is basic (pH 8-9). c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Purification and Characterization: The crude product can be purified by flash column chromatography on silica gel or by recrystallization. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

Protocol 2: Rapid Boc Deprotection (50% TFA in DCM)

This protocol is suitable for less sensitive substrates or when a faster reaction time is desired.

  • Follow the same procedure as in Protocol 1, but use a 50% (v/v) solution of TFA in DCM.

  • The reaction time will be significantly shorter, typically 30-60 minutes. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.

  • The work-up and isolation procedures are the same as described in Protocol 1.

Mandatory Visualizations

Deprotection_Workflow cluster_start Reaction Setup cluster_reaction Deprotection cluster_workup Work-up cluster_isolation Isolation (Optional) cluster_end Final Product Start Boc-L-beta-homoarginine(Tos) Solvent Dissolve in anhydrous DCM Start->Solvent Cool Cool to 0 °C Solvent->Cool Add_TFA Add TFA (25-50% v/v) Cool->Add_TFA React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->React Evaporate Concentrate in vacuo React->Evaporate Co_evaporate Co-evaporate with Toluene Evaporate->Co_evaporate TFA_Salt Crude TFA Salt Co_evaporate->TFA_Salt Neutralize Neutralize with NaHCO₃ TFA_Salt->Neutralize Purify Purify (Chromatography/Recrystallization) TFA_Salt->Purify Direct Purification Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Free_Amine Free Amine Dry->Free_Amine Free_Amine->Purify Characterize Characterize (NMR, MS, HPLC) Purify->Characterize Final_Product H-L-beta-homoarginine(Tos)-OH Characterize->Final_Product

Caption: Experimental workflow for the TFA-mediated deprotection of Boc-L-beta-homoarginine(Tos).

NOS_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_effects Physiological Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_beta_Homoarginine L-beta-Homoarginine L_beta_Homoarginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline from L-Arginine L_Homocitrulline L-Homocitrulline NOS->L_Homocitrulline from L-beta-Homoarginine Vasodilation Vasodilation NO->Vasodilation Neurotransmission Neurotransmission NO->Neurotransmission Immune_Response Immune Response NO->Immune_Response

References

Application Notes and Protocols: Cleavage of Tosyl Group from β-Homoarginine Peptides with HF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the cleavage of the tosyl (Tos) protecting group from β-homoarginine (β-hArg) containing peptides using anhydrous hydrogen fluoride (HF). This procedure is a critical step in the final deprotection of synthetic peptides prepared by Boc solid-phase peptide synthesis (SPPS).

Introduction

The guanidino group of arginine and its homologs, such as β-homoarginine, is strongly basic and requires robust protection during peptide synthesis to prevent side reactions.[1] The tosyl (Tos) group is a common protecting group for this purpose in Boc-based SPPS.[2][3][4] Final cleavage of the tosyl group is typically achieved with strong acids, with anhydrous hydrogen fluoride (HF) being the most common and versatile reagent for peptides synthesized on Boc-compatible resins.[5][6]

The use of HF is effective but requires specialized equipment and stringent safety precautions due to its highly toxic and corrosive nature.[6] The cleavage reaction proceeds via an SN1 or SN2 mechanism, depending on the HF concentration, and generates reactive carbocations that can lead to side reactions.[7][8][9] To minimize these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[7][8][9][10]

Key Considerations for HF Cleavage of Tosyl-β-Homoarginine Peptides

  • Reaction Time: Peptides containing Arg(Tos) or its homologs may require longer cleavage times, up to 2 hours, to ensure complete deprotection.[5][7][11]

  • Scavengers: The choice of scavengers is crucial to prevent the modification of sensitive amino acid residues. A common scavenger cocktail for peptides not containing cysteine is a mixture of anisole and dimethyl sulfide (DMS).[5] For peptides containing tryptophan, thioanisole should be avoided as it can lead to alkylation of the indole ring.[2][12] Instead, p-cresol and p-thiocresol are often used.[7]

  • Low-High HF Procedure: For complex peptides or those containing sensitive residues, a two-step "low-high" HF procedure is recommended.[1][7][11] The initial "low HF" step, using a lower concentration of HF in a solvent like DMS, removes more labile protecting groups under milder SN2 conditions, minimizing carbocation formation.[7][8] The subsequent "high HF" step uses 100% HF to cleave more resistant groups like Arg(Tos) via an SN1 mechanism.[1][7]

  • Potential Side Reactions: The primary side reactions during HF cleavage are the alkylation of nucleophilic side chains (e.g., Trp, Met, Cys, Tyr) by carbocations generated from the protecting groups and the resin linker.[7][8][9] The cleaved tosyl group itself can also modify tryptophan residues.[2] Ornithine formation through partial cleavage of the guanidinium group is another potential side reaction.[1]

Quantitative Data Summary

ParameterStandard HF CleavageLow-High HF Cleavage (High Step)
HF Concentration High (typically 90%)100%
Temperature 0 to 5 °C0 to 10 °C
Reaction Time 1 to 2 hours30 to 60 minutes
Common Scavengers p-cresol, anisole, DMSp-cresol, anisole
Typical Peptide:HF:Scavenger Ratio (v/v/v) Varies by protocole.g., Peptide resin in HF/p-cresol (9:1)

Experimental Protocols

Safety Warning: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. All work with HF must be conducted in a specialized, HF-resistant fume hood and with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield. An emergency response plan, including access to calcium gluconate gel, must be in place.

Protocol 1: Standard Single-Step HF Cleavage

This protocol is suitable for relatively simple peptides that do not contain highly sensitive residues.

Materials:

  • Peptide-resin (dried under high vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol/p-thiocresol 9:1 v/v, or anisole)

  • Teflon-coated magnetic stir bar

  • HF cleavage apparatus

  • Dry ice/methanol bath

  • Cold diethyl ether

  • Solvent for peptide extraction (e.g., 20% acetic acid)

Procedure:

  • Place the dried peptide-resin and a Teflon-coated magnetic stir bar into the HF reaction vessel.

  • Add the appropriate scavenger cocktail to the resin. For every gram of resin, a typical volume is 1-2 mL of scavenger.

  • Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours. For peptides containing Arg(Tos), a longer reaction time of up to 2 hours is recommended.[5][7][11]

  • After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Once all HF is removed, carefully uncap the reaction vessel.

  • Add cold diethyl ether to the resin to precipitate the crude peptide.

  • Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers.

  • Filter and dry the crude peptide.

  • Dissolve the peptide in an appropriate solvent (e.g., aqueous acetic acid) for purification.

Protocol 2: Low-High HF Cleavage

This two-step procedure is recommended for complex peptides or those containing sensitive amino acids to minimize side reactions.[1]

Materials:

  • Same as Protocol 1, with the addition of dimethyl sulfide (DMS).

Procedure:

Step 1: Low HF Deprotection

  • Place the dried peptide-resin and a magnetic stir bar into the HF reaction vessel.

  • Add the scavenger mixture (e.g., p-cresol, p-thiocresol).

  • Add a pre-cooled mixture of HF and DMS (typically 1:3 v/v).

  • Stir the reaction at 0 °C for 2 hours.[1]

  • Evaporate the HF and DMS under vacuum at 0 °C.

  • Wash the resin with DCM or EtOAc to remove byproducts.

Step 2: High HF Cleavage

  • To the resin from the previous step, add a fresh scavenger cocktail.

  • Add 100% anhydrous HF.

  • Stir the reaction at 0 °C for 30-60 minutes.[5]

  • Follow steps 6-11 from Protocol 1 for peptide precipitation, washing, and extraction.

Visualizations

Cleavage_Mechanism cluster_low_hf Low HF (SN2-like) cluster_high_hf High HF (SN1-like) Peptide-Resin_Tos-hArg_low Peptide-Resin (with Tos-β-hArg) Deprotected_Peptide_low Partially Deprotected Peptide-Resin Peptide-Resin_Tos-hArg_low->Deprotected_Peptide_low Mild Acidolysis HF_DMS HF/DMS (e.g., 1:3) HF_DMS->Peptide-Resin_Tos-hArg_low Scavengers_low Scavengers (e.g., p-cresol) Scavengers_low->Peptide-Resin_Tos-hArg_low Peptide-Resin_Tos-hArg_high Peptide-Resin (with Tos-β-hArg) Cleaved_Peptide Fully Deprotected Peptide Peptide-Resin_Tos-hArg_high->Cleaved_Peptide Strong Acidolysis High_HF 100% HF High_HF->Peptide-Resin_Tos-hArg_high Scavengers_high Scavengers (e.g., anisole) Scavengers_high->Peptide-Resin_Tos-hArg_high Experimental_Workflow Start Start: Dried Peptide-Resin Add_Scavengers Add Scavengers (e.g., p-cresol, anisole) Start->Add_Scavengers Cool_Vessel Cool Reaction Vessel (-78°C, Dry Ice/Methanol) Add_Scavengers->Cool_Vessel Add_HF Distill Anhydrous HF into Vessel Cool_Vessel->Add_HF Cleavage Stir at 0-5°C (1-2 hours) Add_HF->Cleavage Evaporate_HF Evaporate HF (N2 stream or vacuum) Cleavage->Evaporate_HF Precipitate Precipitate Peptide with Cold Diethyl Ether Evaporate_HF->Precipitate Wash Wash Peptide with Cold Ether Precipitate->Wash Extract Extract Peptide (e.g., 20% Acetic Acid) Wash->Extract Purify Purification (e.g., HPLC) Extract->Purify

References

Application Notes and Protocols: Incorporation of Beta-Homoarginine into Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes, including peptides, proteins, nucleic acids, and nanoparticles. The efficacy of many CPPs is attributed to a high density of cationic residues, most notably arginine, which facilitates interaction with the negatively charged cell membrane. However, native peptide backbones are often susceptible to proteolytic degradation, limiting their in vivo stability and therapeutic potential.

The incorporation of non-natural amino acids, such as beta-amino acids, offers a promising strategy to enhance the proteolytic stability of peptides. Beta-homoarginine, an analogue of arginine with an additional methylene group in its backbone, retains the critical guanidinium head group necessary for cell membrane interaction while conferring resistance to enzymatic cleavage. This modification has the potential to produce CPPs with superior stability and sustained cellular uptake.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of beta-homoarginine-containing CPPs and the evaluation of their performance compared to their conventional arginine-containing counterparts.

Key Advantages of Incorporating Beta-Homoarginine into CPPs

  • Enhanced Proteolytic Stability: The β-peptide backbone is not recognized by most endogenous proteases, leading to a significantly longer half-life in biological fluids.[1][2]

  • Potentially Improved Cellular Uptake: The modification of the peptide backbone can influence its interaction with the cell membrane, in some cases leading to more efficient internalization. For instance, a stapled peptide containing homoarginine residues (NLS-StAx-h) was found to exhibit superior uptake efficiency.[3][4][5]

  • Sustained Bioavailability: Increased stability can lead to prolonged systemic circulation and sustained delivery of the cargo to target cells.

Quantitative Data Summary

While comprehensive side-by-side studies directly comparing linear beta-homoarginine CPPs with their alpha-arginine analogues are still emerging, the following table provides a representative summary of the expected improvements based on the known properties of beta-peptides and preliminary findings. Researchers are encouraged to use the protocols in this document to generate specific data for their peptides of interest.

ParameterArginine-CPP (R9)Beta-Homoarginine-CPP (β-hR9)Fold Change (β-hR9 vs. R9)
Cellular Uptake (HeLa cells, 4h)
Mean Fluorescence Intensity (FACS)15,00025,000~1.7x
Intracellular Concentration (MALDI-TOF)1.5 µM2.8 µM~1.9x
Proteolytic Stability (in human serum)
Half-life (t½)~15 min> 24 hours> 96x
Cytotoxicity (HeLa cells, 24h)
CC50 (MTT Assay)75 µM65 µM~0.9x

Note: The data presented in this table are illustrative examples based on typical results reported for beta-peptide stability and the enhanced uptake observed in specific modified peptides. Actual results will vary depending on the specific peptide sequence, cargo, and cell line used.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Beta-Homoarginine Containing CPPs

This protocol describes the manual synthesis of a nona-beta-homoarginine peptide (β-hR9) using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-β-homoarginine(Pbf)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-β-homoarginine(Pbf)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent beta-homoarginine residue until the desired peptide length (9 residues) is achieved.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis of β-hR9

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeat x8) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-β-hArg(Pbf)-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Swell->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End Final Peptide: β-hR9 Analysis->End

SPPS Workflow for β-hR9 Synthesis
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol details the quantification of cellular uptake of fluorescein-labeled CPPs using flow cytometry.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorescein-labeled Arginine-CPP (FITC-R9)

  • Fluorescein-labeled Beta-Homoarginine-CPP (FITC-β-hR9)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Peptide Treatment:

    • Prepare solutions of FITC-R9 and FITC-β-hR9 in serum-free medium at the desired concentration (e.g., 10 µM).

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the peptide solutions to the respective wells. Include a well with untreated cells as a negative control.

    • Incubate for 4 hours at 37°C.

  • Cell Harvesting and Preparation:

    • Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptides.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 200 µL of PBS containing 0.2% Trypan Blue to quench the fluorescence of any remaining surface-bound peptide.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.

    • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

    • Compare the MFI of cells treated with FITC-β-hR9 to those treated with FITC-R9.

Workflow for Flow Cytometry-Based CPP Uptake Quantification

FACS_Workflow Seed Seed Cells (e.g., HeLa in 24-well plate) Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed->Incubate_Overnight Treat Treat with FITC-labeled CPPs (R9 vs β-hR9) Incubate for 4h Incubate_Overnight->Treat Wash Wash 3x with cold PBS Treat->Wash Trypsinize Trypsinize to detach cells Wash->Trypsinize Harvest Harvest and Centrifuge Trypsinize->Harvest Resuspend Resuspend in PBS + Trypan Blue Harvest->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze Compare Compare Mean Fluorescence Intensity Analyze->Compare

FACS Workflow for CPP Uptake
Protocol 3: Proteolytic Stability Assay

This protocol describes an in vitro assay to assess the stability of CPPs in the presence of human serum.

Materials:

  • Arginine-CPP (R9)

  • Beta-Homoarginine-CPP (β-hR9)

  • Human serum

  • PBS

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of R9 and β-hR9 in PBS.

    • In separate microcentrifuge tubes, mix 10 µL of each peptide stock solution with 90 µL of human serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60 minutes, 4, 8, 24 hours), take a 10 µL aliquot from each incubation mixture.

  • Protein Precipitation and Sample Preparation:

    • Immediately add the 10 µL aliquot to 90 µL of ACN containing 0.1% TFA to precipitate serum proteins and stop the enzymatic reaction.

    • Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Elute the peptide using a gradient of ACN in water with 0.1% TFA.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) for each peptide.

    • Confirm the identity of the peaks by mass spectrometry to distinguish intact peptide from degradation products.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of the modified CPPs.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete culture medium

  • Arginine-CPP (R9)

  • Beta-Homoarginine-CPP (β-hR9)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of R9 and β-hR9 in complete culture medium.

    • Aspirate the old medium and add 100 µL of the peptide solutions at various concentrations (e.g., 1 to 100 µM) to the wells.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for 24 hours at 37°C.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against peptide concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Cellular Uptake Mechanisms

The primary mechanism of uptake for arginine-rich CPPs is endocytosis. This process can be broadly categorized into several pathways. The incorporation of beta-homoarginine is not expected to fundamentally change these pathways but may alter the efficiency and kinetics of each step.

Signaling Pathways for CPP Internalization

CPP_Uptake_Pathways cluster_membrane Cell Membrane cluster_endocytosis Endocytic Pathways CPP β-Homoarginine CPP (Extracellular) Membrane_Binding 1. Electrostatic Interaction (Binding to Proteoglycans) CPP->Membrane_Binding Macropinocytosis Macropinocytosis Membrane_Binding->Macropinocytosis Clathrin Clathrin-Mediated Endocytosis Membrane_Binding->Clathrin Caveolae Caveolae-Mediated Endocytosis Membrane_Binding->Caveolae Early_Endosome 2. Internalization into Early Endosome Macropinocytosis->Early_Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Late_Endosome 3. Maturation to Late Endosome Early_Endosome->Late_Endosome Lysosome 4. Fusion with Lysosome (Potential Degradation) Late_Endosome->Lysosome Escape 5. Endosomal Escape Late_Endosome->Escape Cytosol Cytosolic Delivery of Cargo Escape->Cytosol

Potential Endocytic Pathways for β-Homoarginine CPPs

Description of Pathways:

  • Electrostatic Interaction: The positively charged guanidinium groups of the beta-homoarginine residues interact with negatively charged heparan sulfate proteoglycans on the cell surface, leading to peptide accumulation.

  • Internalization: This accumulation triggers one or more endocytic pathways:

    • Macropinocytosis: Large, irregular vesicles are formed from the plasma membrane, engulfing the peptide and extracellular fluid.[6]

    • Clathrin-Mediated Endocytosis: The peptide binds to receptors that cluster in clathrin-coated pits, which then invaginate to form vesicles.

    • Caveolae-Mediated Endocytosis: Peptides are internalized through small, flask-shaped invaginations of the plasma membrane called caveolae.

  • Endosomal Trafficking: Once inside the cell, the peptide is enclosed within an early endosome, which matures into a late endosome.

  • Lysosomal Fate: The late endosome may fuse with a lysosome, where the low pH and degradative enzymes can degrade the CPP and its cargo. The enhanced stability of the β-peptide backbone is a key advantage at this stage.

  • Endosomal Escape: For the cargo to be effective, the CPP must facilitate its escape from the endosome into the cytosol before lysosomal fusion. The exact mechanisms for this escape are still under investigation but are crucial for successful delivery.

Conclusion

The incorporation of beta-homoarginine into cell-penetrating peptides represents a highly promising strategy for developing more robust and effective delivery vectors. The inherent resistance to proteolysis addresses a major limitation of conventional peptide-based therapeutics. The protocols provided herein offer a framework for the synthesis, characterization, and comparative evaluation of these novel CPPs. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the design of beta-homoarginine CPPs for specific therapeutic applications.

References

Revolutionizing Peptide Therapeutics: Boc-L-beta-homoarginine(Tos) for Enhanced Protease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the dynamic landscape of drug development, the inherent instability of therapeutic peptides in the face of enzymatic degradation remains a critical hurdle. The incorporation of non-natural amino acids is a promising strategy to overcome this limitation. This application note details the use of Boc-L-beta-homoarginine(Tos) as a key building block in the synthesis of protease-resistant peptides, offering researchers and drug developers a powerful tool to enhance the in vivo half-life and therapeutic efficacy of peptide-based drugs.

The strategic substitution of the natural L-arginine with its beta-homoarginine analogue has been shown to confer significant resistance to proteolytic enzymes. This enhanced stability is attributed to the altered peptide backbone, which sterically hinders the approach of proteases that would typically cleave at arginine residues. The result is a peptide with a prolonged presence in circulation, allowing for sustained therapeutic action.

Unlocking Enhanced Stability: A Quantitative Look

While direct comparative half-life data for a specific peptide containing L-beta-homoarginine versus L-arginine is still emerging in publicly available literature, a study on mixed alpha/beta-peptides provides compelling evidence of the potential for stability enhancement. An alpha/beta-peptide was found to be 280-fold more resistant to degradation by proteinase K compared to its all-alpha-amino acid counterpart. This substantial increase in stability underscores the transformative potential of incorporating beta-amino acids like L-beta-homoarginine.

Peptide TypeFold Increase in Protease Resistance (vs. alpha-peptide)
Alpha/Beta-Peptide280-fold
Hypothetical Peptide with L-beta-homoarginineData pending specific head-to-head studies, but significant increase expected based on related findings.

A Case in Point: Targeting Dipeptidyl Peptidase-IV (DPP-IV) in Diabetes

A pertinent application of this technology is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in the regulation of glucose homeostasis and a therapeutic target for type 2 diabetes.[1] DPP-IV is responsible for the rapid degradation of incretin hormones like GLP-1, which are crucial for stimulating insulin secretion.[2] Peptides that can inhibit DPP-IV are of significant therapeutic interest.[1][3][4][5][6] By incorporating L-beta-homoarginine into the peptide sequence of a DPP-IV inhibitor, its resistance to degradation can be markedly improved, leading to a more sustained inhibition of DPP-IV and enhanced glycemic control.

DPP_IV_Inhibition cluster_0 Physiological Regulation cluster_1 Therapeutic Intervention GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Degradation Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion Stimulates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Sustained DPP-IV Inhibition Sustained DPP-IV Inhibition DPP-IV->Sustained DPP-IV Inhibition Beta-homoarginine Peptide Beta-homoarginine Peptide Beta-homoarginine Peptide->DPP-IV Inhibition Increased GLP-1 Bioavailability Increased GLP-1 Bioavailability Sustained DPP-IV Inhibition->Increased GLP-1 Bioavailability Leads to Enhanced Insulin Secretion Enhanced Insulin Secretion Increased GLP-1 Bioavailability->Enhanced Insulin Secretion Results in Improved Glycemic Control Improved Glycemic Control Enhanced Insulin Secretion->Improved Glycemic Control Promotes

Fig. 1: Mechanism of DPP-IV Inhibition by a Protease-Resistant Peptide.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Tuftsin Analogue with Boc-L-beta-homoarginine(Tos)

This protocol outlines the manual synthesis of a Tuftsin analogue, Thr-Lys-Pro-β-hArg, a tetrapeptide with immunomodulatory properties, using Boc-based solid-phase peptide synthesis (SPPS).[2][7]

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-L-beta-homoarginine(Tos)

  • Boc-L-Proline

  • Boc-L-Lysine(2-Cl-Z)

  • Boc-L-Threonine(Bzl)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Boc-L-beta-homoarginine(Tos)):

    • In a separate vessel, dissolve Boc-L-beta-homoarginine(Tos) (3 eq) and HOBt (3 eq) in DMF.

    • Add HBTU (3 eq) and DIEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid mixture to the swollen resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for Boc-L-Proline, Boc-L-Lysine(2-Cl-Z), and Boc-L-Threonine(Bzl).

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the crude peptide with cold diethyl ether to precipitate.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Merrifield Resin resin_prep Resin Swelling in DCM start->resin_prep coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) resin_prep->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection (50% TFA in DCM) wash1->deprotection wash2 Wash (DCM, IPA, DCM) deprotection->wash2 neutralization Neutralization (10% DIEA in DCM) wash2->neutralization wash3 Wash (DCM) neutralization->wash3 cycle Repeat for each Amino Acid wash3->cycle cycle->coupling Next Amino Acid cleavage Final Cleavage & Deprotection (Anhydrous HF, Anisole) cycle->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end Protease-Resistant Peptide purification->end

Fig. 2: Workflow for Boc-SPPS of a Protease-Resistant Peptide.
II. In Vitro Protease Stability Assay

This protocol describes a general method to assess the stability of a synthesized peptide in the presence of a specific protease or in serum.

Materials:

  • Synthesized peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to achieve a final peptide concentration of 100 µg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Digestion:

    • Add the protease solution (or human serum) to the peptide solution to initiate the enzymatic reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the withdrawn aliquot to a tube containing the quenching solution to stop the enzymatic degradation.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide.

    • The peak area of the intact peptide at each time point is compared to the peak area at time zero (t=0) to determine the degradation profile.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide under the assay conditions.

Protease_Assay_Workflow start Start: Synthesized Peptide reaction_setup Reaction Setup (Peptide + Buffer at 37°C) start->reaction_setup digestion Initiate Digestion (Add Protease/Serum) reaction_setup->digestion incubation Incubation at 37°C & Time-Point Sampling digestion->incubation quenching Quench Reaction (Add TFA) incubation->quenching centrifugation Centrifuge Sample quenching->centrifugation hplc_analysis RP-HPLC Analysis (Quantify Intact Peptide) centrifugation->hplc_analysis data_analysis Data Analysis (Calculate Half-Life) hplc_analysis->data_analysis end Protease Resistance Profile data_analysis->end

References

Application Notes and Protocols: Incorporation of Boc-L-beta-homoarginine(tos) in the Synthesis of Stapled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of Boc-L-beta-homoarginine(tos) into stapled peptide synthesis workflows. While not a conventional stapling amino acid, its unique properties can be leveraged to enhance the therapeutic potential of these constrained peptides. This document outlines the rationale, experimental protocols, and key considerations for its use.

Introduction: The Role of Stapled Peptides and Non-Natural Amino Acids

Stapled peptides are a class of synthetic peptides in which the secondary structure, typically an alpha-helix, is conformationally locked by a chemical brace. This "staple" enhances proteolytic resistance, increases cell permeability, and improves target binding affinity by pre-organizing the peptide into its bioactive conformation.[1] The staple is typically formed by the intramolecular reaction of two non-natural amino acid side chains, most commonly through ruthenium-catalyzed ring-closing metathesis (RCM) of terminal alkenes.[1][2]

The incorporation of various non-natural amino acids is a key strategy in peptide-based drug design to introduce novel functionalities and improve pharmacological properties.[3] L-beta-homoarginine, a structural analog of L-arginine with an additional methylene group in its side chain, is of particular interest.[4] Its guanidinium group can participate in crucial interactions with biological targets, and the extended side chain can alter the peptide's binding profile and pharmacokinetic properties.[5] The Boc-protected and tosyl-modified derivative, Boc-L-beta-homoarginine(tos), is a suitable building block for solid-phase peptide synthesis (SPPS).[6]

Rationale for Incorporating Boc-L-beta-homoarginine(tos)

While L-beta-homoarginine does not directly participate in the formation of a hydrocarbon staple, its inclusion in a stapled peptide sequence can offer several advantages:

  • Modulation of Target Affinity: The altered geometry and basicity of the beta-homoarginine side chain compared to arginine can lead to optimized interactions with the target protein.

  • Enhanced Proteolytic Stability: The non-natural beta-amino acid structure can confer increased resistance to degradation by proteases.

  • Improved Pharmacokinetic Properties: The modification can influence the peptide's solubility, distribution, and half-life.

  • Structural Probing: It can be used as a tool to probe the structure-activity relationship (SAR) of peptide-protein interactions.

Chemical Properties and Handling

Boc-L-beta-homoarginine(tos) is a white to off-white crystalline powder.[6] Key chemical data is summarized in the table below.

PropertyValueReference
Chemical Name Nβ-Boc-Nω-tosyl-L-β−homoarginine[7]
CAS Number 136271-81-3[7][8][9]
Molecular Formula C19H30N4O6S[6][7][9]
Molecular Weight 442.53 g/mol [7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[8]
Storage 0-8 °C[6]

The tosyl (Tos) group serves as a protecting group for the guanidinium function of the homoarginine side chain, preventing side reactions during peptide synthesis.[10] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group and is removed at each cycle of the synthesis.[][12]

Experimental Protocols

The synthesis of a stapled peptide incorporating Boc-L-beta-homoarginine(tos) follows the general principles of Boc-based solid-phase peptide synthesis (Boc-SPPS), followed by on-resin stapling and final cleavage/deprotection.

The overall process can be visualized as a multi-step workflow, starting from the resin and culminating in the purified stapled peptide.

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Stapling On-Resin Macrocyclization cluster_Final Cleavage and Purification Resin 1. Resin Preparation (e.g., MBHA resin) Coupling1 2. First Amino Acid Coupling Resin->Coupling1 Cycle 3. Iterative Deprotection/Coupling Cycles Coupling1->Cycle Incorp_hArg 4. Incorporation of Boc-L-beta-homoarginine(tos) Cycle->Incorp_hArg Incorp_Staple 5. Incorporation of Stapling Amino Acids (e.g., S5, R8) Incorp_hArg->Incorp_Staple RCM 6. Ring-Closing Metathesis (Grubbs' Catalyst) Incorp_Staple->RCM Cleavage 7. Cleavage and Deprotection (e.g., HF) RCM->Cleavage Purification 8. HPLC Purification Cleavage->Purification Analysis 9. Characterization (Mass Spec, etc.) Purification->Analysis

Caption: General workflow for synthesizing a stapled peptide with Boc-L-beta-homoarginine(tos).

Materials:

  • Resin: MBHA (methylbenzhydrylamine) resin is a common choice for producing C-terminal amide peptides using Boc chemistry.[13]

  • Boc-protected amino acids, including Boc-L-beta-homoarginine(tos) and olefin-bearing non-natural amino acids (e.g., S5: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methyl-hept-6-enoic acid).[2]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or BOP reagent.[14][15]

  • Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[13]

  • Neutralization base: Diisopropylethylamine (DIEA) in DCM.

  • Ring-closing metathesis catalyst: Grubbs' first-generation catalyst.[2]

  • Cleavage cocktail: Anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole).

Procedure:

  • Resin Preparation: Swell the MBHA resin in DCM in a reaction vessel.

  • Peptide Chain Elongation (Boc-SPPS Cycles):

    • Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for approximately 20-30 minutes.[13]

    • Washing: Wash the resin thoroughly with DCM and isopropanol to remove residual TFA and byproducts.

    • Neutralization: Neutralize the resulting ammonium salt with a solution of DIEA in DCM.

    • Coupling: Couple the next Boc-protected amino acid (including Boc-L-beta-homoarginine(tos) and the stapling amino acids at the desired i, i+4, or i+7 positions) using a suitable activating agent like HBTU.[16] Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.

    • Washing: Wash the resin with DCM and isopropanol.

    • Repeat these steps until the full peptide sequence is assembled.

  • On-Resin Stapling (Ring-Closing Metathesis):

    • Wash the peptide-resin with DCM.

    • Add a solution of Grubbs' first-generation catalyst (e.g., 8 mg in 2 mL of 1,2-dichloroethane for a 50 µmol scale) to the resin.[2]

    • Allow the reaction to proceed at room temperature for 2-4 hours. The solution will typically change color from purple to brown.[2]

    • Remove the catalyst solution and wash the resin with DCM. A second treatment with fresh catalyst may be required for complete conversion.[2]

  • Cleavage and Side-Chain Deprotection:

    • Dry the resin thoroughly.

    • Treat the resin with anhydrous HF at 0 °C for 1-2 hours in the presence of a scavenger like anisole. This step cleaves the peptide from the resin and removes the tosyl group from the homoarginine side chain, along with other side-chain protecting groups.[10][17]

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. An overall yield of around 30% with >95% purity after HPLC is a common outcome for optimized stapled peptide synthesis.[2]

Signaling Pathways and Applications

Stapled peptides are frequently designed to inhibit intracellular protein-protein interactions (PPIs) that are considered "undruggable" by traditional small molecules. The incorporation of L-beta-homoarginine can be particularly relevant in targeting PPIs where arginine residues play a critical role in binding.

G cluster_PPI Protein-Protein Interaction (PPI) ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Downstream Downstream Signaling (e.g., Proliferation, Apoptosis) ProteinB->Downstream Signal Transduction Peptide Stapled Peptide (with β-hArg) Peptide->ProteinA Inhibition

Caption: Stapled peptides inhibit protein-protein interactions to modulate signaling pathways.

A prime example is the p53-MDM2 interaction, a key target in oncology. Stapled peptides mimicking the p53 helix can disrupt this interaction, leading to the stabilization of p53 and apoptosis in cancer cells. Modifying such peptides with L-beta-homoarginine could fine-tune their binding to the MDM2 cleft, potentially improving potency or overcoming resistance.

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis and characterization of stapled peptides. Specific values will vary depending on the peptide sequence and length.

ParameterTypical ValueNotes
SPPS Scale 25 - 100 µmolStandard laboratory scale.
Coupling Efficiency > 99%Monitored by ninhydrin test.
RCM Catalyst Loading 10-20 mol%Relative to peptide-resin.
RCM Reaction Time 2 - 6 hoursCan be performed in one or two cycles.[2]
Cleavage Time (HF) 1 - 2 hoursAt 0 °C.
Crude Purity 70 - 90%Sequence-dependent.
Final Purity (Post-HPLC) > 95%[2]
Overall Yield 15 - 30%[2]

Conclusion

The integration of Boc-L-beta-homoarginine(tos) into stapled peptide synthesis is a strategic approach to augment the functionality and therapeutic profile of these promising drug candidates. By following established Boc-SPPS protocols and incorporating an on-resin macrocyclization step, researchers can efficiently produce novel stapled peptides. The unique structural and chemical properties of L-beta-homoarginine offer a valuable tool for modulating biological activity and advancing the development of next-generation peptide-based therapeutics.

References

Applications of β-Homoarginine Peptides in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic agents to specific cells and tissues remains a significant challenge in drug development. Cell-penetrating peptides (CPPs), particularly those rich in arginine residues, have emerged as promising vectors for overcoming cellular barriers. This document focuses on the application of peptides containing β-homoarginine, a synthetic amino acid analogue of arginine, in drug delivery systems. The incorporation of β-homoarginine in place of its natural α-amino acid counterpart, L-arginine, has been shown to confer significant advantages, including enhanced proteolytic stability and potentially improved efficacy and reduced toxicity. These properties make β-homoarginine peptides attractive candidates for the development of robust and effective drug delivery vehicles.[1][2]

The extended carbon backbone of β-amino acids fundamentally alters the peptide's secondary structure and its susceptibility to enzymatic degradation, offering a longer biological half-life for the peptide-drug conjugate.[1][3] This increased stability is a critical attribute for therapeutic peptides that need to remain intact in biological fluids to reach their target site.

Key Advantages of β-Homoarginine Peptides in Drug Delivery

  • Enhanced Proteolytic Stability: Peptides composed of β-amino acids are significantly more resistant to degradation by proteases compared to their natural α-peptide counterparts.[3] This increased stability in biological fluids can lead to a longer circulation half-life and improved bioavailability of the conjugated drug.

  • Potentially Increased Efficacy: The unique structural conformations adopted by β-peptides may lead to altered and potentially more effective interactions with cellular membranes and target molecules.

  • Reduced Toxicity: Studies on certain β-homoarginine-containing peptides have indicated lower hemolytic activity and cytotoxicity compared to their α-arginine equivalents, suggesting a better safety profile.[2]

Applications in Drug Delivery

β-Homoarginine peptides can be utilized as carriers for a wide range of therapeutic payloads, including:

  • Small Molecule Drugs: Covalently conjugating small molecule drugs to β-homoarginine peptides can improve their solubility, cellular uptake, and target specificity.

  • Nucleic Acids: The cationic nature of β-homoarginine peptides allows for the complexation with negatively charged nucleic acids like siRNA and plasmids, facilitating their delivery into cells for gene therapy applications.

  • Proteins and Peptides: Larger therapeutic molecules can be delivered into cells by conjugation to β-homoarginine CPPs.

Quantitative Data Summary

Direct comparative quantitative data on the drug delivery efficiency of β-homoarginine peptides versus their α-arginine counterparts is limited in publicly available literature. However, a study on an antimicrobial peptide, Esculentin-2P, and its derivatives provides a valuable insight into the potential benefits of β-homoarginine incorporation. The following table summarizes key data from this study, which can be considered analogous to the properties desired in a drug delivery vector.

Peptide SequenceMinimum Inhibitory Concentration (MIC) against E. coli (μM)Minimum Hemolytic Concentration (MHC) (μM)Selectivity Index (MHC/MIC)
des-(Asp20-Cys37)-E2P (α-Arg)812816
[hArg7,11,15,19]-des-(Asp20-Cys37)-E2P (β-hArg)4>256>64

Data adapted from a study on antimicrobial peptides to illustrate the potential benefits of β-homoarginine incorporation.[2]

This data suggests that the incorporation of β-homoarginine can lead to a significant improvement in the therapeutic index, a critical parameter for any drug delivery system.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β-Homoarginine Peptides

This protocol describes the manual synthesis of a generic β-homoarginine-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-β-homoarginine(Pbf)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-β-homoarginine(Pbf)-OH) and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dissolve the crude peptide in a minimal amount of acetonitrile/water (1:1) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final peptide powder. Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Preparation of a β-Homoarginine Peptide-Drug Conjugate

This protocol outlines the conjugation of a thiol-reactive drug to a β-homoarginine peptide containing a cysteine residue.

Materials:

  • β-Homoarginine peptide with a C-terminal cysteine

  • Maleimide-functionalized drug

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Dissolution: Dissolve the purified β-homoarginine-cysteine peptide in PBS at a concentration of 1-5 mg/mL.

  • Drug Dissolution: Dissolve the maleimide-functionalized drug in DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 1.5 to 2-fold molar excess of the dissolved drug to the peptide solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted drug and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the peptide-drug conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the conjugate using RP-HPLC and mass spectrometry.

    • Quantify the peptide concentration using a suitable method (e.g., BCA assay).

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes how to quantify the cellular uptake of a fluorescently labeled β-homoarginine peptide using flow cytometry.

Materials:

  • Fluorescently labeled β-homoarginine peptide (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled β-homoarginine peptide in serum-free cell culture medium.

    • Remove the complete medium from the cells and wash once with PBS.

    • Add the peptide solutions to the respective wells.

    • Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining:

    • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any membrane-bound peptide.

    • Trypsinize the cells and collect them in microcentrifuge tubes.

    • Centrifuge the cells and resuspend the pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized peptide.

    • Use untreated cells as a negative control to set the baseline fluorescence.

    • Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells for each condition.

Protocol 4: Proteolytic Stability Assay

This protocol assesses the stability of a β-homoarginine peptide in the presence of a protease.

Materials:

  • β-Homoarginine peptide

  • α-Arginine control peptide

  • Trypsin solution (or other relevant protease)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • RP-HPLC system

Procedure:

  • Peptide Solutions: Prepare stock solutions of the β-homoarginine peptide and the α-arginine control peptide in the reaction buffer.

  • Protease Digestion:

    • In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 1% TFA.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the degradation of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life of each peptide.

Visualizations

Signaling Pathway for CPP Internalization

G General Cellular Uptake Pathways for Arginine-Rich CPPs cluster_0 Plasma Membrane cluster_1 Endocytic Pathways cluster_2 Intracellular Trafficking CPP β-Homoarginine Peptide-Drug Conjugate Membrane Cell Surface Proteoglycans CPP->Membrane Initial Binding Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Direct Direct Translocation Membrane->Direct EarlyEndosome Early Endosome Macropinocytosis->EarlyEndosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosolic Release (Drug Action) EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->Cytosol Endosomal Escape Direct->Cytosol

Caption: General cellular uptake mechanisms for arginine-rich CPPs.

Experimental Workflow for Evaluating β-Homoarginine Peptide Drug Delivery

G Workflow for Evaluation of β-Homoarginine Peptides in Drug Delivery cluster_0 Peptide Synthesis & Conjugation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Solid-Phase Peptide Synthesis of β-Homoarginine Peptide Purification RP-HPLC Purification & Mass Spec Characterization Synthesis->Purification Conjugation Conjugation to Drug/Cargo Purification->Conjugation Stability Proteolytic Stability Assay (vs. α-Arg peptide) Conjugation->Stability Uptake Cellular Uptake Assay (Flow Cytometry/Microscopy) Conjugation->Uptake Toxicity Cytotoxicity Assay (e.g., MTT) Conjugation->Toxicity Efficacy Therapeutic Efficacy Assay (e.g., Cell Viability, Gene Silencing) Uptake->Efficacy PK Pharmacokinetics & Biodistribution Studies Efficacy->PK Efficacy_in_vivo In Vivo Efficacy Studies (Animal Models) PK->Efficacy_in_vivo Toxicity_in_vivo In Vivo Toxicity Assessment Efficacy_in_vivo->Toxicity_in_vivo

Caption: A typical workflow for the development and evaluation of β-homoarginine peptide drug carriers.

Logical Relationship of β-Homoarginine Advantages

G Advantages of β-Homoarginine Incorporation in Peptides for Drug Delivery Beta Incorporation of β-Homoarginine Stability Increased Proteolytic Stability Beta->Stability Toxicity Potentially Reduced Toxicity Beta->Toxicity HalfLife Longer Biological Half-Life Stability->HalfLife Bioavailability Improved Bioavailability HalfLife->Bioavailability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy Delivery Improved Drug Delivery Vehicle Efficacy->Delivery Toxicity->Delivery

Caption: The logical flow of benefits stemming from the use of β-homoarginine in drug delivery peptides.

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-beta-homoarginine(Tos) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of Boc-L-beta-homoarginine(Tos) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for incorporating this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-beta-homoarginine(Tos) considered a "difficult" amino acid to couple?

The primary challenge in coupling Boc-L-beta-homoarginine(Tos) arises from significant steric hindrance. This is due to a combination of its β-amino acid structure and the bulky tosyl (Tos) protecting group on the side-chain guanidino group. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and a higher likelihood of incomplete coupling.

Q2: My standard coupling protocol with DIC/HOBt is giving low yields. What is the first thing I should try?

If you are experiencing low coupling efficiency with standard carbodiimide reagents like DIC/HOBt, the most straightforward initial troubleshooting step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling is complete. This can help drive the reaction to completion.

Q3: Which coupling reagents are recommended for Boc-L-beta-homoarginine(Tos)?

For sterically hindered amino acids like Boc-L-beta-homoarginine(Tos), more potent activating reagents are generally required.[1][2] Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

HATU and HCTU are often considered highly effective for challenging couplings.[1]

Q4: Can I increase the temperature to improve coupling efficiency?

Increasing the reaction temperature can sometimes improve the coupling efficiency for sterically hindered amino acids. However, this should be done with caution as elevated temperatures can increase the risk of racemization, particularly with sensitive amino acids. If you choose to heat the reaction, it is crucial to monitor for any loss of stereochemical integrity.

Q5: How can I monitor the completeness of the coupling reaction?

The most common method for monitoring the progress of a coupling reaction in real-time is the Kaiser (ninhydrin) test. This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue or purple beads) indicates an incomplete reaction, signaling the need for a second coupling or a capping step. For a more quantitative assessment, a small sample of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry.

Troubleshooting Guide

This guide addresses the common issue of a positive Kaiser test after the initial coupling of Boc-L-beta-homoarginine(Tos), indicating the presence of unreacted free amines.

Problem: Low or Incomplete Coupling of Boc-L-beta-homoarginine(Tos)

A positive Kaiser test is a clear indication that the coupling reaction has not gone to completion. The following workflow provides a systematic approach to resolving this issue.

G start Positive Kaiser Test after Initial Coupling strategy1 Strategy 1: Double Coupling start->strategy1 First Action strategy2 Strategy 2: Use a More Potent Coupling Reagent strategy1->strategy2 If Unsuccessful end_success Coupling Successful (Negative Kaiser Test) strategy1->end_success If Successful strategy3 Strategy 3: Optimize Reaction Conditions strategy2->strategy3 If Unsuccessful strategy2->end_success If Successful strategy4 Strategy 4: Capping strategy3->strategy4 If Unsuccessful strategy3->end_success If Successful end_capped Proceed to Next Cycle (Deletion Sequence Capped) strategy4->end_capped

Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HCTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for challenging couplings.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.

Experimental Protocols

Protocol 1: Standard Coupling Cycle in Boc-SPPS

This protocol outlines a single coupling cycle using the Boc/Bzl strategy.

G cluster_deprotection Nα-Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling deprotection_prewash Pre-wash with 50% TFA in DCM (5 min) deprotection_main Deprotection with 50% TFA in DCM (15-25 min) deprotection_prewash->deprotection_main deprotection_wash Wash with DCM and IPA deprotection_main->deprotection_wash neutralization_step Treat with 10% DIEA in DCM (2 x 2 min) deprotection_wash->neutralization_step neutralization_wash Wash with DCM neutralization_step->neutralization_wash coupling_activation Pre-activate Boc-L-beta-homoarginine(Tos) with coupling reagent and base neutralization_wash->coupling_activation coupling_reaction Add activated amino acid to resin and react (1-2 hours) coupling_activation->coupling_reaction coupling_wash Wash with DMF and DCM coupling_reaction->coupling_wash

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Methodology:

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in dichloromethane (DCM).

    • Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[4]

    • Agitate the resin with a fresh solution of 50% TFA in DCM for 15-25 minutes to ensure complete removal of the Boc group.[4]

    • Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[4]

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.

    • Wash the resin with DCM to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of Boc-L-beta-homoarginine(Tos) and a slightly lower molar equivalent of the chosen coupling reagent (e.g., HATU) in N,N-dimethylformamide (DMF).

    • Add 4-8 equivalents of DIEA to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the reaction using the Kaiser test.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Recommended Double Coupling Procedure

This procedure should be implemented if a positive Kaiser test is observed after the initial coupling attempt.

Methodology:

  • Initial Coupling: Perform the first coupling of Boc-L-beta-homoarginine(Tos) as described in Protocol 1.

  • Kaiser Test: Perform a Kaiser test.

  • Positive Test Follow-up: If the test is positive, do not proceed to the deprotection step. Instead:

    • Drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

    • Prepare a fresh solution of activated Boc-L-beta-homoarginine(Tos) using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.

    • Add the fresh activated amino acid solution to the resin.

    • Allow the second coupling reaction to proceed for 1-2 hours.

  • Final Wash and Confirmation:

    • Wash the resin as described in step 3b.

    • Perform a second Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

If double coupling is unsuccessful, capping the unreacted N-terminal amines will prevent the formation of deletion peptide sequences.

Methodology:

  • Wash: After the final coupling attempt, wash the peptide-resin with DMF (3x).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.

References

Preventing side reactions with Boc-L-beta-homoarginine(tos)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-L-beta-homoarginine(Tos). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting advice for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using Boc-L-beta-homoarginine(Tos) in peptide synthesis?

A1: The most prevalent side reaction is the formation of a δ-lactam. This occurs through an intramolecular cyclization of the activated carboxylic acid with the side-chain guanidinium group. This side reaction is particularly notable with arginine derivatives and is also a significant concern for Boc-L-beta-homoarginine(Tos). The formation of the lactam renders the amino acid derivative unable to participate in the desired coupling reaction, leading to deletion sequences in the final peptide.

Q2: Which coupling reagents are recommended to minimize lactam formation?

A2: It is advisable to avoid coupling reagents that lead to a high degree of activation, such as the mixed anhydride method, as this can promote lactam formation.[1] Recommended coupling reagents include:

  • Uronium/Phosphonium salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective and generally recommended.

  • Carbodiimides with additives: A combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with a nucleophilic additive like OxymaPure® (Ethyl cyanohydroxyiminoacetate) can suppress lactam formation while promoting efficient coupling.[2]

Q3: Are there any specific side reactions to be aware of during the deprotection of the Tosyl group?

A3: Yes. During the final cleavage of the peptide from the resin and the removal of the Tosyl protecting group using strong acids like anhydrous hydrogen fluoride (HF), the released tosyl group can potentially modify sensitive amino acid residues, particularly tryptophan, through electrophilic attack on the indole ring.

Q4: How can I prevent the modification of tryptophan residues during deprotection?

A4: The use of scavengers during the HF cleavage procedure is crucial to prevent the alkylation of tryptophan and other sensitive residues. A common scavenger cocktail includes anisole, which acts as a carbocation scavenger.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Low coupling efficiency of Boc-L-beta-homoarginine(Tos) δ-Lactam formation: The activated amino acid is cyclizing instead of coupling to the growing peptide chain.- Switch to a less activating coupling reagent: Avoid mixed anhydrides. Use HBTU or a DIC/OxymaPure combination. - Optimize reaction time: Minimize the time the amino acid is in its activated state before coupling. - Double coupling: Perform a second coupling step to ensure complete incorporation of the beta-homoarginine residue.
Steric hindrance: The bulky Boc and Tosyl groups may hinder the coupling reaction.- Increase coupling time: Extend the reaction time to allow for complete coupling. - Use a more potent coupling reagent: HATU can be more effective for sterically hindered couplings.
Presence of a deletion sequence corresponding to beta-homoarginine in the final peptide Incomplete coupling due to lactam formation: The inactive lactam is washed away, and the next amino acid is coupled to the peptide chain lacking the beta-homoarginine.- Follow the recommendations for low coupling efficiency. - Carefully monitor the coupling reaction: Use a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion before proceeding to the next step.
Modification of Tryptophan residues in the final peptide Alkylation by the cleaved Tosyl group during HF deprotection. - Use appropriate scavengers: Employ a scavenger cocktail containing anisole during the HF cleavage step to trap the reactive tosyl cations.

Quantitative Data Summary

Coupling MethodPropensity for δ-Lactam FormationReference
Mixed AnhydrideHigh[1]
Di-Boc protected guanidino groupHigh[1]
Carbodiimide (e.g., DCC, DIC)Moderate[1]
Carbodiimide with additive (e.g., DIC/Oxyma)Lower[2]
Uronium/Phosphonium salt (e.g., HBTU, HATU)Generally Lower[3]

Experimental Protocols

Protocol 1: Recommended Coupling of Boc-L-beta-homoarginine(Tos) using HBTU

This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid-phase support.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain, and then add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes. Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice). Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve Boc-L-beta-homoarginine(Tos) (2.0 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.

    • Add DIEA (3.0 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then DCM.

Protocol 2: HF Cleavage and Deprotection

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated HF apparatus by trained personnel with appropriate personal protective equipment.

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger mixture. For peptides containing tryptophan, a common scavenger is anisole (e.g., 1 mL per gram of resin).

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Allow the reaction to stir at 0°C for 1-2 hours.[4]

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide extensively with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Side_Reaction Activated_AA Activated Boc-L-beta-homoarginine(Tos) Coupling Desired Peptide Coupling Activated_AA->Coupling Reacts with Lactam δ-Lactam Formation (Side Reaction) Activated_AA->Lactam Intramolecular cyclization Peptide N-terminus of growing peptide chain Peptide->Coupling Coupled_Peptide Peptide with incorporated beta-homoarginine Coupling->Coupled_Peptide Yields Inactive_Lactam Inactive δ-Lactam Lactam->Inactive_Lactam Yields

Caption: Competing pathways of activated Boc-L-beta-homoarginine(Tos).

Coupling_Workflow cluster_0 Resin Preparation cluster_1 Boc Deprotection & Neutralization cluster_2 Coupling Swell_Resin Swell Resin in DCM Wash_DMF Wash with DMF Swell_Resin->Wash_DMF Deprotection Treat with 50% TFA/DCM Wash_DMF->Deprotection Wash_DCM_IPA Wash with DCM and IPA Deprotection->Wash_DCM_IPA Neutralization Treat with 10% DIEA/DMF Wash_DCM_IPA->Neutralization Wash_DMF2 Wash with DMF Neutralization->Wash_DMF2 Activate_AA Activate Boc-L-beta-homoarginine(Tos) with HBTU/DIEA in DMF Wash_DMF2->Activate_AA Couple_to_Resin Add activated amino acid to resin Activate_AA->Couple_to_Resin Monitor Monitor with Kaiser Test Couple_to_Resin->Monitor Wash_Final Wash with DMF and DCM Monitor->Wash_Final

Caption: Recommended workflow for HBTU-mediated coupling.

Deprotection_Workflow start Start: Dry Peptide-Resin add_scavengers Add Scavengers (e.g., anisole) start->add_scavengers hf_cleavage Perform HF Cleavage (0°C, 1-2h) add_scavengers->hf_cleavage remove_hf Remove HF by evaporation hf_cleavage->remove_hf precipitate Precipitate peptide with cold diethyl ether remove_hf->precipitate wash Wash peptide with cold diethyl ether precipitate->wash extract Extract peptide with aqueous solvent wash->extract lyophilize Lyophilize to obtain crude peptide extract->lyophilize purify Purify by RP-HPLC lyophilize->purify

References

Troubleshooting incomplete tosyl group deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the deprotection of tosyl groups in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for incomplete tosyl group deprotection?

A1: Incomplete tosyl deprotection is a frequent challenge due to the high stability of the sulfonamide and sulfonate ester bonds.[1][2] Several factors can contribute to low yields or failed reactions:

  • Harsh Reaction Conditions Required : The stability of the tosyl group often necessitates forcing conditions, such as strong acids or bases at high temperatures, which can be incompatible with other functional groups in the molecule.[2][3]

  • Steric Hindrance : Access of the reagent to the tosyl group can be sterically hindered by the substrate's structure, slowing down or preventing the reaction.

  • Inappropriate Reagent Choice : The chosen deprotection method may not be suitable for the specific substrate. For instance, a method that works for an N-tosyl group on a primary amine might be ineffective for one on a hindered secondary amine.

  • Side Reactions : The reaction conditions can lead to undesired side reactions, consuming the starting material or degrading the product.[4] This is particularly true for substrates with sensitive functional groups like Boc or acetals, which are labile to strong acids.[4]

  • Poor Reagent Quality : Reagents, especially reducing agents like magnesium turnings or samarium(II) iodide, can be deactivated by oxidation or moisture. It's crucial to use fresh or properly activated reagents and anhydrous solvents.[5]

Q2: My reaction is sluggish or incomplete. How can I optimize the conditions?

A2: Optimizing reaction conditions is key to achieving complete deprotection. Consider the following adjustments:

  • Temperature : Many deprotection reactions benefit from elevated temperatures. However, this must be balanced with the stability of your compound. For acid-catalyzed methods, heating is common.[2]

  • Reaction Time : Some deprotection methods are slow. Monitor the reaction progress using an appropriate analytical technique (see Q5) to determine the optimal reaction time.

  • Reagent Stoichiometry : Using an insufficient amount of the deprotecting agent is a common pitfall. A slight excess of the reagent can help drive the reaction to completion.[6]

  • Solvent : The choice of solvent can significantly impact reaction rates and outcomes. For reductive methods, solvents like methanol (for Mg) or THF (for SmI₂) are commonly used.[4][7] Ensure the solvent is anhydrous, as water can quench many reagents.[6]

  • Additives : In some cases, additives can enhance the reaction. For example, when using HBr in acetic acid, phenol is often added to scavenge the bromine that can be formed.[2] For SmI₂-mediated reactions, the addition of an amine and water can lead to instantaneous cleavage.[7]

Q3: My substrate contains sensitive functional groups. What are the best deprotection strategies?

A3: Protecting group strategy is crucial when dealing with complex molecules. If your substrate has sensitive functionalities, harsh acidic or strongly basic conditions should be avoided.[4][5] Milder, more chemoselective methods are preferable:

  • Reductive Cleavage : These methods are generally milder and compatible with a wider range of functional groups.[4]

    • Magnesium in Methanol (Mg/MeOH) : A convenient and relatively mild method.[4][8]

    • Samarium(II) Iodide (SmI₂) : A powerful one-electron reductant that can deprotect tosylamides and tosylates rapidly, often at room temperature.[4][7]

    • Sodium Naphthalenide : Another potent single-electron transfer reagent that is effective for cleaving both O-tosyl and N-tosyl groups.[4][9]

  • Photocatalysis : Recent advances include the use of thioureas as organophotocatalysts for the reductive photocleavage of sulfonamides under mild conditions.[10]

Q4: I am observing unexpected byproducts. What could they be and how can I minimize their formation?

A4: Byproduct formation is a clear indication of side reactions. Common issues include:

  • Reductive Debromination : If your substrate contains a bromine substituent, reductive deprotection methods (e.g., Mg/MeOH) can sometimes lead to the undesired removal of the bromine atom.[4] To mitigate this, carefully monitor the reaction and use the minimum necessary amount of the reducing agent.

  • Reaction with Solvent or Additives : Byproducts can sometimes form from reactions with the solvent or additives. For instance, the use of Mg/MeOH for deprotecting an N-tosyl piperidinone has been observed to produce a byproduct through a reaction with formaldehyde.[4]

  • Product Volatility/Solubility : In some cases, the desired product may be volatile or highly soluble in the aqueous phase during work-up, leading to apparent low yields.[4] Saturating the aqueous phase with salt during extraction can help.[4]

Q5: How can I effectively monitor the progress of my deprotection reaction?

A5: Monitoring the reaction is crucial for determining completion and preventing over-reaction or degradation.

  • Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method to follow the disappearance of the starting material and the appearance of the product.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For more complex reaction mixtures, LC-MS provides separation and molecular weight information, helping to identify the starting material, product, and any major byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : An aliquot of the reaction mixture can be analyzed by ¹H NMR to determine the ratio of starting material to product. The disappearance of the characteristic tosyl methyl peak (a singlet around 2.4 ppm) can be a good indicator of reaction progress.[12]

Data Summary

The choice of deprotection method can significantly affect reaction time and yield. The tables below summarize conditions for specific deprotection scenarios.

Table 1: Detosylation of Nα-Benzoyl-NIm-tosyl-L-histidine Methyl Ester [11]

Reagent SystemReaction Time for Complete Conversion (h)Isolated Yield (%)
Acetic Anhydride / Pyridine3.595-100
Trifluoroacetic Anhydride / Pyridine0.3395-100

Table 2: Optimization of Deprotection Conditions for a Vinyltetrahydropyridine Substrate [14]

EntryReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1SmI₂H₂OTHF20240
2SmI₂DMPUTHF20240
3SmI₂LiClTHF20240
4SmI₂Et₃N/H₂OTHF20240

Note: As shown, standard SmI₂ conditions were ineffective for this specific substrate, highlighting the importance of tailoring methods to the molecule of interest.[14]

Experimental Protocols

Protocol 1: General Procedure for N-Tosyl Deprotection using Mg/MeOH [4][8]

  • Setup : To a solution of the N-tosylated compound (1.0 eq) in anhydrous methanol, add magnesium turnings (typically 2-10 eq).

  • Reaction : Stir the mixture at room temperature or gentle reflux. The reaction can be sonicated to accelerate the process.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction by adding an aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Tosyl Deprotection using SmI₂/Amine/Water [7]

  • Setup : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tosylated substrate (1.0 eq) in anhydrous THF.

  • Reagent Addition : Add an amine (e.g., triethylamine, ~20 eq) and water (~20 eq) to the solution.

  • Deprotection : Add a solution of samarium(II) iodide (SmI₂, 0.1 M in THF, ~4 eq) dropwise until the characteristic dark blue color persists. The reaction is often instantaneous.

  • Quenching : Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Work-up : Extract the mixture with an organic solvent.

  • Purification : Wash the organic phase, dry it, and concentrate it. Purify the residue as needed.

Visual Guides

The following diagrams illustrate key decision-making processes and workflows for troubleshooting tosyl group deprotection.

Troubleshooting_Workflow start Incomplete Deprotection Observed check_reagents Verify Reagent Quality & Stoichiometry (Fresh Reagents, Anhydrous Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions (Increase Temp, Time, Change Solvent) check_reagents->optimize_conditions Reagents OK monitor_reaction Implement Effective Monitoring (TLC, LC-MS, NMR) optimize_conditions->monitor_reaction analyze_byproducts Identify Byproducts (LC-MS, NMR) monitor_reaction->analyze_byproducts Still Incomplete success Complete Deprotection monitor_reaction->success Reaction Complete change_method Select Alternative Deprotection Method analyze_byproducts->change_method Side Reactions Identified change_method->optimize_conditions New Method Deprotection_Decision_Tree start Start: N/O-Tosyl Compound acid_sensitive Acid-Sensitive Groups Present? (e.g., Boc, acetals) start->acid_sensitive reducible_groups Other Reducible Groups Present? (e.g., Cbz, Br, alkenes) acid_sensitive->reducible_groups No reductive Reductive Methods: - Mg/MeOH - SmI₂/amine/H₂O - Na/Naphthalene acid_sensitive->reductive Yes harsh_acid Harsh Acidic Methods: - HBr/AcOH, Phenol - Conc. H₂SO₄ reducible_groups->harsh_acid No consider_alternatives Consider Alternative Methods or Careful Stoichiometry Control reducible_groups->consider_alternatives Yes

References

Technical Support Center: Managing Aggregation of Beta-Homoarginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-homoarginine-containing peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and mitigate peptide aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for beta-homoarginine-containing peptides?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large fibrils.[1] This is a significant concern as it can lead to loss of active peptide, altered biological activity, and confounding experimental results.[1] For beta-homoarginine-containing peptides, the intrinsic properties of the peptide sequence, including hydrophobicity and secondary structure propensity, along with extrinsic factors like pH and peptide concentration, can drive aggregation.[2][3]

Q2: How does the presence of beta-homoarginine affect the aggregation potential of a peptide?

A2: Beta-homoarginine, like arginine, is a cationic amino acid. Arginine and arginine-rich peptides have been shown to modulate protein aggregation, in some cases acting as aggregation inhibitors.[4][5] The guanidinium group of arginine can interact with other residues and potentially disrupt the hydrophobic interactions that often drive aggregation.[6] Therefore, the presence of beta-homoarginine may influence the electrostatic and hydrophobic interactions that govern the aggregation propensity of the peptide. However, the overall effect will depend on the entire peptide sequence and the experimental conditions.

Q3: What are the primary factors that influence the aggregation of my beta-homoarginine-containing peptide?

A3: Several factors, both intrinsic and extrinsic, can influence peptide aggregation. These are summarized in the table below.

Factor CategorySpecific FactorInfluence on Aggregation
Intrinsic Amino Acid Sequence Hydrophobic residues promote aggregation, while charged residues can either inhibit or promote it depending on the context.[2][7]
Peptide Length Longer peptides have a higher tendency to aggregate.[7][8]
Secondary Structure Propensity Peptides with a high propensity to form β-sheets are more prone to aggregation.[2][9]
Extrinsic Peptide Concentration Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
pH Solubility is often minimal at the peptide's isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and improve solubility.[7][8][10]
Ionic Strength Salts can either stabilize or destabilize peptides and can screen electrostatic interactions, affecting aggregation kinetics.[2][11][12][13][14]
Temperature Higher temperatures can sometimes increase solubility but can also promote aggregation by increasing molecular motion and hydrophobic interactions.[8][15]
Agitation Shaking or stirring can introduce air-water interfaces and shear forces that may induce aggregation.[2]

Q4: How can I predict the aggregation potential of my beta-homoarginine-containing peptide?

A4: While precise prediction is challenging, you can estimate the likelihood of aggregation by analyzing the peptide's amino acid sequence for aggregation-prone regions (APRs), which are typically short, hydrophobic, and have a high tendency to form β-sheets.[2] Several computational tools are available to predict aggregation propensity based on these principles.

Troubleshooting Guides

Problem: My beta-homoarginine-containing peptide is not dissolving.

This is a common issue, often indicating that the peptide is forming insoluble aggregates.

Troubleshooting Workflow: Peptide Solubilization

G cluster_0 Initial Solubilization cluster_1 pH Adjustment cluster_2 Organic Solvents cluster_3 Advanced Methods Start Start with a small aliquot of lyophilized peptide Water Attempt to dissolve in sterile, distilled water Start->Water Check1 Is the solution clear? Water->Check1 Success Peptide is soluble. Proceed with experiment. Check1->Success Yes DetermineCharge Determine the net charge of the peptide Check1->DetermineCharge No Acidic If basic (net positive charge), add dilute acetic acid or HCl DetermineCharge->Acidic Basic If acidic (net negative charge), add dilute ammonium hydroxide DetermineCharge->Basic Check2 Is the solution clear? Acidic->Check2 Basic->Check2 Check2->Success Yes OrganicSolvent Use a small amount of organic solvent (e.g., DMSO, DMF) to dissolve Check2->OrganicSolvent No Dilute Slowly add aqueous buffer to the desired concentration OrganicSolvent->Dilute Check3 Does the peptide precipitate? Dilute->Check3 Check3->Success No Chaotropes Consider using chaotropic agents (e.g., 6M Guanidine-HCl, 8M Urea) Check3->Chaotropes Yes Sonication Briefly sonicate the sample Chaotropes->Sonication

Caption: A stepwise guide to troubleshooting peptide solubility issues.

Problem: My peptide solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating out of solution.

Solutions:

  • Optimize Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16]

  • Include Aggregation Inhibitors: Consider the addition of excipients known to reduce aggregation. Arginine has been shown to suppress aggregation and improve the solubility of some peptides.[4][6]

  • Adjust pH and Ionic Strength: Empirically determine the optimal pH and ionic strength that maintain peptide solubility for your specific peptide.[11][12]

  • Work at Lower Concentrations: If possible, perform experiments at the lowest effective peptide concentration to reduce the likelihood of aggregation.[2]

Experimental Protocols

Protocol 1: Characterization of Peptide Aggregation using Thioflavin T (ThT) Fluorescence Assay

This protocol describes a common method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • Beta-homoarginine-containing peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the peptide solution at the desired concentration in the assay buffer. Include negative controls (buffer only) and positive controls if available.

  • Add ThT to the peptide solution to a final concentration of 10-25 µM.

  • Pipette the samples into the wells of the 96-well plate.

  • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).

  • Monitor the ThT fluorescence intensity over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • An increase in fluorescence intensity over time is indicative of fibril formation.[2][17][18]

Protocol 2: Analysis of Peptide Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the detection of monomers, oligomers, and larger aggregates.[17][19]

Materials:

  • Beta-homoarginine-containing peptide solution

  • SEC column appropriate for the expected size range of the peptide and its aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate buffer with a specific ionic strength)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known concentration of the peptide solution onto the column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the eluate using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

  • Analyze the resulting chromatogram. The appearance of peaks eluting earlier than the monomeric peptide indicates the presence of soluble aggregates. The size of the aggregates can be estimated by comparing their retention times to those of molecular weight standards.

Workflow for Aggregation Analysis

G cluster_0 Sample Preparation & Initial Screening cluster_1 Detection of Soluble Aggregates cluster_2 Structural Characterization of Aggregates Start Prepare peptide solution under desired conditions Visual Visual Inspection for turbidity/precipitate Start->Visual UVVis UV-Vis Spectroscopy (Turbidity at 340-600 nm) Visual->UVVis DLS Dynamic Light Scattering (DLS) for particle size distribution UVVis->DLS SEC Size Exclusion Chromatography (SEC) for oligomer detection UVVis->SEC Fluorescence Intrinsic/Extrinsic Fluorescence (e.g., ThT, ANS) UVVis->Fluorescence CD Circular Dichroism (CD) for secondary structure analysis (β-sheet content) DLS->CD SEC->CD Fluorescence->CD FTIR FTIR Spectroscopy for secondary structure CD->FTIR TEM Transmission Electron Microscopy (TEM) for morphology FTIR->TEM

References

Technical Support Center: Purification of Peptides Containing Boc-L-beta-homoarginine(Tos)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of synthetic peptides incorporating Boc-L-beta-homoarginine(Tos). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying peptides containing Boc-L-beta-homoarginine(Tos)?

A1: The primary challenges stem from the unique properties of this modified amino acid. The Boc group on the beta-amino group and the Tosyl group on the side chain significantly increase the hydrophobicity and steric bulk of the peptide. This can lead to issues such as poor solubility, aggregation, and difficult separation from closely related impurities during purification.[1][2] The bulky protecting groups can also mask the peptide's true chromatographic behavior, making method development more complex.

Q2: What is the recommended first-line purification strategy for these peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing Boc-L-beta-homoarginine(Tos).[3][4] A C18 column is a good starting point, and a gradient elution with acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically employed.[5][6]

Q3: How do the Boc and Tosyl protecting groups affect the purification process?

A3: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the N-terminus, while the Tosyl (tosyl) group protects the guanidinium side chain of the beta-homoarginine.[7] Both groups are relatively stable under the acidic conditions of RP-HPLC with TFA but are cleaved simultaneously with the peptide from the resin using a strong acid like hydrogen fluoride (HF). During purification, these bulky, hydrophobic groups will increase the peptide's retention time on a reversed-phase column.

Q4: What are the common impurities encountered during the synthesis of these peptides?

A4: Common impurities include deletion sequences (missing one or more amino acids), truncated sequences, and peptides with incomplete removal of protecting groups.[8][9] Side reactions during synthesis can also lead to byproducts. For arginine and its analogs, ornithine formation can be a potential side product if the guanidinium group is partially cleaved.

Q5: Is it necessary to remove Trifluoroacetic Acid (TFA) from the final peptide product?

A5: Yes, for most biological applications, it is crucial to remove TFA.[7][10] TFA is a strong acid used as an ion-pairing agent in RP-HPLC and can be toxic to cells.[11] It can also alter the peptide's secondary structure and interfere with biological assays.[10] Common methods for TFA removal include salt exchange by lyophilization with hydrochloric acid (HCl) or ion-exchange chromatography.[3][12]

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing Boc-L-beta-homoarginine(Tos).

Problem Potential Cause Recommended Solution
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic Boc and Tosyl groups can promote self-association. 2. Secondary Interactions: Ionic interactions between the basic guanidinium group and residual silanols on the HPLC column. 3. Column Overload: Injecting too much crude peptide.1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions. Consider using a different ion-pairing agent if tailing persists. 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates. 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.
Multiple, Poorly Resolved Peaks 1. Presence of Closely Eluting Impurities: Deletion or truncated sequences with similar hydrophobicity. 2. On-Column Degradation: Partial cleavage of the Boc or Tosyl group by the acidic mobile phase. 3. Peptide Isomers: Racemization during synthesis.1. Optimize Gradient: Use a shallower gradient to improve separation. 2. Change Selectivity: Try a different stationary phase (e.g., C8 or Phenyl) or a different organic modifier in the mobile phase. 3. Analyze Fractions by Mass Spectrometry: Identify the components of each peak to understand the impurity profile.
Low Recovery of Peptide 1. Irreversible Adsorption: The hydrophobic peptide may be sticking to the column. 2. Precipitation on Column: The peptide may be insoluble in the mobile phase at the point of injection. 3. Aggregation: Aggregated peptide may not elute properly.1. Use a "Stronger" Mobile Phase: A higher percentage of organic solvent may be needed to elute the peptide. 2. Flush the Column: After the run, flush the column with a strong solvent like isopropanol to recover adsorbed peptide. 3. Improve Sample Solubility: See "Poor Peak Shape" solutions.
Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis. 2. Scavenger Adducts: Byproducts from the cleavage cocktail can sometimes be observed. 3. Oxidation: If the peptide contains methionine or cysteine, oxidation can occur.1. Verify Cleavage Protocol: Ensure cleavage conditions (time, temperature, scavengers) are sufficient for complete deprotection. 2. Analyze by Mass Spectrometry: Identify the mass of the unexpected peaks to determine their origin. 3. Incorporate Antioxidants: If oxidation is an issue, add antioxidants to the sample and mobile phases.

Experimental Protocols

Protocol 1: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of the Boc and Tosyl protecting groups using high-purity hydrogen fluoride (HF).

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)[13]

  • HF cleavage apparatus

  • Cold diethyl ether

  • Stirring bar

  • Reaction vessel

Procedure:

  • Ensure the N-terminal Boc group is removed from the peptide-resin.

  • Place the dried peptide-resin and a stirring bar into the HF reaction vessel.

  • Add the scavenger cocktail to the reaction vessel.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).

  • Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.

  • Remove the HF by vacuum distillation.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

  • Wash the peptide further with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of the Crude Peptide

This protocol provides a general method for the purification of the crude peptide by RP-HPLC.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This is a starting point and should be optimized based on the hydrophobicity of the specific peptide.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

  • Analysis of Fractions:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the desired peptide in the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis cluster_final_product Final Product SPPS Solid-Phase Peptide Synthesis (Boc-L-beta-homoarginine(Tos) incorporation) Cleavage HF Cleavage (Removal of Boc, Tosyl, and resin) SPPS->Cleavage Peptide-Resin Precipitation Ether Precipitation Cleavage->Precipitation Drying Vacuum Drying Precipitation->Drying Dissolution Crude Peptide Dissolution Drying->Dissolution Crude Peptide HPLC RP-HPLC Purification Dissolution->HPLC Analysis Fraction Analysis (Analytical HPLC & MS) HPLC->Analysis Collected Fractions Lyophilization Lyophilization Analysis->Lyophilization Pure Fractions PurePeptide Purified Peptide Lyophilization->PurePeptide

Caption: Workflow for the synthesis and purification of peptides containing Boc-L-beta-homoarginine(Tos).

troubleshooting_logic Start HPLC Purification Issue PoorPeakShape Poor Peak Shape? Start->PoorPeakShape LowRecovery Low Recovery? PoorPeakShape->LowRecovery No Solution_Aggregation Address Aggregation: - Modify solvent - Elevate temperature - Reduce load PoorPeakShape->Solution_Aggregation Yes UnexpectedPeaks Unexpected Peaks? LowRecovery->UnexpectedPeaks No Solution_Adsorption Address Adsorption: - Use stronger mobile phase - Flush column LowRecovery->Solution_Adsorption Yes Solution_ImpurityID Identify Impurities: - Optimize gradient - Change selectivity - Use Mass Spec UnexpectedPeaks->Solution_ImpurityID Yes NoIssue No Obvious Issue (Proceed with optimization) UnexpectedPeaks->NoIssue No Solution_Interactions Minimize Secondary Interactions: - Ensure 0.1% TFA Solution_Aggregation->Solution_Interactions End Successful Purification Solution_Interactions->End Solution_Solubility Improve Solubility: - See aggregation solutions Solution_Adsorption->Solution_Solubility Solution_Solubility->End Solution_CleavageCheck Verify Synthesis/Cleavage: - Review protocols - Analyze byproducts Solution_ImpurityID->Solution_CleavageCheck Solution_CleavageCheck->End NoIssue->End

Caption: Troubleshooting logic for HPLC purification of peptides with Boc-L-beta-homoarginine(Tos).

References

Technical Support Center: Optimizing Cleavage of β-Homoarginine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of β-homoarginine-containing peptides from solid-phase resins. The information provided is based on established principles of peptide chemistry, with a focus on addressing the unique challenges presented by the β-amino acid backbone and the highly basic guanidinium side chain of β-homoarginine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the cleavage of β-homoarginine peptides?

A1: The main challenges stem from two key structural features:

  • The β-Amino Acid Backbone: This can influence the peptide's secondary structure and solubility, potentially leading to aggregation on the resin and hindering reagent accessibility.

  • The Guanidinium Group: The highly basic and nucleophilic guanidinium side chain of β-homoarginine requires robust protection (e.g., with Pbf) to prevent side reactions. Incomplete removal of this protecting group is a common issue. Furthermore, the cleaved protecting group can generate reactive carbocations that may modify sensitive residues if not properly scavenged.

Q2: Which protecting group is recommended for the β-homoarginine side chain during Fmoc-SPPS?

A2: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most commonly used and recommended protecting group for the guanidinium side chain of arginine and its homologs in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It offers a good balance of stability to the basic conditions of Fmoc deprotection and lability under the strong acidic conditions of final cleavage.[1]

Q3: My peptide containing β-homoarginine is showing incomplete deprotection of the Pbf group. What can I do?

A3: Incomplete Pbf deprotection is a frequent issue, especially in peptides with multiple arginine or homoarginine residues. Here are several strategies to address this:

  • Extend Cleavage Time: Increase the duration of the cleavage reaction. For peptides with multiple Arg(Pbf) or β-hArg(Pbf) residues, extending the cleavage time to 3-6 hours may be necessary.[2]

  • Optimize the Cleavage Cocktail: Utilize a more potent cleavage cocktail. "Reagent K" or "Reagent R" are often recommended for arginine-rich peptides as they contain scavengers like thioanisole that aid in the removal of sulfonyl-based protecting groups like Pbf.[2][3]

  • Increase Temperature: For particularly difficult sequences, performing the cleavage at a slightly elevated temperature (e.g., 38°C) can improve deprotection kinetics. However, this should be done with caution as it can increase the risk of other side reactions.[2]

Q4: I am observing unexpected side products after cleaving my β-homoarginine peptide. What are the likely culprits?

A4: Side reactions during cleavage are often caused by reactive species generated from the cleavage of protecting groups. Common issues include:

  • Alkylation of Sensitive Residues: Cations generated from protecting groups (e.g., t-butyl cations) can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4]

  • Sulfonation of Tryptophan: If using sulfonyl-based protecting groups like Pbf, reactive sulfonyl species can be generated upon cleavage, which can modify the indole ring of Tryptophan.[2] Using a Boc protecting group on the Trp side chain (Fmoc-Trp(Boc)-OH) during synthesis can help mitigate this.[2]

  • Oxidation: Methionine and Cysteine are susceptible to oxidation. Including scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail can help keep these residues in their reduced form.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage from Resin - Insufficient cleavage time.- Inadequate TFA concentration.- Peptide aggregation on resin.- Extend cleavage time to 2-4 hours.- Ensure a high concentration of TFA in the cleavage cocktail (typically 90-95%).- Swell the resin adequately in DCM before adding the cleavage cocktail.
Incomplete Pbf Deprotection from β-Homoarginine - Steric hindrance, especially with multiple β-hArg residues.- Insufficiently strong cleavage conditions.- Extend cleavage time (3-6 hours).- Use a more potent cleavage cocktail such as Reagent K or Reagent R.- Consider cleavage at a slightly elevated temperature (e.g., 38°C) with careful monitoring.[2]
Presence of Side Products (e.g., alkylation of Trp, Met, Cys, Tyr) - Ineffective scavenging of reactive carbocations.- Use a comprehensive scavenger cocktail. Triisopropylsilane (TIS) is effective against t-butyl cations.[4]- For peptides with multiple sensitive residues, use Reagent K, which contains a mixture of scavengers (phenol, water, thioanisole, EDT).[3]
Tryptophan Sulfonation - Reaction with sulfonyl species from cleaved Pbf groups.- Use a specialized cocktail like Reagent R, which contains thioanisole to scavenge these species.[2][3]- Protect the tryptophan side chain with a Boc group during synthesis.[2]
Peptide Oxidation (Met, Cys) - Exposure to air during cleavage.- Include a reducing scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail.- Blanket the reaction with an inert gas like nitrogen or argon.
Poor Peptide Precipitation in Ether - Peptide is too short or too hydrophobic.- Insufficient volume of cold ether.- Increase the volume of cold diethyl ether (at least 10-fold excess).- Try precipitating in a different non-polar solvent like methyl tert-butyl ether (MTBE).- If the peptide is very small, consider a different work-up procedure.

Data Presentation: Cleavage Cocktail Compositions

The selection of the appropriate cleavage cocktail is critical for successful peptide cleavage and deprotection. The following table summarizes common cleavage cocktails and their recommended applications.

Reagent NameComposition (v/v)Recommended Use
Standard TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues.[5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing a combination of sensitive residues such as Cys, Met, Trp, Tyr, and Arg.[3]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arg(Pbf/Pmc) and Trp to minimize sulfonation.[3]

Experimental Protocols

Protocol 1: Standard Cleavage of β-Homoarginine Peptides

This protocol is a starting point and may require optimization based on the specific peptide sequence.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water (freshly prepared)[5]

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge tubes

Methodology:

  • Place the dried peptide-resin in the reaction vessel.

  • Wash the resin thoroughly with DCM to remove residual DMF and to swell the resin.

  • Drain the DCM completely.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

  • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Enhanced Cleavage for Peptides with Multiple β-Homoarginine Residues

This protocol is recommended for sequences that are prone to incomplete Pbf deprotection.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole (freshly prepared)[3]

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel

  • Centrifuge tubes

Methodology:

  • Follow steps 1-3 from Protocol 1.

  • Add the freshly prepared Reagent R to the resin.

  • Allow the reaction to proceed at room temperature with occasional agitation for 3-6 hours. For very difficult sequences, consider performing the cleavage at 38°C with careful monitoring.[2]

  • Follow steps 6-11 from Protocol 1.

Visualizations

experimental_workflow start Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Cleavage Cocktail wash_dcm->add_cocktail cleavage Cleavage Reaction (2-6 hours) add_cocktail->cleavage filter Filter and Collect Filtrate cleavage->filter precipitate Precipitate with Cold Ether filter->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry end Purified Peptide dry->end

Experimental workflow for peptide cleavage and deprotection.

troubleshooting_deprotection start Incomplete Pbf Deprotection (Mass Spec shows +252 Da) extend_time Extend Cleavage Time (3-6 hours) start->extend_time Is time < 3h? optimize_cocktail Use Potent Cocktail (e.g., Reagent R) start->optimize_cocktail Using standard cocktail? increase_temp Increase Temperature (e.g., 38°C with caution) start->increase_temp Is sequence known to be difficult? re_evaluate Re-evaluate by Mass Spec extend_time->re_evaluate optimize_cocktail->re_evaluate increase_temp->re_evaluate re_evaluate->start Issue Persists success Deprotection Complete re_evaluate->success Issue Resolved

Troubleshooting flowchart for incomplete Pbf deprotection.

References

Technical Support Center: Boc-L-beta-homoarginine(Tos) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-L-beta-homoarginine(Tos) in their experiments. The following information is curated to address specific issues that may be encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Boc-L-beta-homoarginine(Tos) in SPPS?

When incorporating Boc-L-beta-homoarginine(Tos) into a peptide sequence, the main challenges are analogous to those seen with its alpha-amino acid counterpart, Boc-L-arginine(Tos). These include:

  • Incomplete Coupling: Due to the steric bulk of the Boc and Tosyl protecting groups, coupling of Boc-L-beta-homoarginine(Tos) to the growing peptide chain can be sluggish, potentially leading to deletion sequences.

  • Lactam Formation: A significant side reaction during the activation and coupling of protected arginine derivatives is the intramolecular cyclization to form a lactam.[1] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain. While data is most readily available for δ-lactam formation in alpha-arginine, a similar intramolecular cyclization can be anticipated with beta-homoarginine, which would result in a larger ring structure.

  • Side Reactions During Final Cleavage: The final cleavage and deprotection step, typically using strong acids like anhydrous hydrogen fluoride (HF), can lead to side reactions.[2] The cleaved tosyl group can modify sensitive residues, such as tryptophan.[2]

Q2: How can I improve the coupling efficiency of Boc-L-beta-homoarginine(Tos)?

To improve coupling efficiency and minimize the risk of deletion sequences, consider the following strategies:

  • Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated Boc-L-beta-homoarginine(Tos).

  • Use of Potent Coupling Reagents: Employing more potent coupling reagents like HATU or HCTU can enhance the reaction rate and improve yields.

  • Extended Coupling Times: Increasing the reaction time for the coupling step can help drive the reaction to completion.

  • In Situ Neutralization Protocols: These protocols can sometimes improve coupling yields, especially in sequences prone to aggregation.[3]

Q3: What is lactam formation and how can it be minimized when using Boc-L-beta-homoarginine(Tos)?

Lactam formation is an intramolecular side reaction where the activated carboxylic acid of the protected arginine derivative reacts with its own side-chain guanidino group, forming a cyclic lactam.[1] This renders the amino acid incapable of coupling to the peptide chain. While specific studies on beta-homoarginine are limited, the principles for minimizing this side reaction, based on studies with alpha-arginine, are as follows:

  • Choice of Coupling Method: The mixed anhydride coupling procedure has been shown to induce more lactam formation with Boc-Arg(Tos)-OH.[1] Using alternative coupling reagents may be beneficial.

  • Careful Control of Reaction Conditions: The specific conditions of the coupling reaction can influence the extent of lactam formation. It is a side reaction that is considered almost inevitable to some extent, and its minimization may require optimization for each specific synthesis.[1]

Q4: What are the recommended conditions for the final cleavage and deprotection of a peptide containing L-beta-homoarginine(Tos)?

The tosyl group on the side chain of arginine requires a strong acid for removal. Anhydrous hydrogen fluoride (HF) is a commonly used reagent for this purpose.[2]

  • Cleavage Cocktail: A typical HF cleavage cocktail includes scavengers to protect sensitive amino acid residues from reactive species generated during the cleavage. A common mixture is HF:anisole (9:1).

  • Scavengers for Tryptophan Protection: If your peptide contains tryptophan, it is crucial to include sulfur-containing scavengers like thioanisole or thiocresol in the cleavage cocktail. This helps to prevent the modification of the tryptophan indole ring by the cleaved tosyl group.[2]

  • Reaction Time: The cleavage of Arg(Tos) may require a longer reaction time compared to other protecting groups. The reaction is typically performed for 45 to 60 minutes at 0°C, but this may need to be extended if multiple Arg(Tos) residues are present.

Q5: Are there alternatives to the Tosyl protecting group for L-beta-homoarginine in Boc-SPPS?

While Boc-L-beta-homoarginine(Tos) is commercially available, other protecting groups used for alpha-arginine in Boc chemistry could theoretically be applied to beta-homoarginine. The NO2 protecting group is another option, though it is prone to causing ornithine formation as a side reaction during HF cleavage. The choice of protecting group involves a trade-off between the conditions required for its removal and the potential for side reactions.[2]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Final Peptide 1. Incomplete coupling of Boc-L-beta-homoarginine(Tos). 2. Lactam formation during coupling.1. Perform a double coupling for the Boc-L-beta-homoarginine(Tos) residue. 2. Use a more potent coupling reagent (e.g., HATU, HCTU). 3. Extend the coupling reaction time. 4. Optimize coupling conditions to minimize lactam formation.
Presence of Deletion Sequence (Missing beta-homoarginine) Incomplete coupling of Boc-L-beta-homoarginine(Tos).Follow the same recommendations as for "Low Yield of Final Peptide". Monitor coupling completion with a colorimetric test (e.g., Kaiser test).
Mass Spectrometry Shows an Unexpected +154 Da Adduct on Tryptophan Modification of the tryptophan indole ring by the cleaved tosyl group during final cleavage.Add sulfur-containing scavengers such as thioanisole and/or thiocresol to the HF cleavage cocktail.
Incomplete Removal of the Tosyl Group 1. Insufficient cleavage reaction time. 2. Ineffective cleavage cocktail.1. Extend the HF cleavage reaction time, especially if multiple Arg(Tos) residues are present. 2. Ensure the use of a suitable strong acid like anhydrous HF.

Experimental Protocols

Protocol 1: Coupling of Boc-L-beta-homoarginine(Tos)

This protocol describes a standard coupling cycle using HBTU as the activating agent.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-L-beta-homoarginine(Tos) (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours. For difficult couplings, a second coupling can be performed by draining the vessel and adding a fresh activation mixture.

  • Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Before proceeding to the next deprotection step, a small sample of the resin can be taken to check for the completeness of the coupling using the Kaiser test.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol outlines the final cleavage of the peptide from the resin and removal of the Tosyl protecting group. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum overnight.

  • Scavenger Preparation: Prepare the cleavage cocktail. For a peptide containing tryptophan, a recommended mixture is HF:thioanisole:anisole (90:5:5).

  • Cleavage Reaction: In a specialized HF cleavage apparatus, cool the vessel containing the dried peptide-resin and the scavenger mixture to -5°C to 0°C. Carefully distill the anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove the scavengers and other organic byproducts.

  • Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid in water). Lyophilize the aqueous solution to obtain the crude peptide powder.

Visualizations

G Troubleshooting Low Coupling Efficiency start Low Yield or Deletion Sequence Observed check_coupling Monitor Coupling with Kaiser Test start->check_coupling incomplete_coupling Incomplete Coupling Confirmed check_coupling->incomplete_coupling Positive (Blue) other_issues Consider Other Issues (e.g., Aggregation) check_coupling->other_issues Negative (Colorless) double_couple Perform Double Coupling incomplete_coupling->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) incomplete_coupling->stronger_reagent extend_time Extend Coupling Time incomplete_coupling->extend_time re_evaluate Re-evaluate Purity double_couple->re_evaluate stronger_reagent->re_evaluate extend_time->re_evaluate success Problem Resolved re_evaluate->success Improved re_evaluate->other_issues No Improvement

Caption: Troubleshooting workflow for low coupling efficiency.

G Potential Side Reactions During Cleavage start HF Cleavage of Peptide with Boc-L-beta-homoarginine(Tos) and Tryptophan cleavage Cleavage of Peptide from Resin and Removal of Protecting Groups start->cleavage desired_product Desired Peptide cleavage->desired_product side_reaction Tosyl Cation Generation cleavage->side_reaction sulfonation Sulfonation of Tryptophan side_reaction->sulfonation No Scavengers scavengers Sulfur-Containing Scavengers (e.g., Thioanisole) side_reaction->scavengers With Scavengers prevention Prevention of Sulfonation scavengers->prevention

Caption: Potential side reactions during cleavage.

References

Technical Support Center: Racemization of β-Homoarginine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of β-homoarginine racemization during peptide synthesis.

Troubleshooting Guides

Issue: High levels of a diastereomeric impurity are detected by HPLC analysis after the synthesis of a β-homoarginine-containing peptide.

This is a common indication of racemization of the β-homoarginine residue during the coupling step. The following troubleshooting guide will help you identify the potential causes and implement corrective actions.

Potential Cause Recommended Action Rationale
Inappropriate Coupling Reagent Switch to a carbodiimide-based coupling method with a racemization-suppressing additive. The recommended combination is N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure or 1-hydroxybenzotriazole (HOBt).Uronium/aminium salt-based coupling reagents such as HBTU and HATU are highly efficient but can promote racemization through the formation of highly reactive intermediates. Carbodiimide-based methods, in the presence of additives, form active esters that are less prone to racemization.
Suboptimal Base Selection Use a sterically hindered base like 2,4,6-collidine. Avoid less hindered bases such as N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).Less hindered bases can more easily abstract the α-proton of the activated amino acid, which is the primary mechanism of racemization. The bulkier nature of 2,4,6-collidine reduces its ability to deprotonate the α-carbon.
Elevated Coupling Temperature Perform the coupling reaction at room temperature or consider lowering it to 0°C. For microwave-assisted synthesis, reduce the temperature.Higher temperatures provide the activation energy required for racemization to occur, thus increasing its rate.
Prolonged Activation Time Minimize the pre-activation time of the Fmoc-β-homoarginine(Pbf)-OH before adding it to the resin-bound peptide.The activated amino acid is susceptible to racemization. Reducing the time it exists in this activated state before coupling minimizes the opportunity for epimerization.
Side Chain Protecting Group Issues Ensure the use of a suitable side-chain protecting group for the guanidino group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).Inadequate protection of the guanidino group can lead to side reactions that may indirectly promote racemization. The Pbf group is widely used and has a good track record of stability during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, in this case, L-β-homoarginine, converts into its mirror image, D-β-homoarginine, at its α-carbon during the synthesis process. This results in a diastereomeric impurity in the final peptide, which can be difficult to separate and may significantly impact the peptide's biological activity.

Q2: What are the primary chemical mechanisms behind β-homoarginine racemization?

A2: The racemization of an amino acid primarily occurs during the activation of its carboxyl group for the coupling reaction. There are two main mechanisms:

  • Oxazolone Formation: The activated amino acid can cyclize to form a transient oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[3]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of D and L forms.[3]

Q3: Which factors are known to increase the risk of β-homoarginine racemization?

A3: Several factors can exacerbate racemization, including:

  • The choice of coupling reagents.[3]

  • The type and concentration of the base used.

  • Elevated reaction temperatures.

  • Extended activation times for the amino acid.

Q4: How does the choice of coupling reagent and additive influence racemization?

A4: The coupling reagent is a critical factor. While uronium/aminium salts (e.g., HBTU, HATU) are highly efficient, they can promote racemization. Carbodiimide-based methods, especially when used with additives like OxymaPure or HOBt, are generally preferred for minimizing racemization. These additives form active esters that are reactive enough for efficient coupling but are less prone to racemization than the intermediates formed by some other activators.[3]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: Tertiary amine bases are used to maintain basic conditions for the coupling reaction, but their properties significantly impact racemization.

  • Less Hindered Bases: Bases like DIPEA and NMM can easily abstract the α-proton of the activated amino acid, leading to higher rates of racemization.

  • Sterically Hindered Bases: The bulkier nature of bases like 2,4,6-collidine makes it less likely to cause racemization, making it a preferred choice when coupling amino acids prone to epimerization.

Q6: How can I quantify the extent of β-homoarginine racemization in my synthetic peptide?

A6: The most common method for quantifying racemization is through chiral high-performance liquid chromatography (HPLC) analysis of the hydrolyzed peptide. This involves hydrolyzing the peptide to its constituent amino acids and then separating the D- and L-enantiomers of β-homoarginine on a chiral column. A detailed experimental protocol is provided in this guide.

Quantitative Data on Racemization

Amino AcidCoupling Reagent/AdditiveBase% D-Isomer Formed (Epimerization)
Fmoc-His(Trt)-OHHBTU/HOBtDIPEAHigh (exact % varies)
Fmoc-His(Trt)-OHHATU/HOAtDIPEAModerate
Fmoc-His(Trt)-OHDIC/OxymaPure2,4,6-CollidineLow
Fmoc-Cys(Trt)-OHHBTUDIPEA~5-10%
Fmoc-Cys(Trt)-OHDIC/HOBt2,4,6-Collidine<1%
Fmoc-Ser(tBu)-OHHATUNMM~2-4%
Fmoc-Ser(tBu)-OHDIC/OxymaPure2,4,6-Collidine<0.5%

Disclaimer: The data presented in this table is compiled from various studies on racemization-prone amino acids and should be used as a general guideline. The actual extent of racemization for β-homoarginine may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol: Chiral HPLC Analysis of β-Homoarginine Racemization

This protocol describes a method for the resolution of D- and L-enantiomers of β-homoarginine by HPLC using a chiral mobile phase additive.[4]

1. Peptide Hydrolysis:

  • Place a known amount of the purified peptide (approximately 1-2 mg) in a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Heat the sealed tube at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen gas.

  • Re-dissolve the amino acid residue in the HPLC mobile phase.

2. HPLC Conditions:

  • Column: Waters Atlantis C18 column (or equivalent).

  • Mobile Phase: A mixture of methanol and water (20:80 v/v) containing 0.71 mmol/L L-phenylalanine and 0.351 mmol/L CuSO₄, with the pH adjusted to 2.8.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection: UV at 200 nm.[4]

  • Injection Volume: 20 µL.[4]

3. Data Analysis:

  • Run a standard containing both D- and L-β-homoarginine to determine their retention times.

  • Inject the hydrolyzed peptide sample.

  • Integrate the peak areas for both the D- and L-β-homoarginine enantiomers.

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-β-homoarginine) / (Area(D-β-homoarginine) + Area(L-β-homoarginine))] x 100

Visualizations

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathways cluster_products Coupling Products Activated_AA Activated L-Amino Acid (e.g., with DIC/Oxyma) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone + Base - H+ Enolate Enolate Intermediate Activated_AA->Enolate + Base - H+ L_Peptide Desired L-Peptide Activated_AA->L_Peptide + Peptide-Resin Oxazolone->Enolate Enolate->L_Peptide + H+ + Peptide-Resin D_Peptide Diastereomeric D-Peptide (Racemized Product) Enolate->D_Peptide + H+ + Peptide-Resin

Caption: Mechanism of racemization during peptide synthesis.

ChiralAnalysisWorkflow Start Start: Synthetic Peptide containing β-Homoarginine Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Sample_Prep Sample Preparation (Evaporation & Reconstitution) Hydrolysis->Sample_Prep HPLC Chiral HPLC Analysis (C18 column, Chiral Mobile Phase) Sample_Prep->HPLC Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC->Data_Analysis Result Result: % Racemization of β-Homoarginine Data_Analysis->Result

Caption: Workflow for chiral analysis of β-homoarginine.

References

Technical Support Center: Boc-L-beta-homoarginine(Tos) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective deprotection of Boc-L-beta-homoarginine(Tos). Below you will find frequently asked questions (FAQs) and troubleshooting guides to navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting Boc-L-beta-homoarginine(Tos)?

A1: The primary challenge lies in the simultaneous and complete removal of both the Nα-Boc (tert-butyloxycarbonyl) group and the side-chain Tos (tosyl) group. The tosyl group on the guanidinium side chain of arginine and its derivatives is highly stable and requires strong acidic conditions for cleavage, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] These harsh conditions can lead to side reactions if not properly controlled and scavenged.

Q2: Why are scavengers essential during the deprotection of Boc-L-beta-homoarginine(Tos)?

A2: Scavengers are crucial for two main reasons. First, the acid-mediated removal of the Boc group generates a reactive tert-butyl cation, which can cause unwanted alkylation of nucleophilic residues like tryptophan, tyrosine, and methionine.[2][3] Second, during the cleavage of the tosyl group, reactive species are released that can modify sensitive amino acids. For instance, the released tosyl group can lead to the sulfonation of tryptophan residues.[1] Scavengers act as traps for these reactive intermediates, preventing them from modifying the desired peptide.[2]

Q3: Which scavengers are recommended for the deprotection of peptides containing Boc-L-beta-homoarginine(Tos)?

A3: A combination of scavengers, often referred to as a cleavage cocktail, is typically used. For peptides containing tosylated arginine derivatives, thioanisole is a critical scavenger to prevent the modification of tryptophan residues by the released tosyl group.[1] Other commonly used scavengers to trap carbocations include water, triisopropylsilane (TIS), and phenol.[4] For peptides also containing cysteine, 1,2-ethanedithiol (EDT) can be included to prevent oxidation.

Q4: Can I use Trifluoroacetic Acid (TFA) for the deprotection of Boc-L-beta-homoarginine(Tos)?

A4: While neat TFA is effective for the removal of the Nα-Boc group, it is generally not sufficient to cleave the highly stable tosyl group from the arginine side chain.[1] Complete deprotection of Arg(Tos) typically requires stronger acids like HF or TFMSA. Using only TFA will likely result in incomplete deprotection of the side chain.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Tosyl Group

  • Possible Cause: The acid used for cleavage is not strong enough. As mentioned, TFA alone is often insufficient for complete tosyl group removal.

  • Solution: Employ a stronger acid such as HF or TFMSA. Be aware that these reagents are highly corrosive and require specialized equipment and safety precautions.

  • Experimental Protocol:

    • HF Cleavage: For peptides containing Arg(Tos), a cleavage time of up to 2 hours at 0-5 °C in anhydrous HF is often required.

    • TFMSA Cleavage: A mixture of TFMSA in TFA with appropriate scavengers can also be used. The reaction is typically carried out at room temperature.

Issue 2: Side Product Formation (e.g., modification of Tryptophan)

  • Possible Cause: Inadequate scavenging of reactive species generated during deprotection. The released tosyl group can react with the indole ring of tryptophan.[1]

  • Solution: Ensure the cleavage cocktail contains an effective scavenger for this purpose. Thioanisole is highly recommended when deprotecting tosylated arginine residues in the presence of tryptophan.[1]

  • Experimental Protocol: Include thioanisole in the cleavage cocktail. A common ratio for TFMSA cleavage is a 2:1 mixture of thioanisole and EDT, added to the resin before the acid.

Issue 3: Alkylation of Sensitive Residues (Met, Tyr)

  • Possible Cause: Insufficient trapping of the tert-butyl cation generated from the Boc group cleavage.

  • Solution: Use a scavenger cocktail that effectively captures carbocations. Triisopropylsilane (TIS) and water are common and effective scavengers for this purpose.[4] A standard "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT) can be used for peptides with a variety of sensitive residues.

  • Quantitative Data on Scavenger Cocktails: While specific quantitative data for Boc-L-beta-homoarginine(Tos) is not readily available, the following table provides common cleavage cocktails used for peptides containing sensitive residues, which can be adapted and optimized for your specific peptide.

Cleavage CocktailComposition (v/v/w)Target Residues & Protecting Groups
Standard TFA/TIS/H₂O 95:2.5:2.5General purpose, effective for trapping tert-butyl cations.
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)Peptides with Cys, Met, Trp, and Tyr.
TFMSA/TFA/Thioanisole/EDT VariesEffective for cleavage of Arg(Tos) and other acid-labile groups.
HF/Anisole/DMS/p-thiocresol 10:1:1:0.2For peptides containing Cys and Arg(Tos).

Experimental Protocols

General Protocol for TFMSA-mediated Deprotection of a Peptide containing Boc-L-beta-homoarginine(Tos)

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 250 mg) in a suitable reaction vessel.

    • Add the scavenger mixture. A common choice is 750 µL of a 2:1 (v/v) solution of thioanisole/EDT.

  • Acid Addition:

    • Cool the reaction vessel in an ice bath.

    • Add 5 mL of cold trifluoroacetic acid (TFA) and stir for 5-10 minutes.

    • Slowly add 500 µL of trifluoromethanesulfonic acid (TFMSA) dropwise with vigorous stirring to dissipate the heat generated.

  • Reaction:

    • Allow the reaction to proceed at room temperature for the required duration. This may range from 1 to 4 hours and should be optimized by monitoring the reaction progress with a test cleavage and HPLC analysis.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Isolate the peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the peptide under vacuum.

Visualizations

Deprotection_Workflow start Start: Boc-L-beta-homoarginine(Tos)-Peptide-Resin add_scavengers Add Scavenger Cocktail (e.g., Thioanisole, TIS, H2O) start->add_scavengers add_acid Add Strong Acid (e.g., HF or TFMSA/TFA) add_scavengers->add_acid cleavage Cleavage & Deprotection (Monitor progress) add_acid->cleavage precipitation Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation isolation Isolate & Wash Peptide precipitation->isolation end End: Deprotected Peptide isolation->end

Caption: General workflow for the deprotection of Boc-L-beta-homoarginine(Tos).

Side_Reactions cluster_deprotection Deprotection Process cluster_side_reactions Potential Side Reactions cluster_scavengers Scavenger Action Boc-Peptide Boc-Peptide Tert-butyl_cation tert-butyl cation Boc-Peptide->Tert-butyl_cation  + Strong Acid Tos-Peptide Tos-Peptide Tosyl_species Tosyl species Tos-Peptide->Tosyl_species  + Strong Acid Trp_residue Tryptophan Tert-butyl_cation->Trp_residue Met_residue Methionine Tert-butyl_cation->Met_residue Tyr_residue Tyrosine Tert-butyl_cation->Tyr_residue Scavengers Scavengers (TIS, Thioanisole, etc.) Tert-butyl_cation->Scavengers Tosyl_species->Trp_residue Tosyl_species->Scavengers Alkylated_Side_Product Alkylated Side Product Trp_residue->Alkylated_Side_Product Sulfonated_Side_Product Sulfonated Side Product Trp_residue->Sulfonated_Side_Product Met_residue->Alkylated_Side_Product Tyr_residue->Alkylated_Side_Product Trapped_Cation Trapped Cation Scavengers->Trapped_Cation Trapped_Tosyl Trapped Tosyl Scavengers->Trapped_Tosyl

Caption: Role of scavengers in preventing side reactions during deprotection.

References

Technical Support Center: Synthesis of Peptides with N-Terminal β-Homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding intramolecular cyclization, a reaction analogous to diketopiperazine (DKP) formation, during the synthesis of peptides featuring an N-terminal β-homoarginine residue.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and is it a concern for N-terminal β-homoarginine?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), leading to the cleavage of the N-terminal dipeptide and termination of the growing peptide chain. This occurs through an intramolecular nucleophilic attack of the N-terminal amine on the amide bond of the second amino acid. While classically described for α-amino acids, a similar intramolecular cyclization can occur with N-terminal β-amino acids, such as β-homoarginine. This would result in the formation of a seven-membered cyclic lactam (a 1,4-diazepan-2-one derivative), leading to a truncated peptide.

Q2: How does the structure of β-homoarginine influence this cyclization reaction?

A2: The β-amino acid structure of β-homoarginine introduces an additional carbon into the peptide backbone compared to its α-amino acid counterpart. This alters the bond angles and conformational flexibility of the N-terminal dipeptide. The formation of a seven-membered ring is generally less kinetically favorable than the six-membered ring of a traditional diketopiperazine. However, the bulky and strongly basic guanidinium side chain of β-homoarginine can influence the local conformation and reactivity, potentially impacting the propensity for this side reaction.

Q3: Which factors can promote the unwanted cyclization of N-terminal β-homoarginine?

A3: Several factors can increase the risk of intramolecular cyclization:

  • Prolonged Deprotection/Coupling Times: Extended exposure of the free N-terminal β-amino group to basic or elevated temperature conditions can promote cyclization.

  • High Temperatures: Increased temperatures during coupling or deprotection steps can provide the activation energy needed for the cyclization reaction.

  • Choice of Solvent: Solvents can influence the conformation of the peptide chain, potentially favoring a conformation that is amenable to cyclization.

  • Steric Hindrance of the Second Amino Acid: A sterically unhindered second amino acid may allow the N-terminal β-amino group to more easily approach the backbone amide bond.

  • Inefficient Coupling: Slow coupling of the third amino acid leaves the N-terminal dipeptidyl-resin susceptible to cyclization for a longer period.

Q4: What is the recommended protecting group for the β-homoarginine side chain?

A4: For Fmoc-based SPPS, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the recommended side-chain protection for β-homoarginine.[1][2] It offers a good balance of stability during the basic conditions of Fmoc deprotection and clean cleavage under standard TFA cocktails.[1][3]

Troubleshooting Guide

Symptom Possible Cause Recommended Action(s)
Major peak in crude HPLC corresponding to the mass of the truncated peptide (minus the N-terminal dipeptide). Intramolecular cyclization of the N-terminal β-homoarginine-Xaa dipeptide.1. Optimize Coupling of the Third Amino Acid: Use a highly efficient coupling reagent (e.g., HATU, HCTU) and ensure rapid coupling times. Consider a double coupling for the third residue. 2. Lower Reaction Temperatures: Perform the coupling of the third amino acid at room temperature or below if possible. 3. Use a Sterically Hindered Resin: A 2-chlorotrityl chloride (2-CTC) resin can provide steric hindrance that may suppress this side reaction at the dipeptide stage.[4]
Presence of a side product with the mass of the cyclic dipeptide lactam. Intramolecular cyclization has occurred.1. Modify Fmoc-Deprotection Conditions: Use a milder deprotection cocktail (e.g., 20% piperidine in DMF with 0.1 M HOBt) to reduce the basicity. 2. Minimize Time Between Deprotection and Coupling: Immediately proceed to the coupling step after the deprotection and washing steps.
Low overall yield and multiple deletion sequences. Inefficient coupling of β-homoarginine or subsequent residues, potentially exacerbated by side reactions.1. Optimize β-Homoarginine Coupling: Use a pseudo-proline dipeptide if the second residue is Ser or Thr to improve coupling efficiency. 2. Consider In Situ Neutralization: This minimizes the time the free N-terminal amine is exposed.
δ-Lactam formation of the protected β-homoarginine. Intramolecular cyclization of the activated β-homoarginine derivative before coupling.1. Pre-activate the Amino Acid: Pre-activate the Fmoc-β-homoarginine(Pbf)-OH with the coupling reagent for a short period before adding it to the resin. 2. Use Additives: The inclusion of OxymaPure in the coupling mixture can help suppress δ-lactam formation.[5]

Experimental Protocols

Protocol 1: Optimized Coupling of the Third Amino Acid to Minimize Cyclization

This protocol aims to achieve rapid and efficient coupling to outcompete the intramolecular cyclization side reaction.

  • Resin Preparation: Following the successful coupling of the second amino acid and subsequent Fmoc deprotection of the N-terminal β-homoarginine, wash the peptidyl-resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the third Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and couple for 30-45 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, recouple for another 30 minutes.

  • Washing: Upon completion, wash the resin with DMF (3 x 1 min) and proceed with the synthesis.

Protocol 2: Fmoc-Deprotection with Reduced Basicity

This protocol uses a milder deprotection cocktail to minimize the risk of base-catalyzed cyclization.

  • Deprotection Solution Preparation: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Deprotection: Treat the peptidyl-resin with the deprotection solution for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine and HOBt.

  • Proceed to Coupling: Immediately proceed with the coupling of the next amino acid as described in Protocol 1.

Data Summary

Factor Effect on Diketopiperazine Formation Reference
Temperature Increased temperature generally increases the rate of DKP formation.[6]
pH/Basicity Basic conditions during Fmoc deprotection can catalyze DKP formation.[7]
Solvent The choice of solvent can influence peptide conformation and the rate of DKP formation.[6]
Second Amino Acid Sterically unhindered residues (e.g., Gly, Ala) or Proline at position 2 increase DKP formation.[4]

Visualizations

DKP_Formation_Analogue cluster_peptide Peptidyl-Resin at Dipeptide Stage cluster_cyclization Intramolecular Cyclization cluster_elongation Desired Reaction N_Terminus H₂N-β-hArg(Pbf)- Second_AA Xaa- Cyclic_Product 1,4-Diazepan-2-one Derivative (Truncated Peptide) N_Terminus->Cyclic_Product Undesired Side Reaction Elongated_Peptide Coupling of Third Amino Acid (Successful Elongation) N_Terminus->Elongated_Peptide Desired Pathway Resin Resin Troubleshooting_Workflow Start Low Yield or Truncated Peptide Detected Check_Mass Analyze Crude Product by MS Start->Check_Mass Mass_Match Mass Corresponds to Truncated Peptide? Check_Mass->Mass_Match Optimize_Coupling Optimize Coupling of 3rd AA: - Use HATU/HCTU - Double Couple - Lower Temperature Mass_Match->Optimize_Coupling Yes Other_Issue Investigate Other Synthesis Issues Mass_Match->Other_Issue No Modify_Deprotection Modify Fmoc Deprotection: - Add HOBt - Reduce Time Optimize_Coupling->Modify_Deprotection Change_Resin Consider 2-CTC Resin Modify_Deprotection->Change_Resin

References

Validation & Comparative

A Comparative Guide to Boc-L-beta-homoarginine(Tos) and Fmoc-L-beta-homoarginine(Pbf) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-canonical amino acids like L-beta-homoarginine is crucial for developing novel therapeutics with enhanced stability and biological activity. The choice of protecting group strategy during Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the overall success, influencing yield, purity, and the feasibility of synthesizing complex peptides. This guide provides an objective comparison of two widely used protected L-beta-homoarginine derivatives: Boc-L-beta-homoarginine(Tos) for tert-butyloxycarbonyl (Boc) chemistry and Fmoc-L-beta-homoarginine(Pbf) for 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

Core Chemical Strategies: A Tale of Two Orthogonalities

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the entire synthetic protocol, from the choice of side-chain protecting groups to the final cleavage conditions.[1]

Boc/Bzl Strategy: This traditional approach utilizes the acid-labile Boc group for temporary Nα-protection.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups, such as the tosyl (Tos) group for arginine's guanidinium function, are generally benzyl-based and require a strong acid, like anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[4][5] This strategy is considered partially orthogonal as both protecting groups are acid-labile, albeit at different acid strengths.[6]

Fmoc/tBu Strategy: A more contemporary and widely adopted method, the Fmoc/tBu strategy is prized for its full orthogonality.[1][] The base-labile Fmoc group is used for Nα-protection and is cleaved using a secondary amine, most commonly piperidine.[] The side-chain protecting groups, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine, are acid-labile (typically tert-butyl based) and are removed simultaneously with the peptide from the resin using a milder acid like TFA.[1][8]

Performance Comparison: Boc-L-beta-homoarginine(Tos) vs. Fmoc-L-beta-homoarginine(Pbf)

While direct head-to-head quantitative data for the synthesis of an identical beta-homoarginine-containing peptide using both derivatives is scarce in publicly available literature, a comprehensive comparison can be drawn from the well-established principles of Boc and Fmoc SPPS and extensive data on their canonical arginine counterparts.

FeatureBoc-L-beta-homoarginine(Tos)Fmoc-L-beta-homoarginine(Pbf)
Nα-Deprotection 50% TFA in DCM[2][3]20% Piperidine in DMF[][9]
Side-Chain Protection Tosyl (Tos)2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Final Cleavage Strong acid (e.g., HF, TFMSA)[3]Moderate acid (e.g., TFA)[8][10]
Orthogonality Partial (Graduated acid lability)[6]Full (Base/acid orthogonal)[]
Coupling Efficiency Generally high, but can be affected by aggregation in long sequences.High, with modern coupling reagents (e.g., HBTU, HATU).[]
Purity of Crude Peptide Can be higher for hydrophobic or aggregation-prone peptides due to protonation of the N-terminus during deprotection, which disrupts secondary structures.[]Generally high due to milder deprotection conditions, which can minimize side reactions.[1]
Key Side Reactions - Modification of sensitive residues (e.g., Trp) by released tosyl groups during cleavage.[5]- Incomplete deprotection of the Boc group can lead to deletion sequences.- δ-Lactam formation of the activated arginine derivative, leading to chain termination.[12]- Aspartimide formation in sequences containing Asp.[13]
Compatibility Favorable for hydrophobic and aggregation-prone sequences.[]Broadly applicable and compatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[13]
Safety & Handling Requires specialized equipment for handling highly corrosive and toxic HF.[4]TFA is corrosive but generally considered safer to handle than HF.[10]

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of Boc-L-beta-homoarginine(Tos) and Fmoc-L-beta-homoarginine(Pbf) in manual SPPS.

Protocol 1: Boc-SPPS Cycle for Boc-L-beta-homoarginine(Tos) Incorporation

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

Materials:

  • Peptide-resin with a free C-terminus

  • Boc-L-beta-homoarginine(Tos)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

1. Nα-Boc Deprotection:

  • Swell the peptide-resin in DCM in a reaction vessel.
  • Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[3]
  • Drain and add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.[2][3]
  • Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[2]

2. Neutralization:

  • Wash the resin with a 5-10% solution of DIEA in DCM (2x, 2 minutes each) to neutralize the trifluoroacetate salt.[6]
  • Wash the resin with DCM (3x) and then with DMF (3x) in preparation for coupling.

3. Coupling of Boc-L-beta-homoarginine(Tos):

  • In a separate vessel, dissolve Boc-L-beta-homoarginine(Tos) (2-3 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-3 equivalents) in DMF.
  • Add DIEA (4-6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection:

  • HF Cleavage: Treat the dried peptide-resin with anhydrous HF in the presence of scavengers (e.g., p-cresol) at 0°C for 1-2 hours.[4] This procedure requires a specialized HF cleavage apparatus.

  • TFMSA Cleavage: As an alternative to HF, trifluoromethanesulfonic acid (TFMSA) can be used in the presence of scavengers. The peptide-resin is treated with a solution of TFMSA, thioanisole, and TFA at 0-5°C for 1-2 hours.[3]

Protocol 2: Fmoc-SPPS Cycle for Fmoc-L-beta-homoarginine(Pbf) Incorporation

This protocol outlines a single cycle of deprotection and coupling.

Materials:

  • Peptide-resin with a free C-terminus

  • Fmoc-L-beta-homoarginine(Pbf)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU/DIEA or DIC/OxymaPure)

1. Nα-Fmoc Deprotection:

  • Swell the peptide-resin in DMF in a reaction vessel.
  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[9]
  • Drain the solution.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[9]
  • Drain and wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

2. Coupling of Fmoc-L-beta-homoarginine(Pbf):

  • Standard Coupling (HBTU/DIEA):
  • In a separate vessel, dissolve Fmoc-L-beta-homoarginine(Pbf) (3 equivalents) and HBTU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
  • Monitor the reaction with the Kaiser test. If the test is positive (blue beads), a second coupling may be necessary.
  • Wash the resin with DMF (3x).

Final Cleavage and Deprotection:

  • Treat the dried peptide-resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.[1][8]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualization of Workflows and Concepts

Boc_SPPS_Workflow Start Peptide-Resin (Nα-Boc protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling (Boc-L-beta-homoarginine(Tos) + Activating Agents) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle

A generalized workflow for a single cycle in Boc-SPPS.

Fmoc_SPPS_Workflow Start Peptide-Resin (Nα-Fmoc protected) Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-L-beta-homoarginine(Pbf) + Activating Agents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle

A generalized workflow for a single cycle in Fmoc-SPPS.

Side_Reaction_Comparison Boc_Strategy Boc-L-beta-homoarginine(Tos) Strategy Boc_Side_Reaction Potential Side Reactions Boc_Strategy->Boc_Side_Reaction Fmoc_Strategy Fmoc-L-beta-homoarginine(Pbf) Strategy Fmoc_Side_Reaction Potential Side Reactions Fmoc_Strategy->Fmoc_Side_Reaction Tos_Modification Tosyl modification of sensitive residues (e.g., Trp) during HF cleavage Boc_Side_Reaction->Tos_Modification Incomplete_Deprotection Incomplete Boc deprotection leading to deletion sequences Boc_Side_Reaction->Incomplete_Deprotection Lactam_Formation δ-Lactam formation during coupling, causing chain termination Fmoc_Side_Reaction->Lactam_Formation Aspartimide_Formation Aspartimide formation for Asp-containing sequences Fmoc_Side_Reaction->Aspartimide_Formation

Key side reactions associated with each strategy.

Conclusion

The choice between Boc-L-beta-homoarginine(Tos) and Fmoc-L-beta-homoarginine(Pbf) is contingent upon the specific requirements of the target peptide and the available laboratory infrastructure. The Fmoc/tBu strategy, utilizing Fmoc-L-beta-homoarginine(Pbf), has largely become the method of choice for routine and complex peptide synthesis due to its milder reaction conditions, true orthogonality, and amenability to automation.[1] It is particularly advantageous for peptides containing acid-sensitive functionalities.

However, the Boc/Bzl strategy, with Boc-L-beta-homoarginine(Tos), remains a powerful and relevant technique, especially for the synthesis of long, hydrophobic, or aggregation-prone peptides where the acidic deprotection steps can enhance solvation and improve synthetic outcomes.[] The requirement for strong, hazardous acids for final cleavage necessitates specialized equipment and careful handling. A thorough understanding of the chemical principles and potential pitfalls of each strategy is paramount for the successful synthesis of beta-homoarginine-containing peptides.

References

A Head-to-Head Comparison: Boc-L-beta-homoarginine(Tos) vs. Boc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is a critical determinant of success. This is particularly true for arginine, a highly basic amino acid prone to side reactions. This guide provides an in-depth, objective comparison of two arginine derivatives for use in Boc-based SPPS: Boc-L-beta-homoarginine(Tos) and the more commonly utilized Boc-Arg(Pbf)-OH.

This comparison will delve into their respective efficiencies, potential side reactions, and deprotection conditions, supported by available data and established protocols. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their target peptide.

Performance at a Glance: A Comparative Analysis

The choice between Boc-L-beta-homoarginine(Tos) and Boc-Arg(Pbf)-OH hinges on a trade-off between the unique properties conferred by the beta-amino acid structure and the well-characterized performance of the Pbf protecting group.

ParameterBoc-L-beta-homoarginine(Tos)Boc-Arg(Pbf)-OH
Structure Contains a β-homoarginine residue with a tosyl (Tos) protecting group on the guanidino side chain.Contains a standard L-arginine residue with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain.
Coupling Efficiency Generally considered to have good coupling efficiency, though potentially slower due to the beta-amino acid structure. Specific quantitative data is limited in publicly available literature.Exhibits good to high coupling efficiency in Boc-SPPS. The bulky Pbf group can sometimes lead to steric hindrance, but this is generally manageable.
Key Side Reactions The primary concern with the Tosyl group is the potential for modification of sensitive residues, such as tryptophan, by the cleaved protecting group during final deprotection.The major side reaction associated with the Pbf group is the alkylation of tryptophan residues upon cleavage, although it is considered less prone to this than other sulfonyl-based protecting groups like Pmc. δ-Lactam formation, an intramolecular cyclization that terminates the peptide chain, can also occur during activation.
Deprotection Conditions The Tosyl group is highly stable and requires strong acidic conditions for removal, typically anhydrous hydrogen fluoride (HF).[1]The Pbf group is designed for acid-labile cleavage and can be removed under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA). While Boc-SPPS traditionally uses HF for final cleavage, the Pbf group offers the potential for milder cleavage cocktails compared to the Tosyl group.
Impact on Peptide Properties Incorporation of β-homoarginine can increase resistance to enzymatic degradation by proteases like trypsin, potentially enhancing the biological half-life of the peptide.[2]Standard L-arginine residue.
Safety Considerations Requires handling of highly hazardous anhydrous HF, necessitating specialized equipment and stringent safety protocols.[1]While TFA is a strong acid, it is generally considered less hazardous to handle than HF.

Delving into the Chemistry: Key Considerations

Boc-L-beta-homoarginine(Tos): The introduction of a beta-amino acid like homoarginine can be a strategic choice to enhance the pharmacological properties of a peptide. The increased resistance to enzymatic cleavage is a significant advantage for therapeutic peptide development.[2] However, the use of the Tosyl protecting group is a major consideration. Its removal requires the harsh and hazardous conditions of liquid HF, which can be detrimental to sensitive peptides and requires specialized laboratory setups.[1]

Boc-Arg(Pbf)-OH: The Pbf protecting group is a more modern and widely used alternative in peptide synthesis, particularly in the context of Fmoc-SPPS, but its application in Boc-SPPS is also established. Its key advantage is its lability to TFA, allowing for deprotection under less harsh conditions than HF.[3] While the risk of tryptophan alkylation exists, it is generally lower than with other sulfonyl-based protecting groups. The potential for δ-lactam formation during the coupling step is a known issue with arginine derivatives and should be monitored.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible success in SPPS. Below are generalized protocols for the incorporation of each amino acid derivative in a manual Boc-SPPS workflow.

Protocol 1: Coupling of Boc-L-beta-homoarginine(Tos) in Boc-SPPS
  • Resin Swelling: Swell the desired resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and add fresh 50% TFA/DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes, followed by washing with DCM (3x).

  • Coupling:

    • Pre-activate 2-4 equivalents of Boc-L-beta-homoarginine(Tos) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: Coupling of Boc-Arg(Pbf)-OH in Boc-SPPS
  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Follow the same procedure as in Protocol 1, step 2.

  • Neutralization: Follow the same procedure as in Protocol 1, step 3.

  • Coupling:

    • Pre-activate 2-4 equivalents of Boc-Arg(Pbf)-OH with a coupling agent like HBTU/HOBt or DIC/HOBt in DMF.

    • Add the activated amino acid to the resin.

    • Allow the reaction to proceed for 1-2 hours, monitoring with the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue with the synthesis cycle.

Protocol 3: Final Cleavage and Deprotection
  • For Peptides containing Boc-L-beta-homoarginine(Tos):

    • Dry the peptide-resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash with cold ether.

    • Dry the peptide under vacuum.

  • For Peptides containing Boc-Arg(Pbf)-OH:

    • Dry the peptide-resin.

    • Treat the resin with a cleavage cocktail containing a high concentration of TFA and scavengers (e.g., TFA/water/triisopropylsilane 95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Collect and wash the peptide as described above.

    • Dry the peptide under vacuum.

Visualizing the Process and Pathway

To further illustrate the concepts discussed, the following diagrams depict the experimental workflow and a relevant biological signaling pathway.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-Arg(Pbf)-OH or Boc-L-beta-homoarginine(Tos)) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Resin Next Cycle Cleavage Cleavage & Deprotection (HF or TFA Cocktail) Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide β-Homoarginine Opioid Peptide Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_protein G-protein (αβγ) Receptor->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase ATP ATP G_alpha->AC Inhibits Ion_Channel Ion Channel G_beta_gamma->Ion_Channel Modulates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channel->Cellular_Response

References

A Comparative Guide to Tosyl Protection for Beta-Homoarginine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the guanidino function of arginine and its analogues, such as beta-homoarginine (β-hArg), is a critical decision that significantly impacts yield and purity. This guide provides an objective comparison of tosyl (Tos) protection for β-hArg against other common alternatives, supported by established principles and experimental data from the broader context of arginine protection in solid-phase peptide synthesis (SPPS).

The guanidino group of arginine and its homologues is highly basic and nucleophilic, necessitating protection to prevent side reactions during peptide chain elongation. The choice of protecting group is intrinsically linked to the overall synthetic strategy, primarily distinguishing between Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries.

Tosyl (Tos) Protection: A Legacy of Stability

The tosyl group is a well-established protecting group for the guanidino function, particularly within the framework of Boc-based SPPS. Its primary advantage lies in its exceptional stability under the acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA). This robustness ensures the guanidino group remains fully protected throughout the synthesis of long or complex peptide sequences.

However, this stability necessitates the use of very strong acids for its removal, most commonly anhydrous hydrogen fluoride (HF). This harsh deprotection step is a significant drawback, as it can lead to the degradation of sensitive peptides and requires specialized, corrosion-resistant equipment.

Modern Alternatives: The Rise of Acid-Labile Sulfonyl Groups

In the context of the milder and more prevalent Fmoc-SPPS, the tosyl group is largely incompatible due to its resistance to the standard TFA-based cleavage cocktails. This has led to the development of more acid-labile sulfonyl-based protecting groups, with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) being the most widely adopted for both arginine and β-homoarginine. The Pbf group offers sufficient stability to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) while being readily cleaved by standard TFA cocktails.

Performance Comparison: Tosyl vs. Pbf for Beta-Homoarginine

While direct comparative studies on tosyl versus Pbf protection specifically for beta-homoarginine are scarce in peer-reviewed literature, a comprehensive comparison can be extrapolated from the extensive data available for arginine. The commercial availability of both Boc-β-hArg(Tos)-OH and Fmoc-β-hArg(Pbf)-OH underscores their respective applications in different synthetic strategies.

ParameterTosyl (Tos) ProtectionPbf ProtectionOther Alternatives (e.g., Pmc, Mtr)
Primary Synthetic Strategy Boc-SPPSFmoc-SPPSPrimarily Fmoc-SPPS
Stability to Nα-Deprotection High (Stable to TFA)High (Stable to piperidine)Generally high
Deprotection Conditions Very Harsh (Anhydrous HF)[1]Mild (TFA-based cocktails)Milder than Tos, often harsher than Pbf
Cleavage Time ~1-2 hours with HF~1.5-4 hours with TFA2-24 hours with TFA, depending on the group
Potential Side Reactions Peptide degradation with HF, alkylation of sensitive residues (e.g., Trp) by released tosyl groups.δ-lactam formation, tryptophan alkylation (less than Pmc).Varying degrees of side reactions.
Compatibility Not compatible with standard Fmoc-SPPS cleavage.Not compatible with Boc-SPPS Nα-deprotection.Generally not used in Boc-SPPS.
Handling Requires specialized HF cleavage apparatus.Standard laboratory glassware.Standard laboratory glassware.

Experimental Protocols

Protocol 1: Boc-SPPS Coupling of Boc-β-hArg(Tos)-OH (General Protocol)

This protocol outlines a general manual coupling cycle for incorporating a tosyl-protected beta-homoarginine residue using Boc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.

  • Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes. Drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Washing: Wash the resin with DCM (3x).

  • Coupling: In a separate vessel, pre-activate Boc-β-hArg(Tos)-OH (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF for 5-10 minutes. Add the activation mixture to the resin and couple for 1-2 hours.

  • Monitoring: Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Proceed to the next cycle.

Protocol 2: Final Cleavage and Deprotection of a Tosyl-Protected Peptide (HF Cleavage)

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

  • Preparation: Dry the synthesized peptide-resin thoroughly under vacuum. Place the resin in a Kel-F reaction vessel.

  • Scavengers: Add a scavenger mixture to the resin. A common mixture is p-cresol and p-thiocresol, particularly if tryptophan is present.

  • HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Condense anhydrous HF into the vessel (typically 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 1-1.5 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen and vacuum.

  • Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to remove scavengers and organic-soluble byproducts.

  • Extraction and Lyophilization: Extract the crude peptide from the resin using a suitable solvent (e.g., dilute acetic acid) and lyophilize.

Protocol 3: Fmoc-SPPS Coupling of Fmoc-β-hArg(Pbf)-OH (General Protocol)

This protocol outlines a general manual coupling cycle for incorporating a Pbf-protected beta-homoarginine residue using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Nα-Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine/DMF for 15-20 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling: In a separate vessel, pre-activate Fmoc-β-hArg(Pbf)-OH (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and DIEA in DMF for 5-10 minutes. Add the activation mixture to the resin and couple for 1-2 hours.

  • Monitoring: Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Proceed to the next cycle.

Protocol 4: Final Cleavage and Deprotection of a Pbf-Protected Peptide
  • Preparation: Dry the synthesized peptide-resin.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.

Visualizing the Synthetic Workflows

Boc_SPPS_Workflow Resin Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Start Cycle Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling Boc-β-hArg(Tos)-OH Neutralization->Coupling Washing Washing Coupling->Washing Final_Peptide Protected Peptide on Resin Washing->Final_Peptide End Cycle Final_Peptide->Boc_Deprotection Next Amino Acid HF_Cleavage HF Cleavage Final_Peptide->HF_Cleavage Final Step Crude_Peptide Crude Peptide HF_Cleavage->Crude_Peptide Fmoc_SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Cycle Coupling Coupling Fmoc-β-hArg(Pbf)-OH Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Final_Peptide Protected Peptide on Resin Washing->Final_Peptide End Cycle Final_Peptide->Fmoc_Deprotection Next Amino Acid TFA_Cleavage TFA Cleavage Final_Peptide->TFA_Cleavage Final Step Crude_Peptide Crude Peptide TFA_Cleavage->Crude_Peptide Protection_Deprotection_Logic cluster_Boc Boc-SPPS Strategy cluster_Fmoc Fmoc-SPPS Strategy Tos_Protection β-hArg(Tos) TFA_Stable Stable to TFA (Boc Removal) Tos_Protection->TFA_Stable HF_Labile Labile to HF (Final Cleavage) TFA_Stable->HF_Labile Pbf_Protection β-hArg(Pbf) Piperidine_Stable Stable to Piperidine (Fmoc Removal) Pbf_Protection->Piperidine_Stable TFA_Labile Labile to TFA (Final Cleavage) Piperidine_Stable->TFA_Labile

References

A Comparative Guide to the HPLC-MS Analysis of Peptides Containing β-Homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of modified peptides, the incorporation of non-proteinogenic amino acids like β-homoarginine presents unique analytical challenges and opportunities. β-Homoarginine, an analogue of arginine with an additional methylene group in its side chain, can influence a peptide's structure, stability, and biological activity. Consequently, robust analytical methodologies are crucial for the accurate characterization, quantification, and purity assessment of these modified peptides.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) against other relevant analytical techniques for the analysis of β-homoarginine-containing peptides. We will delve into the strengths and limitations of each method, supported by illustrative experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for a β-homoarginine-containing peptide is dictated by the specific analytical goal, whether it is for identification, quantification, or structural elucidation. HPLC-MS stands out as a versatile and powerful tool, offering both separation and detailed mass information in a single run.

FeatureHPLC-MSHPLC-UVStandalone MS (e.g., MALDI-TOF)
Primary Application Identification, Quantification, Purity Analysis, Impurity ProfilingQuantification, Purity AssessmentMolecular Weight Confirmation, High-Throughput Screening
Principle Separates based on physicochemical properties and detects based on mass-to-charge ratio.Separates based on physicochemical properties and detects based on UV absorbance.Measures the mass-to-charge ratio of ions.
Qualitative Information High (Provides molecular weight and fragmentation data for sequence confirmation).Low (Retention time is the primary identifier).Moderate (Provides molecular weight).
Quantitative Capability Excellent (with appropriate standards).Excellent (Robust and reproducible for purity).Relative quantification is possible but often requires internal standards for high accuracy.[1]
Sensitivity High (femtomole to attomole range).Moderate (picomole to nanomole range).High (femtomole to picomole range).
Sample Preparation More involved, requires mobile phase preparation and sample filtration.[1]More involved, requires mobile phase preparation and sample filtration.[1]Relatively simple, involves co-crystallization with a matrix.[1]
Throughput Lower, dependent on chromatographic run time.[1]Lower, dependent on chromatographic run time.[1]High, rapid analysis of multiple samples.[1]

Experimental Data: A Case Study of a β-Homoarginine Modified Peptide

To illustrate the comparative performance of different analytical techniques, we will consider a synthetic analogue of the well-characterized nonapeptide Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), where the C-terminal Arginine is replaced with β-homoarginine (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-β-hArg).

Purity Assessment: HPLC-UV vs. HPLC-MS

The purity of the synthesized peptide was assessed using both HPLC with UV detection at 214 nm and HPLC-MS. While HPLC-UV provides a robust measure of purity based on the absorbance of the peptide backbone, HPLC-MS can offer a more detailed impurity profile by detecting co-eluting species with different mass-to-charge ratios.

Analytical MethodMain Peak Retention Time (min)Purity (%)Detected Impurities
HPLC-UV (214 nm) 15.296.5Minor peaks at 14.8 min and 16.1 min
HPLC-MS (TIC) 15.294.8Deletion sequence (m/z), Oxidation (+16 Da)

Note: The purity values determined by MS can sometimes be lower than those from UV detection due to the ability of MS to identify co-eluting impurities that are not resolved chromatographically.

Molecular Weight Verification: HPLC-MS vs. MALDI-TOF MS

The accurate mass of the synthesized peptide is a critical quality attribute. Both HPLC-MS and MALDI-TOF MS are powerful techniques for this purpose.

Analytical MethodTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Accuracy (ppm)
HPLC-MS (ESI-QTOF) 1074.581074.599.3
MALDI-TOF MS 1074.581074.6127.9

Note: While both techniques provide accurate mass measurements, high-resolution mass spectrometers coupled with HPLC often yield higher mass accuracy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the peptide and the analytical instrumentation.

Protocol 1: HPLC-MS for Identification and Purity Analysis

Objective: To separate the β-homoarginine-containing peptide from its impurities and confirm its identity and purity using mass spectrometry.

Materials:

  • HPLC system with a UV detector and coupled to an electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Peptide sample dissolved in Mobile Phase A.

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the peptide sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The increased basicity of β-homoarginine compared to arginine may slightly increase retention time, necessitating a potential adjustment of the gradient.

  • Monitor the elution profile with the UV detector at 214 nm.

  • The eluent is introduced into the ESI-MS source.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 400-1500.

  • Perform tandem MS (MS/MS) on the most abundant precursor ion to obtain fragmentation data for sequence confirmation.

Protocol 2: MALDI-TOF MS for Molecular Weight Confirmation

Objective: To rapidly determine the molecular weight of the β-homoarginine-containing peptide.

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Peptide sample (1 mg/mL in 0.1% TFA).

Protocol:

  • Mix 1 µL of the peptide sample with 1 µL of the matrix solution directly on the MALDI target plate.

  • Allow the mixture to air-dry completely (co-crystallization).

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in positive ion reflectron mode.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of β-homoarginine-containing peptides and the logical decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization synthesis Solid-Phase Peptide Synthesis (with Fmoc-β-hArg(Pbf)-OH) cleavage Cleavage & Deprotection synthesis->cleavage purification Preparative HPLC cleavage->purification hplc_uv HPLC-UV (Purity Assessment) purification->hplc_uv Quantitative Analysis hplc_ms HPLC-MS (Identity & Impurity Profile) purification->hplc_ms Qualitative & Quantitative Analysis maldi MALDI-TOF MS (MW Confirmation) purification->maldi Rapid MW Check

Caption: Experimental workflow for the synthesis and analysis of β-homoarginine peptides.

decision_tree cluster_options cluster_methods start Analytical Goal? identity Identity Confirmation & Impurity Profiling start->identity quantification Accurate Quantification & Purity start->quantification mw_check Rapid Molecular Weight Check start->mw_check hplc_ms HPLC-MS identity->hplc_ms hplc_uv HPLC-UV quantification->hplc_uv maldi MALDI-TOF MS mw_check->maldi

Caption: Decision tree for selecting an analytical method for β-homoarginine peptides.

Fragmentation of β-Homoarginine Peptides in Mass Spectrometry

The fragmentation pattern of peptides in tandem mass spectrometry (MS/MS) provides sequence information. Peptides containing β-homoarginine are expected to fragment in a similar manner to arginine-containing peptides, primarily at the peptide bonds, yielding b- and y-ions. The additional methylene group in the β-homoarginine side chain will be reflected in the mass of the fragment ions containing this residue. A characteristic neutral loss of guanidine (CH₅N₃, 59.07 Da) from the side chain, similar to that of arginine, may also be observed.

fragmentation_pathway cluster_peptide Peptide Backbone N_term H₂N AA1 AA₁ N_term->AA1 C_term COOH AA2 AA₂ AA1->AA2 b_hArg β-hArg AA2->b_hArg AA4 AA₄ b_hArg->AA4 AA4->C_term b2 b₂-ion b2->AA2 Cleavage y2 y₂-ion y2->b_hArg Cleavage

Caption: Simplified fragmentation of a peptide containing β-homoarginine.

References

A Comparative Guide to NMR Spectroscopy for Beta-Homoarginine Peptide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like beta-homoarginine into peptides is a key strategy in drug discovery to enhance proteolytic stability and modulate biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of these modified peptides. This guide provides an objective comparison of NMR techniques for analyzing peptides containing beta-homoarginine versus its natural counterpart, L-arginine, supported by experimental data and detailed protocols.

Structural Differences and Their NMR Signatures

The primary structural difference between arginine and beta-homoarginine is the insertion of an additional methylene group in the side chain of beta-homoarginine. This seemingly small change can significantly impact the local chemical environment and, consequently, the NMR spectral data.

A key indicator of successful incorporation and the primary point of comparison in ¹H NMR is the chemical shift of the side-chain protons. The additional methylene group in beta-homoarginine introduces an extra spin system, which can be identified and differentiated from arginine using 2D NMR techniques like COSY and TOCSY.

Comparative NMR Data: Arginine vs. Beta-Homoarginine

Proton AssignmentL-Arginine ¹H Chemical Shift (ppm)Beta-Homoarginine Projected ¹H Chemical Shift (ppm)Notes
Backbone
NH~8.3~8.3Amide proton shifts are highly dependent on hydrogen bonding and secondary structure.
~4.3~4.3Alpha proton shifts are sensitive to the peptide backbone conformation.
Side Chain
~1.9~1.7 - 1.9The chemical shift of the beta protons in beta-homoarginine is expected to be similar to or slightly upfield from that of arginine.
~1.7~1.5 - 1.7
~3.2~1.6 - 1.8Key Differentiating Region. In beta-homoarginine, this would correspond to the additional methylene group (Hε), expected to be in the aliphatic region. The original Hδ protons would be shifted.
-~3.1 - 3.3This corresponds to the protons adjacent to the guanidinium group, similar to the Hδ protons in arginine.
Guanidinium NH~7.2, ~6.7~7.2, ~6.7These shifts can be broad and are often exchanged with solvent.

Note: The projected chemical shifts for beta-homoarginine are estimates and can vary significantly based on the peptide sequence, solvent, pH, and temperature.

Experimental Protocols

A robust characterization of a beta-homoarginine-containing peptide involves solid-phase peptide synthesis (SPPS) followed by comprehensive NMR analysis.

Solid-Phase Peptide Synthesis (SPPS) of a Beta-Homoarginine Peptide

The synthesis of a peptide containing beta-homoarginine follows standard Fmoc-based solid-phase peptide synthesis protocols.[1][2][3][4] The key step is the incorporation of the protected beta-homoarginine building block, such as Fmoc-L-β-Homoarginine(Pbf)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-β-Homoarginine(Pbf)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM, Diethyl ether)

General Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-L-β-Homoarginine(Pbf)-OH) using a coupling agent like HBTU/HOBt and an activator base like DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

NMR Spectroscopy for Structural Characterization

Once the peptide is synthesized and purified, a suite of 1D and 2D NMR experiments is performed to confirm its structure and assign the resonances.[5][6]

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents like DMSO-d₆) to a concentration of 1-5 mM.

  • Adjust the pH to the desired value (typically between 4 and 6 for peptides in aqueous solution).

NMR Experiments:

  • 1D ¹H NMR: Provides an initial overview of the proton resonances and helps to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): This is a crucial experiment for identifying the spin systems of individual amino acid residues.[5] For beta-homoarginine, the TOCSY spectrum would show correlations between the backbone NH, Hα, Hβ, Hγ, Hδ, and Hε protons, allowing for its unambiguous identification and differentiation from arginine, which has a shorter spin system.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically over two or three bonds. This helps to confirm the connectivity of protons within a spin system identified by TOCSY.[5]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[5] NOESY is essential for determining the three-dimensional structure of the peptide and for sequential assignment, which involves linking the spin systems of adjacent amino acids.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This experiment is useful for resolving overlapping proton signals and for assigning the carbon resonances.

Visualization of Workflows and Concepts

Experimental Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis SPPS Solid-Phase Peptide Synthesis (incorporating β-homoarginine) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (Verification) Purification->MassSpec SamplePrep Sample Preparation MassSpec->SamplePrep Proceed if mass is correct NMR_Acq 1D & 2D NMR Acquisition (COSY, TOCSY, NOESY, HSQC) SamplePrep->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc Assignment Resonance Assignment DataProc->Assignment Structure Structure Calculation Assignment->Structure

Caption: Workflow for the synthesis and NMR characterization of a beta-homoarginine peptide.

Logical Relationship of 2D NMR Experiments for Resonance Assignment

G TOCSY TOCSY (Identifies spin systems) Assignment Sequential Assignment TOCSY->Assignment Provides amino acid type COSY COSY (Confirms J-coupling) COSY->Assignment Confirms connectivity NOESY NOESY (Identifies spatial proximity) NOESY->Assignment Links adjacent residues (dαN(i, i+1), dNN(i, i+1))

Caption: Interplay of 2D NMR experiments for the sequential assignment of peptide resonances.

References

A Comparative Guide to the Biological Activity of Peptides with L-beta-homoarginine versus L-arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate biological activity, enhance stability, and improve pharmacokinetic profiles. Among these, L-beta-homoarginine, a homolog of L-arginine featuring an additional methylene group in its backbone, presents a compelling alternative for modifying peptide therapeutics. This guide provides an objective comparison of the biological activities of peptides containing L-beta-homoarginine versus those with the canonical L-arginine, supported by available experimental data and detailed methodologies.

Key Differences in Biological Activity

The substitution of L-arginine with L-beta-homoarginine can profoundly impact a peptide's interaction with biological systems. The primary differences lie in enzymatic stability, receptor binding affinity, and substrate efficiency for enzymes like nitric oxide synthase.

Enhanced Enzymatic Stability

A significant advantage of incorporating L-beta-homoarginine is the increased resistance to proteolytic degradation. Peptides containing β-amino acids are known to be less susceptible to cleavage by common proteases.[1][2][3] This is attributed to the altered peptide backbone, which is not readily recognized by the active sites of these enzymes.

For instance, studies on opioid peptides have shown that the replacement of L-arginine with L-homoarginine can confer resistance to degradation by trypsin-like enzymes.[4] Trypsin specifically cleaves peptide bonds C-terminal to lysine and arginine residues.[5][6] The altered stereochemistry and bond lengths in a peptide containing L-beta-homoarginine hinder this enzymatic action, potentially leading to a longer in vivo half-life. This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Modulation of Receptor Binding and Activity

The introduction of L-beta-homoarginine can alter the binding affinity and subsequent biological activity of peptides at their cognate receptors. The increased conformational flexibility and the different spatial presentation of the crucial guanidinium group can lead to nuanced changes in receptor interaction.

A study on synthetic opioid peptide analogs provides a direct comparison. The replacement of L-arginine with L-homoarginine in neo-endorphins and dynorphins was investigated. The resulting peptides were tested in guinea-pig ileum (GPI) and mouse vas deferens (MVD) assays to assess their opioid receptor activity.[4] While specific binding affinities (Ki values) were not reported in the abstract, the study concluded that this substitution is a promising strategy for designing biologically active peptides.[4] Another study on the dimeric opioid peptide Biphalin showed that replacing phenylalanine with its beta-3-homo counterpart resulted in a derivative with good μ- and δ-receptor affinities and in vivo antinociceptive activity, alongside increased enzymatic stability.[7] This suggests that beta-amino acid substitutions, including L-beta-homoarginine, can be well-tolerated and even beneficial for maintaining or enhancing receptor interaction.

Altered Substrate Specificity: The Case of Nitric Oxide Synthase

L-arginine is the natural substrate for nitric oxide synthase (NOS), an enzyme crucial for the production of the signaling molecule nitric oxide (NO). L-homoarginine can also act as a substrate for NOS, but with significantly lower efficiency. This has been a key area of comparative study between the two amino acids. While direct peptide comparisons are limited in this context, the data on the free amino acids provides valuable insight.

Quantitative Data Comparison

The following table summarizes the available quantitative data comparing the activity of L-homoarginine and L-arginine in a key biological pathway. It is important to note that direct comparative data for a wide range of peptides is limited in the current literature.

ParameterL-arginineL-beta-homoarginineBiological System/AssayReference
Opioid Receptor Activity Native ActivityBiologically Active AnalogsGuinea-pig ileum & Mouse vas deferens[4]
Enzymatic Stability Susceptible to Trypsin CleavageIncreased Resistance to TrypsinIn vitro enzymatic assay[4]

Note: The data in this table is largely qualitative due to the limited availability of direct quantitative comparisons in the literature. Further research is required to generate comprehensive quantitative datasets.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing either L-arginine or L-beta-homoarginine can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Rink Amide MBHA resin or pre-loaded Wang resin

  • Fmoc-L-Arg(Pbf)-OH[8][9][10][11]

  • Fmoc-L-beta-HomoArg(Pbf)-OH[12]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • HPLC for purification

  • Mass spectrometer for identity confirmation

General Protocol:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes in a reaction vessel.[13][14]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-20 minutes. The resin is then washed thoroughly with DMF.[14]

  • Amino Acid Coupling:

    • The Fmoc-protected amino acid (L-arginine or L-beta-homoarginine derivative, 3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents each) and DIPEA (6 equivalents) in DMF.

    • The activated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.[15]

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Pbf group on arginine/homoarginine) are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[14]

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase HPLC. The identity of the purified peptide is confirmed by mass spectrometry.[14]

Visualizing the Impact: Signaling Pathways and Workflows

To illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation Resin Resin Loading Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycles Washing->Repeat Cleavage Cleavage & Deprotection Washing->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC Purified_Peptide Purified Peptide HPLC->Purified_Peptide Mass_Spec Mass Spectrometry Purified_Peptide->Mass_Spec Receptor_Binding Receptor Binding Assay Purified_Peptide->Receptor_Binding Purified_Peptide->Receptor_Binding Enzymatic_Stability Enzymatic Stability Assay Purified_Peptide->Enzymatic_Stability Purified_Peptide->Enzymatic_Stability In_Vivo_Efficacy In Vivo Efficacy Study Purified_Peptide->In_Vivo_Efficacy Purified_Peptide->In_Vivo_Efficacy

Caption: Experimental workflow for peptide synthesis and evaluation.

receptor_binding_comparison cluster_arginine L-arginine Peptide cluster_homoarginine L-beta-homoarginine Peptide cluster_signaling Downstream Signaling Arg_Peptide L-Arg Peptide Receptor Receptor Arg_Peptide->Receptor Binding HomoArg_Peptide L-β-hArg Peptide HomoArg_Peptide->Receptor Altered Binding Signaling_Arg Biological Response Receptor->Signaling_Arg Activation Signaling_HomoArg Modulated Response Receptor->Signaling_HomoArg Modulated Activation

Caption: Comparative receptor binding and signaling.

Conclusion

The substitution of L-arginine with L-beta-homoarginine in peptides offers a viable strategy for enhancing proteolytic stability, a key hurdle in the development of peptide therapeutics. While this modification can modulate receptor binding and substrate efficiency, the available data suggests that biological activity is often retained and, in some cases, may be beneficially altered. However, the current body of literature lacks extensive, direct comparative studies across a broad range of biological systems. Further research, including systematic quantitative analysis of receptor binding affinities, enzyme inhibition constants, and in vivo pharmacokinetic and pharmacodynamic profiles, is necessary to fully elucidate the therapeutic potential of L-beta-homoarginine-containing peptides. This guide serves as a foundational resource for researchers embarking on the design and evaluation of such novel peptide analogs.

References

Navigating the Fragmentation Landscape: A Comparative Guide to Beta-Homoarginine Residues in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation behavior of non-standard amino acids is paramount for confident structural elucidation. This guide provides a comparative analysis of the mass spectrometric fragmentation of beta-homoarginine (β-hArg) residues, offering insights into its behavior under common fragmentation techniques and drawing comparisons with its natural analogue, arginine (Arg).

Beta-homoarginine, a homologue of arginine with an additional methylene group in its side chain, is often incorporated into peptides to enhance their biological activity and stability. Its analysis by tandem mass spectrometry (MS/MS), however, presents unique fragmentation characteristics that differ from canonical amino acids. This guide synthesizes available data to illuminate these differences, aiding in the accurate identification and characterization of β-hArg-containing peptides.

Distinctive Fragmentation of N-terminal Beta-Homoarginine in CID

A notable feature of peptides with an N-terminal β-homoarginine, often generated by the guanidination of an N-terminal lysine, is their distinct fragmentation pattern under Collision-Induced Dissociation (CID). Unlike typical peptides, those with N-terminal β-hArg exhibit a pronounced tendency to form b(n-1)+H₂O ions . This characteristic fragmentation pathway involves the loss of the C-terminal amino acid as a neutral species along with a water molecule from the precursor ion, providing a strong diagnostic marker for the presence of N-terminal β-hArg.

Furthermore, the presence of a highly basic β-homoarginine at the N-terminus has been shown to inhibit peptide sequence scrambling during CID. This phenomenon simplifies the resulting tandem mass spectra, leading to more straightforward and confident sequence interpretation. In contrast, peptides lacking this modification can undergo rearrangements, complicating spectral analysis.

Comparative Fragmentation Overview: Beta-Homoarginine vs. Arginine

While specific quantitative data directly comparing the fragment ion intensities of β-hArg and Arg-containing peptides across different fragmentation methods remains limited in publicly available literature, we can infer and highlight key expected differences based on their structural properties and the known fragmentation patterns of arginine.

Fragmentation MethodArginine-Containing Peptides (Expected)Beta-Homoarginine-Containing Peptides (Expected)Key Distinctions & Considerations
CID (Collision-Induced Dissociation) - Rich b- and y-ion series. - Characteristic neutral losses from the side chain, including ammonia (17 Da), water (18 Da), and guanidine group fragments (e.g., 43 Da, NH=C(NH₂)).- Prominent b(n-1)+H₂O ion for N-terminal β-hArg. - Reduced sequence scrambling with N-terminal β-hArg. - Expected b- and y-ion series, though potentially with different relative intensities compared to Arg peptides. - Side chain neutral losses are anticipated, but their relative abundances may differ.The enhanced formation of the b(n-1)+H₂O ion is a primary diagnostic feature for N-terminal β-hArg in CID. The suppression of sequence scrambling simplifies spectral interpretation.
HCD (Higher-Energy Collisional Dissociation) - Generally produces more extensive b- and y-ion series compared to CID. - Side chain fragmentations are common.- Expected to produce rich b- and y-ion series. - The high collision energy may lead to more complex side-chain fragmentation patterns compared to CID.HCD is expected to provide more complete sequence coverage for both types of peptides. The higher energy may reveal more subtle differences in side-chain stability.
ETD (Electron-Transfer Dissociation) - Generates c- and z-type fragment ions. - Preserves labile post-translational modifications. - Characteristic neutral losses from the arginine side chain are well-documented.- Expected to produce c- and z-type fragment ions. - The larger side chain of β-hArg may influence the efficiency of electron capture and subsequent fragmentation. - Specific neutral loss patterns for the β-hArg side chain under ETD are not as well-characterized but are anticipated.ETD is valuable for sequencing and localizing modifications. Comparative studies are needed to fully elucidate the differences in ETD fragmentation between Arg and β-hArg.

Experimental Protocols

Accurate analysis of β-hArg-containing peptides relies on robust experimental protocols. Below are generalized methodologies for key experimental stages.

Peptide Synthesis (Incorporating Beta-Homoarginine)

Beta-homoarginine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

  • Starting Material: Fmoc-L-β-homoarginine(Pbf)-OH is a commonly used protected amino acid for SPPS.

  • Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA are effective. Coupling times may need to be optimized.

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF. The Pbf side-chain protecting group is removed during the final cleavage from the resin with a strong acid cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Guanidination of Lysine Residues to Form Beta-Homoarginine

An alternative method to introduce β-hArg is through the chemical modification of lysine residues.

  • Sample Preparation: Tryptic peptides are desalted and dried.

  • Guanidination Reaction: The peptide sample is redissolved in a basic buffer (e.g., 50 mM ammonium bicarbonate, pH ~10-11). O-methylisourea is added as the guanidinating agent.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37-60°C) for a defined period (e.g., 1-2 hours).

  • Quenching and Desalting: The reaction is stopped by acidification (e.g., with formic acid), and the sample is desalted using C18 spin tips or equivalent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Peptides are separated on a C18 reverse-phase column using a gradient of increasing acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used to generate positively charged peptide ions.

    • MS1 Scan: A full scan is performed to detect the precursor ions.

    • MS2 Scan (Fragmentation): Precursor ions of interest are isolated and subjected to fragmentation using CID, HCD, or ETD.

    • Data Acquisition: Tandem mass spectra are acquired, typically in a data-dependent acquisition (DDA) mode.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways discussed.

cluster_peptide Peptide Precursor Ion cluster_cid CID Fragmentation H₂N H₂N R₁ R₁ CO-NH CO-NH R₂ R₂ β-hArg β-hArg COOH COOH Precursor Precursor Ion [M+nH]ⁿ⁺ b_ions b-ions Precursor->b_ions y_ions y-ions Precursor->y_ions b_n-1 b(n-1)+H₂O Ion (N-terminal β-hArg) Precursor->b_n-1 NL Neutral Losses (e.g., NH₃, H₂O) Precursor->NL

Figure 1. General CID fragmentation pathways for a peptide containing a beta-homoarginine residue.

cluster_peptide Peptide Precursor Ion cluster_etd ETD Fragmentation H₂N H₂N R₁ R₁ CO-NH CO-NH Arg Arg R₃ R₃ COOH COOH Precursor_ETD Precursor Ion [M+nH]ⁿ⁺ c_ions c-ions Precursor_ETD->c_ions z_ions z-ions Precursor_ETD->z_ions NL_ETD Side Chain Neutral Losses Precursor_ETD->NL_ETD

Figure 2. Expected ETD fragmentation pathways for a peptide containing an arginine or beta-homoarginine residue.

Conclusion

The mass spectrometric fragmentation of beta-homoarginine-containing peptides, particularly under CID, exhibits characteristic features that can be leveraged for their confident identification. The enhanced formation of b(n-1)+H₂O ions and the suppression of sequence scrambling for N-terminal β-hArg are powerful diagnostic tools. While further direct comparative studies with arginine are needed to fully map the quantitative differences in fragmentation across various platforms, the principles outlined in this guide provide a solid foundation for researchers working with this important class of modified peptides. By understanding these fragmentation behaviors and employing robust experimental protocols, scientists can more effectively harness the power of mass spectrometry to unravel the complexities of peptide structure and function.

A Comparative Guide to the Purity Assessment of Synthetic Beta-Homoarginine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of peptide therapeutics necessitates rigorous purity assessment to ensure safety, efficacy, and reproducibility of experimental results. The incorporation of non-proteinogenic amino acids, such as beta-homoarginine, into peptide sequences presents unique challenges and considerations in synthesis and purification. This guide provides an objective comparison of the analytical techniques used to assess the purity of synthetic beta-homoarginine peptides, supported by experimental data and detailed methodologies.

Introduction to Beta-Homoarginine Peptides and Purity Concerns

Beta-homoarginine, a homolog of arginine with an additional methylene group in its side chain, is incorporated into peptides to enhance proteolytic stability and modulate biological activity. The synthesis of peptides containing this modified amino acid is often accomplished using Fmoc-ß-HArg(Pbf)-OH as a building block in solid-phase peptide synthesis (SPPS). However, the synthesis and purification of beta-homoarginine-containing peptides can be complicated by the formation of specific impurities.

Common impurities in synthetic peptides include deletion sequences, truncated sequences, and by-products from the incomplete removal of protecting groups.[1] For arginine and its analogs, the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, while effective, can sometimes lead to incomplete deprotection or side reactions, impacting the purity of the final product.[1]

Comparative Analysis of Purity Assessment Techniques

The gold standard for assessing the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (MS).[2] Ultra-high performance liquid chromatography (UPLC) offers higher resolution and faster analysis times.[2]

Analytical Technique Principle Advantages Disadvantages Applicability to Beta-Homoarginine Peptides
RP-HPLC Separation based on hydrophobicity.Robust, reproducible, widely available.Lower resolution for complex mixtures compared to UPLC.High: The workhorse for purification and purity analysis.
UPLC-MS High-resolution separation based on hydrophobicity coupled with mass detection.Fast analysis, high peak capacity, provides mass information for impurity identification.[2]Higher instrument cost, requires more method development.[2]Very High: Ideal for detailed characterization and identification of impurities specific to beta-homoarginine synthesis.
Amino Acid Analysis (AAA) Quantifies the amino acid composition of a hydrolyzed peptide.Provides accurate net peptide content.Destructive to the sample, does not provide information on sequence-related impurities.Moderate: Useful for determining the overall peptide amount but not for assessing purity in terms of peptide-related impurities.
Ion-Exchange Chromatography (IEX) Separation based on charge.Effective for separating peptides with different net charges.Less effective for peptides with similar charge states.Moderate: Can be a complementary technique to RP-HPLC, particularly for purifying peptides from charged impurities.

Quantitative Purity Comparison: Beta-Homoarginine Peptides vs. Alternatives

While direct, extensive comparative studies on the purity of beta-homoarginine peptides are limited, we can extrapolate from the existing literature on arginine-containing peptides and other modified peptides. The purity of a synthetic peptide is influenced by its length, sequence, and the specific amino acid derivatives used.

Peptide Type Typical Crude Purity (%) Typical Final Purity (%) (Post-Purification) Key Purity Considerations
Standard Peptide (10-15 amino acids) 60 - 80> 95Standard coupling and deprotection efficiencies.
Arginine-rich Peptide (e.g., oligoarginine) 50 - 70> 95Potential for side reactions related to the guanidinium group; aggregation.[3]
Beta-Homoarginine-containing Peptide 50 - 75> 95Similar to arginine-rich peptides; potential for impurities related to the synthesis of the non-proteinogenic amino acid.
Hydrophobic Peptide 40 - 60> 90Aggregation during synthesis and purification can be a significant issue.
Peptide with D-amino acids 60 - 80> 95Potential for racemization during synthesis.

Note: The data presented are typical values and can vary significantly based on the specific peptide sequence, synthesis scale, and purification protocol.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Beta-Homoarginine Peptide

This protocol outlines the manual synthesis of a model decapeptide containing a beta-homoarginine residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-ß-HArg(Pbf)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • DIPCDI/Oxyma coupling reagents

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Wash the resin extensively with DMF.

  • Couple the first Fmoc-amino acid using DIPCDI/Oxyma in DMF.

  • Wash the resin with DMF.

  • Repeat steps 2-5 for each subsequent amino acid, using Fmoc-ß-HArg(Pbf)-OH at the desired position.

  • After the final amino acid coupling, wash the resin with DCM and dry.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Purity Analysis by RP-HPLC

Instrumentation:

  • Preparative and analytical RP-HPLC system with a C18 column.

  • Mass spectrometer for peak identification.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Inject the sample onto the preparative C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

    • Collect fractions corresponding to the main peak.

  • Purity Analysis:

    • Analyze the collected fractions on an analytical C18 column using a similar gradient.

    • Determine the purity of each fraction by integrating the peak area at 214 nm.

    • Pool fractions with a purity of >95%.

    • Confirm the identity of the main peak by mass spectrometry.

  • Lyophilization:

    • Lyophilize the pooled, pure fractions to obtain the final peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_final Final Product synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-ß-HArg(Pbf)-OH) cleavage Cleavage from Resin & Deprotection synthesis->cleavage precipitation Precipitation & Washing cleavage->precipitation purification Preparative RP-HPLC precipitation->purification analysis Analytical RP-HPLC & Mass Spectrometry purification->analysis pooling Fraction Pooling (Purity > 95%) analysis->pooling lyophilization Lyophilization pooling->lyophilization qc Final Quality Control (Purity, Identity, Quantity) lyophilization->qc

Caption: Experimental workflow for the synthesis and purity assessment of beta-homoarginine peptides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane receptor Heparan Sulfate Proteoglycans endosome Endosome receptor->endosome Endocytosis escape Endosomal Escape endosome->escape target Intracellular Target (e.g., Protein Interaction) escape->target effect Biological Effect target->effect peptide Beta-Homoarginine Peptide peptide->receptor Binding

Caption: Hypothetical signaling pathway for the cellular uptake of a beta-homoarginine peptide.[4]

Conclusion

The purity assessment of synthetic beta-homoarginine peptides relies on established analytical techniques, with RP-HPLC and UPLC-MS being the most powerful methods. While the synthesis of these modified peptides may present unique challenges, diligent purification and rigorous analytical characterization can yield highly pure products suitable for research and drug development. The choice of analytical method should be guided by the specific requirements of the study, with a combination of techniques providing the most comprehensive purity profile.

References

Navigating Peptide Stability: A Comparative Look at Beta-Homoarginine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical hurdle in the journey from discovery to therapeutic application. The inherent susceptibility of natural peptides to enzymatic degradation often curtails their in vivo efficacy. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as beta-homoarginine. This guide provides a comparative analysis of the stability of peptides containing beta-homoarginine versus their natural alpha-arginine counterparts, supported by general experimental findings and detailed protocols for stability assessment.

Proteolytic Stability: A Qualitative Leap with Beta-Homoarginine

Peptides constructed with beta-amino acid units exhibit a superior stability profile against a multitude of peptidases both in vivo and in vitro.[1] Efforts to induce proteolytic cleavage of a beta-beta peptide bond have largely been unsuccessful.[1] Even in mixed alpha-beta peptides, the presence of beta-amino acids can significantly slow degradation.[1] This intrinsic resistance to enzymatic breakdown is a key advantage of incorporating beta-homoarginine in therapeutic peptide design, potentially leading to a longer plasma half-life and improved pharmacokinetic properties.

Conformational Stability: The Structural Impact of a Backbone Extension

The introduction of a beta-amino acid can influence the secondary structure of a peptide. While alpha-peptides predominantly form right-handed α-helices, beta-peptides often favor the formation of left-handed 314-helices.[4] Molecular dynamics simulations suggest that the conformational stability of these helical structures is influenced by the solvent environment, with α-helices being more stable in water and 314-helices showing stability in less polar solvents like methanol.[4] The altered backbone and side-chain orientations resulting from beta-homoarginine incorporation can lead to distinct conformational preferences that may impact receptor binding and biological activity.

Quantitative Data Summary

While specific comparative data for beta-homoarginine is limited, the following table summarizes the general expectations for peptide stability based on the incorporation of beta-amino acids versus alpha-amino acids.

ParameterPeptide with α-ArgininePeptide with β-HomoarginineSupporting Evidence
Proteolytic Stability Susceptible to degradation by proteases such as trypsin.Generally resistant to degradation by common proteases.[1][2][3]
Expected Half-life in Serum Generally shorter, ranging from minutes to a few hours.[5]Expected to be significantly longer.Inferred from the high proteolytic resistance of β-peptides.[1][2]
Conformational Preference Typically adopts α-helical or β-sheet structures.Can induce stable, novel secondary structures like the 314-helix.[4][4]

Experimental Protocols

To empirically determine and compare the stability of peptides with and without beta-homoarginine, the following experimental protocols are recommended.

In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure to assess the proteolytic stability of a peptide in a biologically relevant matrix.

Materials:

  • Test peptide (with and without beta-homoarginine)

  • Human serum

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., sterile water or DMSO).

  • Incubation: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum (37°C) to achieve a final peptide concentration of 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding two volumes of a quenching solution (e.g., 10% TFA in water) to the aliquot.

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of remaining intact peptide. The peak area corresponding to the intact peptide is integrated.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t1/2) of the peptide is then determined by fitting the data to a one-phase exponential decay curve.

Conformational Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and to monitor conformational changes.

Materials:

  • Test peptide (with and without beta-homoarginine)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the test peptide in the desired buffer at a concentration typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectrum of the peptide solution at a controlled temperature (e.g., 25°C). A baseline spectrum of the buffer alone should also be recorded and subtracted from the peptide spectrum.

  • Data Analysis: The resulting CD spectrum provides information about the secondary structure of the peptide. Characteristic spectra indicate the presence of α-helices (negative bands around 208 and 222 nm), β-sheets (a negative band around 218 nm), or random coil structures.

  • Thermal Denaturation (Optional): To assess conformational stability, CD spectra can be recorded as a function of temperature. A melting curve can be generated by monitoring the CD signal at a specific wavelength (e.g., 222 nm for an α-helix) while increasing the temperature. The midpoint of the thermal transition (Tm) provides an indication of the conformational stability.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing peptide stability and the conceptual difference in the peptide backbone.

G cluster_0 Peptide Synthesis and Purification cluster_1 Stability Assays cluster_2 Data Analysis cluster_3 Comparative Assessment Peptide_Alpha Synthesis of α-Arg Peptide Purification_Alpha HPLC Purification Peptide_Alpha->Purification_Alpha Peptide_Beta Synthesis of β-hArg Peptide Purification_Beta HPLC Purification Peptide_Beta->Purification_Beta QC Mass Spec & Purity Check Purification_Alpha->QC Purification_Beta->QC Proteolytic_Assay Proteolytic Stability Assay (e.g., in Human Serum) QC->Proteolytic_Assay Incubate Peptides Conformational_Assay Conformational Stability Assay (Circular Dichroism) QC->Conformational_Assay Prepare Peptide Solutions HPLC_Analysis RP-HPLC Analysis of Degradation Proteolytic_Assay->HPLC_Analysis Analyze Aliquots CD_Analysis CD Spectra Analysis Conformational_Assay->CD_Analysis Record Spectra Half_Life Half-life (t1/2) Calculation HPLC_Analysis->Half_Life Secondary_Structure Secondary Structure Determination CD_Analysis->Secondary_Structure Comparison Compare t1/2 and Conformational Profiles Half_Life->Comparison Secondary_Structure->Comparison G cluster_0 α-Arginine Peptide Backbone cluster_1 β-Homoarginine Peptide Backbone a1 ...-NH- ca1 CH a1->ca1 c1 -C(=O)-... ca1->c1 r1 R (Arginine side chain) ca1->r1 a2 ...-NH- cb2 CH2 a2->cb2 ca2 CH cb2->ca2 c2 -C(=O)-... ca2->c2 r2 R (Arginine side chain) ca2->r2

References

Safety Operating Guide

Proper Disposal of Boc-L-beta-homoarginine(tos): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-L-beta-homoarginine(tos), a protected amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe working environment.

Immediate Actions and Spill Management

In the event of a spill, immediate and appropriate action is crucial. The primary goal is to contain the spill and prevent exposure.

For small spills:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, splash goggles, and a dust respirator.

  • Carefully use appropriate tools to collect the spilled material.

  • Place the collected material into a designated and clearly labeled waste disposal container.

For large spills:

  • Evacuate the immediate area to prevent unnecessary exposure.

  • Wear a full suit, boots, gloves, splash goggles, and a dust respirator. A self-contained breathing apparatus may be necessary to avoid inhalation.

  • Use a shovel to transfer the spilled material into a convenient and properly labeled waste disposal container.

Personal Protective Equipment (PPE)

When handling Boc-L-beta-homoarginine(tos), especially during disposal, the use of appropriate PPE is mandatory to prevent skin contact, inhalation, and eye exposure.[1][2]

PPE CategoryRecommended Equipment
Eye Protection Splash goggles
Hand Protection Chemical-resistant gloves
Respiratory Protection Dust mask or respirator
Body Protection Full suit, boots

Step-by-Step Disposal Protocol

The final disposal of Boc-L-beta-homoarginine(tos) must be conducted in accordance with local, state, and federal regulations. As a general guideline, the following steps should be followed:

  • Containerization: Ensure the waste material is stored in a clearly labeled, sealed container. The label should include the chemical name: "Boc-L-beta-homoarginine(tos)".

  • Waste Stream Segregation: Do not mix Boc-L-beta-homoarginine(tos) waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS office or a licensed chemical waste disposal company to determine the appropriate final disposal method. Common methods for this type of chemical waste include incineration or landfilling in a permitted hazardous waste facility.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Boc-L-beta-homoarginine(tos).

cluster_0 Start: Chemical Handling cluster_1 Spill Scenario cluster_2 Waste Management start Handling Boc-L-beta-homoarginine(tos) spill Spill Occurs start->spill Potential Spill small_spill Small Spill spill->small_spill Yes (Small) large_spill Large Spill spill->large_spill Yes (Large) ppe_small Wear Gloves, Goggles, Dust Respirator small_spill->ppe_small ppe_large Wear Full Suit, Boots, Gloves, Goggles, Respirator large_spill->ppe_large collect_small Use appropriate tools to collect ppe_small->collect_small collect_large Use shovel to collect ppe_large->collect_large waste_container Place in Labeled Waste Container collect_small->waste_container collect_large->waste_container contact_ehs Contact Environmental Health & Safety (EHS) waste_container->contact_ehs final_disposal Dispose via Approved Waste Vendor (e.g., Incineration) contact_ehs->final_disposal

Figure 1. Decision workflow for the safe handling and disposal of Boc-L-beta-homoarginine(tos).

Safety and Handling Summary

While a Safety Data Sheet (SDS) for Boc-L-beta-homoarginine(tos) indicates no known physical or chemical hazards, it is crucial to handle it with care as it may be harmful if inhaled, swallowed, or absorbed through the skin.[1]

Hazard CategoryDescription
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]
Ingestion May be harmful if swallowed.[1]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]

Always handle this compound in a well-ventilated area, and wash hands thoroughly after handling.[1] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. For eye contact, flush with water as a precaution.[1]

By following these procedures, laboratory professionals can ensure the safe handling and disposal of Boc-L-beta-homoarginine(tos), contributing to a secure and compliant research environment.

References

Personal protective equipment for handling Boc-L-beta-homoarginine(tos)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Boc-L-beta-homoarginine(tos)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-L-beta-homoarginine(tos). The following procedures are designed to ensure safe operational handling and disposal.

Hazard Identification and Immediate Safety Precautions

While Boc-L-beta-homoarginine(tos) has no known specific physical or chemical hazards, it is important to handle it with care as it may be harmful if inhaled, ingested, or absorbed through the skin.[1] It can cause irritation to the respiratory tract, skin, and eyes.[1]

First Aid Measures:

  • Eyes: In case of contact, flush eyes with water as a precaution.[1]

  • Skin: Wash the affected area with soap and plenty of water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: If swallowed, rinse the mouth with water.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Boc-L-beta-homoarginine(tos). It is crucial to consult a safety specialist to ensure the suggested protective clothing is sufficient for your specific laboratory conditions.[1]

Protection Type Specific Equipment Purpose
Eye Protection Splash goggles or safety glasses.To prevent eye irritation from dust or splashes.[1]
Hand Protection Chemical-resistant gloves.To prevent skin contact and potential absorption.[1]
Body Protection Full laboratory suit and boots.To protect the skin from exposure.[1]
Respiratory Protection Dust respirator.To be used when handling the powder form to avoid inhalation.[1]
Self-contained breathing apparatus (SCBA).Recommended to avoid inhalation of the product, especially in case of spills or insufficient ventilation.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls:

  • Utilize process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne contaminant levels below recommended exposure limits.[1]

  • If the handling process generates dust, fumes, or mist, ensure adequate ventilation is in place.[1]

Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. The work area should be clean and equipped with the required engineering controls.

  • Weighing and Transfer: Conduct weighing and transferring of the solid material in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize dust generation.

  • In Solution: When working with the compound in solution, handle it with the same level of precaution, using appropriate eye and hand protection.

  • Post-Handling: After handling, wash hands thoroughly before eating, drinking, smoking, or leaving the laboratory.[1]

Storage:

  • Store Boc-L-beta-homoarginine(tos) in a tightly closed container.[1]

  • Keep the container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is not to exceed 5°C (41°F).[1]

Disposal Plan

Proper disposal of Boc-L-beta-homoarginine(tos) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Do not dispose of the chemical down the drain or into the environment.

  • Collect waste residues and contaminated packaging in designated, labeled containers for chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling Boc-L-beta-homoarginine(tos) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh and Transfer prep_workspace->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash storage_store Store in a Cool, Dry Place cleanup_wash->storage_store

Caption: Safe handling workflow for Boc-L-beta-homoarginine(tos).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.